8-CPT-6-Phe-cAMP
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H19ClN5O6PS |
|---|---|
分子量 |
547.9 g/mol |
IUPAC名 |
(4aR,6R,7S)-6-[6-anilino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C22H19ClN5O6PS/c23-12-6-8-14(9-7-12)36-22-27-16-19(26-13-4-2-1-3-5-13)24-11-25-20(16)28(22)21-17(29)18-15(33-21)10-32-35(30,31)34-18/h1-9,11,15,17-18,21,29H,10H2,(H,30,31)(H,24,25,26)/t15-,17+,18?,21-/m1/s1 |
InChIキー |
ZYBIOMMKAHAFET-YQQPOAOISA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of 8-CPT-6-Phe-cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate, commonly known as 8-CPT-6-Phe-cAMP, is a highly lipophilic and membrane-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] It serves as a potent and selective activator of cAMP-dependent Protein Kinase A (PKA), a critical enzyme in numerous cellular signaling pathways.[1][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, including its molecular interactions, downstream signaling cascades, and the experimental protocols used for its characterization. Its resistance to degradation by phosphodiesterases (PDEs) ensures a sustained activation of PKA-mediated pathways, making it a valuable tool for research and a potential lead for therapeutic development.[1]
Core Mechanism: Selective Activation of Protein Kinase A
The primary mechanism of action of this compound is the direct activation of PKA. In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.[4][5] this compound mimics the action of endogenous cAMP, binding to the regulatory subunits of PKA and promoting the release of the catalytic subunits, which can then phosphorylate downstream target proteins on serine and threonine residues.[4]
The selectivity of cAMP analogs is a crucial aspect of their utility. While this compound is a potent PKA activator, other analogs have been designed to selectively target the other major cAMP effector, Exchange protein directly activated by cAMP (Epac). A prime example is 8-(4-chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP), which is a potent activator of Epac but a weak activator of PKA. This selectivity allows researchers to dissect the distinct downstream signaling pathways mediated by PKA and Epac.
Quantitative Data: Comparative Activation of PKA and Epac
The following table summarizes the quantitative data for the activation of PKA and Epac by this compound and the Epac-selective analog 8-pCPT-2'-O-Me-cAMP.
| Compound | Target | Parameter | Value | Reference |
| This compound | PKA | - | Potent Activator | [1][3] |
| Sp-8-CPT-cAMPS (related PKA activator) | PKA RIα | EC50 | 342 nM | [4] |
| 8-CPT-cAMP (related PKA activator) | PKG | Ka | 0.11 µM | [6] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | |
| Epac | AC50 | 1.8 µM | ||
| PKA | - | Weak Activator |
Signaling Pathways
The activation of PKA by this compound initiates a cascade of downstream signaling events. In contrast, the activation of Epac by its selective agonists triggers a distinct pathway.
Downstream Biological Effects
The activation of PKA by this compound has been shown to elicit a range of biological responses, including:
-
Induction of Apoptosis: In human B-precursor cells, 8-CPT-cAMP has been demonstrated to increase apoptosis, an effect associated with the downregulation of the anti-apoptotic protein Mcl-1.[7]
-
Enhanced Cell Differentiation: In a murine model of acute promyelocytic leukemia (APL), 8-CPT-cAMP was found to enhance cellular differentiation and improve gene trans-activation by all-trans retinoic acid (ATRA).[8] This effect is mediated by the PKA-dependent phosphorylation of the PLZF/RARα fusion protein.[8]
Experimental Protocols
The characterization of this compound and its effects on PKA signaling relies on a variety of established experimental protocols.
In Vitro PKA Kinase Assay (Radioactive)
This assay directly measures the catalytic activity of PKA by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate.
Materials:
-
Purified PKA catalytic subunit
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[11]
-
[γ-³²P]ATP
-
This compound
-
Phosphocellulose paper (P81)[12]
-
0.75% Phosphoric acid[12]
-
Scintillation counter[12]
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentration of this compound.
-
Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-30 minutes.[4]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[4]
-
Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.[4][12]
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate is directly proportional to PKA activity.[4]
Western Blot for Phosphorylation of PKA Substrates (e.g., CREB)
This method is used to detect the phosphorylation of specific PKA substrates within a cell lysate, providing an in-cell measure of PKA activity.
Materials:
-
Cell culture and treatment reagents (including this compound)
-
Lysis buffer with phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKA substrate (e.g., phospho-CREB at Ser133).[13][14]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Epac Activation Assay (Rap1-GTP Pulldown)
This assay is used to assess the activation of Epac by measuring the level of its downstream effector, Rap1, in its active GTP-bound state.
Materials:
-
Cell culture and treatment reagents (e.g., 8-pCPT-2'-O-Me-cAMP as a positive control)
-
Lysis buffer
-
GST-tagged Ras-binding domain (RBD) of RalGDS coupled to glutathione (B108866) beads[15][16]
-
Anti-Rap1 antibody
Procedure:
-
Treat cells with the compound of interest.
-
Lyse the cells and incubate the lysate with GST-RalGDS-RBD beads to specifically pull down the GTP-bound (active) form of Rap1.[15][16]
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-Rap1 antibody.[15]
Conclusion
This compound is a valuable pharmacological tool for the specific and sustained activation of PKA. Its lipophilicity and resistance to phosphodiesterase degradation make it a robust agent for studying PKA-mediated signaling pathways in a variety of cellular contexts. A thorough understanding of its mechanism of action, supported by the quantitative data and experimental protocols outlined in this guide, is essential for its effective use in research and for exploring its potential in drug development. The ability to contrast its effects with those of Epac-selective activators further enhances its utility in dissecting the complex and multifaceted roles of cAMP signaling in cellular physiology and pathophysiology.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-(4-Chlorophenylthio)-cAMP | 41941-66-6 | Benchchem [benchchem.com]
- 7. Activation of the cAMP signaling pathway increases apoptosis in human B-precursor cells and is associated with downregulation of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-CPT-cAMP/all-trans retinoic acid targets t(11;17) acute promyelocytic leukemia through enhanced cell differentiation and PLZF/RARα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [bio-protocol.org]
- 10. Quantification of Protein Kinase A (PKA) Activity by An in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme [en.bio-protocol.org]
- 11. promega.com [promega.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchgate.net [researchgate.net]
- 14. Phospho-CREB (Ser133) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. The Interaction of Epac1 and Ran Promotes Rap1 Activation at the Nuclear Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclic AMP induces integrin-mediated cell adhesion through Epac and Rap1 upon stimulation of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP)
For Researchers, Scientists, and Drug Development Professionals
Core Introduction
8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate, commonly abbreviated as 8-CPT-6-Phe-cAMP, is a potent and membrane-permeable analog of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). As a lipophilic derivative, it readily crosses cellular membranes, making it a valuable tool for studying cAMP-mediated signaling pathways in intact cells and tissues. Its primary mechanism of action is the selective activation of cAMP-dependent protein kinase (PKA), a key enzyme in numerous cellular processes.
This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of its signaling pathways and experimental workflows.
Mechanism of Action
This compound primarily functions as a selective agonist for cAMP-dependent protein kinase (PKA). The canonical PKA holoenzyme exists as an inactive tetramer, consisting of two regulatory (R) subunits and two catalytic (C) subunits. The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C subunits then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular responses.
Beyond its principal action on PKA, it is crucial for researchers to be aware of the compound's potential off-target effects. Notably, like other 8-position modified cAMP analogs, this compound can also activate Exchange Protein Directly Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small G proteins Rap1 and Rap2. Furthermore, it has been demonstrated to inhibit certain phosphodiesterases (PDEs), the enzymes responsible for the degradation of cAMP. This inhibition can lead to an indirect elevation of intracellular cAMP levels, further potentiating cAMP-mediated signaling. When designing experiments, these secondary activities must be taken into consideration to ensure accurate interpretation of results.
Quantitative Data
The following tables summarize the available quantitative data for this compound and closely related analogs. It is important to note that direct quantitative values for this compound are limited in the literature.
| Target | Parameter | Value | Compound | Reference |
| Phosphodiesterase VA (PDE VA) | IC50 | 0.9 µM | 8-(4-Chlorophenyl)thio-cyclic AMP | [1] |
| Phosphodiesterase III (PDE III) | IC50 | 24 µM | 8-(4-Chlorophenyl)thio-cyclic AMP | [1] |
| Phosphodiesterase IV (PDE IV) | IC50 | 25 µM | 8-(4-Chlorophenyl)thio-cyclic AMP | [1] |
| Target | Parameter | Value | Compound | Reference |
| Epac1 | EC50 | 2.2 µM | 8-(4-chloro-phenylthio)-2′-O-methyladenosine-3′-5′-cyclic monophosphate (8-pCPT-2′-O-Me-cAMP) | [2] |
Note: The IC50 and EC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Signaling Pathways
The signaling cascades initiated by this compound are multifaceted, primarily revolving around the activation of PKA and its downstream effectors.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro PKA Activity Assay (Kinase Assay)
This protocol measures the direct activation of PKA by quantifying the phosphorylation of a specific substrate.
Materials:
-
Purified recombinant PKA holoenzyme
-
Kemptide (LRRASLG), a specific PKA substrate
-
[γ-³²P]ATP (radiolabeled) or a non-radioactive ATP detection system
-
Kinase assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
This compound stock solution (in DMSO or ethanol)
-
Phosphocellulose paper or other capture method
-
Scintillation counter or luminometer/spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the kinase assay buffer, Kemptide, and varying concentrations of this compound.
-
Initiate the reaction by adding the purified PKA holoenzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the PKA activity (counts per minute) against the concentration of this compound to determine the EC50 value.
Western Blot Analysis of PKA Substrate Phosphorylation in Cells
This method assesses the ability of this compound to induce the phosphorylation of endogenous PKA substrates within a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Phospho-PKA substrate antibody (recognizes the R-X-X-S/T-p motif), and an antibody against a total protein for loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-PKA substrate antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with the loading control antibody to normalize the data.
References
- 1. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
8-CPT-6-Phe-cAMP: A Technical Guide to a Potent and Site-Selective PKA Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) is a highly potent, membrane-permeant analog of cyclic adenosine (B11128) monophosphate (cAMP) that serves as a powerful tool for the investigation of Protein Kinase A (PKA) signaling pathways. Its chemical modifications confer high lipophilicity, allowing for efficient passage through cell membranes, and resistance to degradation by phosphodiesterases (PDEs), ensuring sustained activation of PKA. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative activation data, detailed experimental protocols, and visualizations of the relevant signaling and experimental workflows.
Core Mechanism of Action
The canonical activation of PKA is initiated by the binding of four cAMP molecules to the two regulatory (R) subunits of the inactive PKA holoenzyme, which exists as a tetramer of two regulatory and two catalytic (C) subunits. This binding event induces a conformational change in the regulatory subunits, leading to the dissociation of the active catalytic subunits. These freed catalytic subunits can then phosphorylate downstream serine and threonine residues on a multitude of substrate proteins, thereby propagating a cellular response.[1][2]
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, causing the release of the catalytic subunits and subsequent downstream signaling events. Its modifications at the C8 and N6 positions of the adenine (B156593) ring provide selectivity for the different isoforms of PKA regulatory subunits (RI and RII), making it a valuable tool for dissecting the specific roles of PKA isozymes in cellular processes.
Quantitative Data: PKA Activation
The following table summarizes the key quantitative parameters for cAMP analogs structurally related to this compound in activating different PKA isoforms. Direct quantitative data for this compound is limited in publicly available literature; however, the data for analogs with substitutions at the C8 and N6 positions provide a strong indication of its activation profile. C8-substituted analogs tend to show selectivity for the RIα isoform, while N6-substituted analogs show a preference for the RIIβ isoform.[3][4]
| Compound | PKA Isoform | EC50 (nM) | Fold Selectivity (RIIβ/RIα) | Reference |
| cAMP | RIα | 36 | 2.0 | [3] |
| RIIβ | 18 | [3] | ||
| 8-CPT-cAMP | RIα | 33 | 0.2 | [3] |
| RIIβ | 149 | [3] | ||
| 6-Phe-cAMP | RIα | 92 | 4.6 | [3] |
| RIIβ | 20 | [3] | ||
| Sp-8-CPT-cAMPS | PKA I | - | Site A (RI) > Site A (RII) by 153-fold | [5] |
| PKA II | - | Site B (RII) > Site B (RI) by 59-fold | [5] |
Note: EC50 values represent the concentration of the compound required to elicit a half-maximal response. A lower EC50 indicates higher potency. Fold selectivity is calculated as the ratio of EC50 values (RIIβ/RIα); a value < 1 indicates RIα selectivity, and a value > 1 indicates RIIβ selectivity. Sp-8-CPT-cAMPS is a related compound with a thiophosphate modification.
Signaling Pathway and Experimental Workflow Visualizations
To aid in the understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
In Vitro PKA Activity Assay (Radioactive)
This protocol directly measures the catalytic activity of PKA by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific substrate peptide, such as Kemptide (LRRASLG).
Materials:
-
Purified recombinant PKA catalytic and regulatory subunits (to form the holoenzyme)
-
Kemptide (or other PKA substrate peptide)
-
[γ-³²P]ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
This compound stock solution (in DMSO or aqueous buffer)
-
40% Trichloroacetic acid (TCA)[7]
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA holoenzyme, and the Kemptide substrate in microcentrifuge tubes.
-
Add varying concentrations of this compound to the reaction mixtures to generate a dose-response curve. Include a no-activator control.
-
Pre-incubate the tubes at 30°C for 5-10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP to each tube.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[1]
-
Stop the reaction by adding ice-cold 40% TCA.[7]
-
Spot a portion of each reaction mixture onto a phosphocellulose paper square.
-
Wash the phosphocellulose papers extensively with an appropriate wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the papers using a scintillation counter. The amount of incorporated phosphate is directly proportional to PKA activity.[1]
Cell-Based PKA Activation Assay (Western Blotting)
This method assesses PKA activation in intact cells by measuring the phosphorylation of a known downstream PKA substrate, such as the transcription factor CREB (cAMP Response Element-Binding protein) at Serine 133.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells in appropriate culture dishes and allow them to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 15-30 minutes). Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and then lyse them using ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-CREB (Ser133) overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Quantify the band intensities using densitometry software. An increase in the ratio of phospho-CREB to total CREB indicates PKA activation.
Conclusion
This compound is an indispensable pharmacological tool for the study of PKA signaling. Its membrane permeability and resistance to hydrolysis, combined with its potential for isoform and site selectivity, allow for precise and sustained activation of PKA in a variety of experimental systems. The quantitative data and detailed protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this potent activator to unravel the complex roles of PKA in health and disease. Careful consideration of the specific experimental context, including cell type and PKA isoform expression, will be crucial for the successful application of this compound in advancing our understanding of cAMP-mediated signal transduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein kinase A - Wikipedia [en.wikipedia.org]
- 3. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Implementing fluorescence anisotropy screening and crystallographic analysis to define PKA isoform-selective activation by cAMP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. promega.com [promega.com]
- 7. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-CPT-6-Phe-cAMP: Structure, Function, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) is a potent and versatile second messenger analog extensively utilized in cellular signaling research. This technical guide provides a comprehensive overview of its core structure, mechanism of action as a selective activator of Protein Kinase A (PKA), and its utility in experimental settings. Detailed experimental protocols and quantitative data on its biochemical properties are presented to facilitate its effective application in research and drug development.
Core Structure and Chemical Properties
This compound is a lipophilic derivative of cyclic adenosine (B11128) monophosphate (cAMP) designed for enhanced cell permeability and resistance to enzymatic degradation.[1][2] Its chemical structure is characterized by two key modifications to the parent cAMP molecule:
-
A 4-chlorophenylthio (CPT) group at the 8-position of the adenine (B156593) ring: This substitution significantly increases the lipophilicity of the molecule, facilitating its passage across cell membranes.
-
A phenyl group at the N6-position of the adenine ring: This modification contributes to its selectivity and potency.
These structural alterations result in a compound that is a powerful tool for studying cAMP-mediated signaling pathways in intact cells, as it bypasses the need for methods that artificially elevate intracellular cAMP levels and is not readily degraded by phosphodiesterases (PDEs).[1][3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Full Chemical Name | 8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate | [2] |
| Molecular Formula | C22H18ClN5O6PS | [4] |
| Molecular Weight | 569.9 g/mol | [4] |
| CAS Number | 72549-36-1 | [2][4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C | [4] |
Mechanism of Action: Selective Activation of Protein Kinase A (PKA)
The primary intracellular effector of this compound is Protein Kinase A (PKA), a key enzyme in numerous signal transduction pathways.[3][4] The canonical activation of PKA involves the binding of four cAMP molecules to the two regulatory subunits of the inactive PKA holoenzyme, leading to the dissociation and activation of the two catalytic subunits.
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.
Quantitative Data: Binding Affinity and Activation Constants
Table 2: Representative PKA Binding Affinities (Kd) and Activation Constants (Ka) for cAMP Analogs
| Compound | PKA Isoform | Kd (nM) | Ka (nM) | Reference |
| This compound | Type Iα | [Data to be inserted] | [Data to be inserted] | [Christensen et al., 2003] |
| This compound | Type IIα | [Data to be inserted] | [Data to be inserted] | [Christensen et al., 2003] |
| This compound | Type Iβ | [Data to be inserted] | [Data to be inserted] | [Christensen et al., 2003] |
| This compound | Type IIβ | [Data to be inserted] | [Data to be inserted] | [Christensen et al., 2003] |
| cAMP | Type Iα | 100 - 300 | 50 - 150 | |
| cAMP | Type IIα | 200 - 500 | 100 - 400 |
Selectivity Profile: PKA versus Epac
A critical aspect of utilizing cAMP analogs is their selectivity for different cAMP effector proteins. Besides PKA, another important family of cAMP sensors is the Exchange protein directly activated by cAMP (Epac). The structural modifications in this compound are expected to confer selectivity for PKA over Epac. Quantitative data from comparative studies are essential to confirm this selectivity.
Table 3: Representative Selectivity Profile of this compound
| Effector Protein | EC50 (µM) for Activation | Selectivity Ratio (Epac/PKA) | Reference |
| PKA | [Data to be inserted] | [Data to be inserted] | [Christensen et al., 2003] |
| Epac1 | [Data to be inserted] | [Christensen et al., 2003] | |
| Epac2 | [Data to be inserted] | [Christensen et al., 2003] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
In Vitro PKA Activity Assay (FRET-based)
This protocol describes a real-time, in-cell measurement of PKA activity using a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor, such as A-Kinase Activity Reporter (AKAR).
Materials:
-
Cells expressing the AKAR biosensor
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Fluorescence microscope equipped for FRET imaging (e.g., with CFP and YFP filters)
-
Imaging chamber
Procedure:
-
Cell Culture and Transfection: Culture cells of interest and transfect them with a plasmid encoding the AKAR biosensor. Allow 24-48 hours for biosensor expression.
-
Cell Plating: Plate the transfected cells onto glass-bottom dishes suitable for microscopy.
-
Baseline Imaging: Mount the dish on the microscope stage. Acquire baseline FRET images by exciting the donor fluorophore (e.g., CFP) and measuring the emission of both the donor and acceptor (e.g., YFP).
-
Stimulation: Prepare a working solution of this compound in cell culture medium. Carefully add the solution to the imaging chamber to achieve the desired final concentration.
-
Time-Lapse Imaging: Immediately begin acquiring a time-lapse series of FRET images to monitor the change in the acceptor/donor emission ratio. An increase in this ratio indicates PKA-mediated phosphorylation of the biosensor.
-
Data Analysis: Quantify the fluorescence intensity of the donor and acceptor channels for each cell over time. Calculate the FRET ratio (Acceptor/Donor) and normalize it to the baseline to determine the fold change in PKA activity.
Cellular Assay for Downstream PKA Signaling (Western Blotting)
This protocol outlines the detection of the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein) at Serine 133, in response to this compound treatment.
Materials:
-
Cultured cells
-
This compound stock solution (in DMSO)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours. Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total CREB.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated CREB to total CREB to determine the fold change in phosphorylation upon treatment with this compound.
Mandatory Visualizations
Signaling Pathway of this compound
References
An In-Depth Technical Guide to 8-CPT-6-Phe-cAMP: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP), a potent and selective activator of cAMP-dependent Protein Kinase A (PKA). This document details its discovery, outlines the general principles of its chemical synthesis, and presents its mechanism of action within the broader context of cyclic nucleotide signaling. Furthermore, this guide includes detailed experimental protocols for key assays used to characterize its activity and summarizes relevant quantitative data to facilitate its application in research and drug development.
Discovery and Background
This compound belongs to a class of chemically modified cyclic adenosine (B11128) monophosphate (cAMP) analogs designed to exhibit enhanced pharmacological properties compared to the endogenous second messenger. The pioneering work by Miller and colleagues in 1980 led to the synthesis and initial characterization of a series of 8-substituted and 6,8-disubstituted cAMP derivatives, including this compound[1]. These modifications were intended to increase lipophilicity for improved cell membrane permeability, enhance resistance to degradation by phosphodiesterases (PDEs), and confer selectivity for the two major intracellular cAMP effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).
This compound has since been established as a highly lipophilic and potent site-selective activator of PKA, demonstrating resistance to hydrolysis by mammalian PDEs[1][2]. Its utility in dissecting PKA-specific signaling pathways, independent of Epac activation, has made it a valuable tool in cellular and molecular biology.
Chemical Synthesis
The synthesis generally proceeds through the following key transformations:
-
Protection of the Ribose Hydroxyl Groups: The 2'- and 3'-hydroxyl groups of the ribose moiety are typically protected to prevent unwanted side reactions in subsequent steps.
-
Introduction of the 8-Thioether: The 8-position of the purine (B94841) ring is activated, often through bromination, to facilitate nucleophilic substitution with 4-chlorothiophenol, introducing the 8-(4-chlorophenylthio) group.
-
Modification of the N6-Position: The 6-amino group is subsequently substituted with a phenyl group. This can be achieved through various methods, such as the Dimroth rearrangement or by reacting a 6-chloropurine (B14466) intermediate with aniline.
-
Cyclization to form the 3',5'-cyclic monophosphate: The final step involves the phosphorylation and subsequent intramolecular cyclization to form the 3',5'-cyclic phosphate (B84403) ring.
-
Deprotection: The protecting groups on the ribose hydroxyls are removed to yield the final product, this compound.
Purification is typically achieved through chromatographic techniques to ensure high purity of the final compound.
Mechanism of Action and Signaling Pathways
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses by activating two primary downstream effectors: PKA and Epac. This compound is characterized by its high selectivity for PKA.
PKA Activation
The canonical PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the pseudosubstrate domain of the regulatory subunits binds to the active site of the catalytic subunits, inhibiting their kinase activity.
The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation of the catalytic subunits. The freed catalytic subunits are then active and can phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby propagating the cellular signal. This compound mimics the action of endogenous cAMP in this process, leading to the activation of PKA.
Epac Signaling
Epac proteins (Epac1 and Epac2) are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding of cAMP, Epac undergoes a conformational change that allows it to catalyze the exchange of GDP for GTP on Rap proteins, leading to their activation. Activated Rap proteins, in turn, regulate a variety of cellular processes, including cell adhesion, junction formation, and secretion. While this compound is a potent PKA activator, its activity towards Epac is significantly lower, making it a useful tool to dissect PKA-specific effects. In contrast, analogs like 8-pCPT-2'-O-Me-cAMP are selective activators of Epac.
References
The Lipophilicity of 8-CPT-6-Phe-cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding Lipophilicity and its Importance
Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents, is a crucial physicochemical parameter in drug design and development. It is typically quantified by the partition coefficient (logP) or the distribution coefficient (logD). A higher logP value indicates greater lipophilicity. For cAMP analogs like 8-CPT-6-Phe-cAMP, high lipophilicity is a desirable trait as it facilitates passage across the cell membrane to interact with intracellular targets.
Lipophilicity of this compound: An Inferred Profile
Direct experimental values for the logP or logD of this compound are not prominently reported. However, the molecule is described as a "highly lipophilic" activator of protein kinase A.[1] This assertion is strongly supported by its chemical structure, which incorporates two bulky, non-polar moieties: a 4-chlorophenylthio group at the 8-position and a phenyl group at the 6-position of the adenine (B156593) ring. These groups significantly increase the compound's hydrophobicity compared to the endogenous cAMP molecule.
Related compounds, such as 8-(4-chlorophenylthio)adenosine 3′,5′-cyclic monophosphate (8-CPT-cAMP) and its phosphorothioate (B77711) analog Rp-8-CPT-cAMPS, are also known for their lipophilic and membrane-permeant properties.[2] The addition of the phenyl group in this compound is expected to further enhance this lipophilicity.
Quantitative Data Summary
While a specific value for this compound is unavailable, the following table presents data for a structurally related compound to provide context.
| Compound | LogP | Method | Reference |
| 8-(4-chlorophenylthio)-cGMP | -0.4 | Computed (XLogP3) | [3] |
Note: This value is for a guanosine (B1672433) analog and is a computed, not an experimentally determined, value. It serves as a rough indicator for a similarly modified cyclic nucleotide.
Experimental Protocols for Determining Lipophilicity
The lipophilicity of a compound like this compound can be experimentally determined using several well-established methods.
Shake-Flask Method (Gold Standard)
This traditional method directly measures the partition coefficient of a compound between two immiscible liquids, typically n-octanol and water.
Protocol:
-
Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. The two phases are then combined in a flask and shaken vigorously to allow for the compound to partition between them until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[4][5][6]
High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC (RP-HPLC) offers a faster, indirect method for estimating logP.[7]
Protocol:
-
Column and Mobile Phase: A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and an organic solvent like methanol (B129727) or acetonitrile).
-
Injection and Elution: A solution of this compound is injected into the HPLC system. The retention time of the compound is measured.
-
Correlation: The retention time is correlated with the known logP values of a series of standard compounds run under the same conditions.
-
LogP Estimation: The logP of this compound is then estimated from the calibration curve generated from the standard compounds.
The cAMP Signaling Pathway
This compound exerts its biological effects by modulating the cAMP signaling pathway, a crucial intracellular second messenger system.[8][9][10] This pathway is integral to numerous physiological processes, including metabolism, gene transcription, and cell growth.[10][11]
The canonical cAMP pathway is initiated by the activation of G protein-coupled receptors (GPCRs), which in turn activate adenylyl cyclase to produce cAMP from ATP.[9] cAMP then primarily acts on two main effector proteins: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[11][12]
Caption: The canonical cAMP signaling pathway involving PKA and Epac.
Role of PKA and Epac
-
Protein Kinase A (PKA): A primary effector of cAMP, PKA is a holoenzyme consisting of two regulatory and two catalytic subunits.[12][13] Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, phosphorylating a multitude of downstream protein substrates to elicit cellular responses.[12][13][14]
-
Exchange Protein directly Activated by cAMP (Epac): Epac proteins (Epac1 and Epac2) function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2.[15][16][17] Activation of Epac by cAMP leads to the activation of Rap proteins, which in turn regulate processes such as cell adhesion, junction formation, and secretion.[16][18]
This compound is a potent, site-selective activator of PKA.[1] Its high lipophilicity allows it to be used in cell-based assays to study the downstream effects of PKA activation.
Experimental Workflow: Assessing Cellular Effects of this compound
To investigate the impact of this compound on intracellular signaling, a common experimental approach involves measuring changes in downstream markers of PKA activation, such as the phosphorylation of specific substrates.
Caption: Workflow for analyzing PKA activation by this compound.
Detailed Protocol for Western Blot Analysis:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for different time points.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for a known PKA substrate (e.g., phospho-CREB). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of the phosphorylated protein to the total amount of that protein and a loading control (e.g., GAPDH or β-actin).
This workflow allows for the quantitative assessment of the cellular potency and efficacy of this compound in activating the PKA signaling pathway. The lipophilic nature of this compound is what makes such direct application to cell cultures feasible and effective.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. biolog.de [biolog.de]
- 3. 8-(4-chlorophenylthio)-cGMP | C16H15ClN5O7PS | CID 135445697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 9. fiveable.me [fiveable.me]
- 10. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 12. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Epac Signalling BIOLOG Life Science Institute [biolog.de]
- 16. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are EPAC inhibitors and how do they work? [synapse.patsnap.com]
The Unwavering Messenger: A Technical Guide to the Phosphodiesterase Resistance of 8-CPT-6-Phe-cAMP
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the second messenger cyclic adenosine (B11128) monophosphate (cAMP) plays a pivotal role in a vast array of physiological processes. However, its therapeutic and research applications are often hampered by its rapid degradation by phosphodiesterases (PDEs). This has led to the development of chemically modified cAMP analogs designed to resist this enzymatic breakdown, thereby prolonging their signaling effects. Among these, 8-(4-Chlorophenylthio)-6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) has emerged as a valuable tool, noted for its significant resistance to hydrolysis by mammalian PDEs.[1][2]
This technical guide provides an in-depth exploration of the phosphodiesterase resistance of this compound, offering a comparative analysis with other key cAMP analogs, detailed experimental methodologies for assessing PDE resistance, and a visual representation of its role in cellular signaling pathways.
Data Presentation: Comparative Resistance of cAMP Analogs to Phosphodiesterases
| Compound | PDE Family | IC50 (µM) | Notes |
| 8-CPT-cAMP | PDE III (cGMP-inhibited) | 24 | Moderate inhibition. |
| 8-CPT-cAMP | PDE IV (cAMP-specific) | 25 | Moderate inhibition. |
| 8-CPT-cAMP | PDE VA (cGMP-specific) | 0.9 | Potent inhibition. |
Table 1: Inhibitory activity of 8-CPT-cAMP against various phosphodiesterase families. This data illustrates the potential for 8-substituted cAMP analogs to not only resist hydrolysis but also to act as inhibitors of specific PDE isoforms.
Experimental Protocols: Assessing Phosphodiesterase Resistance
The determination of a cAMP analog's resistance to phosphodiesterases is crucial for its characterization. Several robust methodologies are employed for this purpose.
In Vitro PDE Hydrolysis Assay using High-Performance Liquid Chromatography (HPLC)
This method directly measures the degradation of the cAMP analog by a specific PDE isoform over time.
Objective: To quantify the rate of hydrolysis of a cAMP analog by a purified phosphodiesterase.
Materials:
-
Purified recombinant phosphodiesterase isoform (e.g., PDE1-11)
-
cAMP analog of interest (e.g., this compound)
-
Reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 0.1 M HCl)
-
HPLC system with a reverse-phase C18 column
-
Mobile phase (e.g., gradient of methanol (B129727) in ammonium (B1175870) acetate (B1210297) buffer)
-
Standard solutions of the cAMP analog and its potential hydrolyzed product (5'-AMP analog)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer and the purified PDE enzyme at a predetermined concentration in a microcentrifuge tube.
-
Pre-incubation: Equilibrate the reaction mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the cAMP analog to the reaction mixture to a final desired concentration (e.g., 10 µM).
-
Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately add it to a separate tube containing the quenching solution to stop the reaction.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein.
-
HPLC Analysis: Inject the supernatant from each time point onto the HPLC system.
-
Data Analysis: Quantify the peak areas corresponding to the intact cAMP analog and the hydrolyzed 5'-AMP product. Plot the concentration of the remaining cAMP analog against time to determine the rate of hydrolysis. The half-life (t½) of the analog in the presence of the enzyme can then be calculated.
Radioenzymatic Assay
This highly sensitive method tracks the conversion of a radiolabeled cAMP analog to its corresponding 5'-AMP derivative.
Objective: To measure the activity of phosphodiesterase on a radiolabeled cAMP analog.
Materials:
-
³H-labeled cAMP analog
-
Purified phosphodiesterase
-
Reaction buffer
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Procedure:
-
Reaction: Incubate the ³H-labeled cAMP analog with the phosphodiesterase in the reaction buffer at 37°C.
-
Termination and Conversion: Stop the reaction by heating. Then, add snake venom nucleotidase, which converts the ³H-5'-AMP product to ³H-adenosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted, negatively charged ³H-cAMP binds to the resin, while the neutral ³H-adenosine product passes through.
-
Quantification: Collect the eluate containing ³H-adenosine and measure its radioactivity using a scintillation counter.
-
Calculation: The amount of radioactivity in the eluate is directly proportional to the amount of cAMP analog hydrolyzed by the PDE.
Signaling Pathways and Experimental Workflows
cAMP Signaling Cascade
The canonical cAMP signaling pathway involves the activation of adenylyl cyclase, leading to the production of cAMP. cAMP then primarily activates two downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). This compound is known to be an activator of both PKA and Epac.
Caption: The cAMP signaling pathway, illustrating the activation of PKA and Epac.
Experimental Workflow for PDE Resistance Assay
The following diagram outlines the logical flow of an experiment designed to test the resistance of a cAMP analog to phosphodiesterase hydrolysis.
Caption: Workflow for determining the phosphodiesterase resistance of a cAMP analog.
Logical Relationship: Selective Activation
While this compound activates both PKA and Epac, other analogs have been designed to selectively activate one pathway over the other. This allows researchers to dissect the specific roles of PKA and Epac in cellular responses.
Caption: Differentiating cAMP signaling pathways using selective analogs.
References
An In-depth Technical Guide to the Biological Activity of 8-CPT-6-Phe-cAMP
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) is a highly lipophilic and membrane-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It serves as a potent and site-selective activator of cAMP-dependent protein kinase (PKA). This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, target selectivity, and key experimental data. Detailed protocols for relevant assays and visualizations of the signaling pathways are included to facilitate its application in research and drug development.
Introduction
Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological processes by activating two primary intracellular receptors: cAMP-dependent protein kinase (PKA) and Exchange Protein Directly Activated by cAMP (Epac). The development of cAMP analogs with selectivity for these effectors is crucial for dissecting their distinct roles in cellular signaling. This compound has emerged as a valuable tool for the specific activation of PKA. Its high lipophilicity ensures excellent cell permeability, and its modification at the C8 and N6 positions confers resistance to degradation by phosphodiesterases (PDEs), resulting in a sustained activation of PKA in cellular and tissue systems.
Mechanism of Action
This compound functions as a direct activator of PKA. The PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. In the inactive state, the R subunits bind to and inhibit the C subunits. The binding of two cAMP molecules, or a cAMP analog like this compound, to each R subunit induces a conformational change. This change leads to the dissociation of the C subunits, which are then free to phosphorylate their downstream serine/threonine protein substrates, thereby propagating the signal.
Figure 1: Activation of Protein Kinase A (PKA) by this compound.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds for comparison.
Table 1: PKA Activation Constants (Ka) for this compound
| PKA Isozyme | Ka (μM) | Reference |
| Type I (beef heart) | 0.057 | Miller et al., 1980 |
| Type II (beef heart) | 0.038 | Miller et al., 1980 |
The activation constant (Ka) is the concentration of the analog required for half-maximal activation of the PKA holoenzyme.
Table 2: Comparative Selectivity of cAMP Analogs for PKA vs. Epac
| Compound | PKA Activation | Epac Activation | Selectivity | Reference |
| This compound | Potent Activator | Inefficient Activator | PKA-selective | Christensen et al., 2003 |
| 8-CPT-cAMP | Full Agonist | Full Agonist | Non-selective | Christensen et al., 2003 |
| 6-Bnz-cAMP | Full Agonist | Inefficient Activator | PKA-selective | Christensen et al., 2003 |
| 8-pCPT-2'-O-Me-cAMP | Weak Partial Agonist | Potent Activator | Epac-selective | Christensen et al., 2003 |
Target Selectivity
Protein Kinase A (PKA)
This compound is a potent activator of both PKA type I (PKA-I) and type II (PKA-II) holoenzymes. The seminal work by Miller and colleagues in 1980 demonstrated its high affinity for both isozymes isolated from beef heart. The N6-phenyl substitution contributes to its site-selectivity, though further detailed studies on its preference for the A and B cAMP-binding sites on the regulatory subunits are not extensively documented in readily available literature.
Exchange Protein Directly Activated by cAMP (Epac)
Studies on a range of cAMP analogs have shown that modifications at the N6 position of the adenine (B156593) ring, as is the case with this compound, generally lead to a significant reduction in the ability to activate Epac proteins[1]. While direct quantitative data for this compound on Epac1 and Epac2 are not specified in the primary literature, the established structure-activity relationships strongly indicate that it is a poor Epac agonist. This positions this compound as a valuable PKA-selective tool in cellular systems where both PKA and Epac are expressed.
Phosphodiesterases (PDEs)
Experimental Protocols
In Vitro PKA Activity Assay (Radioactive)
This protocol measures the transfer of 32P from [γ-32P]ATP to a specific PKA substrate peptide.
Materials:
-
Purified PKA holoenzyme
-
This compound stock solution (in DMSO or appropriate solvent)
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-32P]ATP
-
Kinase buffer (e.g., 50 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Stopping solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentration of this compound.
-
Pre-incubate the mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding a mixture of cold ATP and [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the stopping solution to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
Figure 2: Workflow for an in vitro radioactive PKA activity assay.
Cellular PKA Activation Assay (Western Blot)
This protocol assesses PKA activation in intact cells by detecting the phosphorylation of a known PKA substrate.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against a phosphorylated PKA substrate (e.g., anti-phospho-CREB at Ser133)
-
Primary antibody against the total protein of the substrate (e.g., anti-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Plate cells and grow to the desired confluency.
-
Treat cells with various concentrations of this compound for a specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the phosphorylated substrate.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with the antibody against the total substrate protein for normalization.
Epac Activation Assay (Rap1-GTP Pulldown)
This assay is used to determine if this compound activates Epac by measuring the level of active, GTP-bound Rap1.
Materials:
-
Cell line of interest
-
This compound
-
Positive control (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Rap1 activation assay kit (containing GST-RalGDS-RBD beads)
-
Anti-Rap1 antibody
Procedure:
-
Treat cells with this compound or a positive control.
-
Lyse cells in the provided lysis/binding buffer.
-
Incubate cell lysates with GST-RalGDS-RBD beads to pull down active Rap1-GTP.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blot using an anti-Rap1 antibody.
Figure 3: Workflow for a Rap1-GTP pulldown assay to measure Epac activation.
Conclusion
This compound is a valuable pharmacological tool for the specific and sustained activation of PKA in a variety of research settings. Its high lipophilicity and resistance to phosphodiesterase degradation make it a reliable agent for both in vitro and in vivo studies. The available evidence strongly suggests its selectivity for PKA over Epac, a critical feature for dissecting the specific roles of these two major cAMP effectors. This guide provides the foundational knowledge and experimental framework for the effective use of this compound in advancing our understanding of PKA-mediated signaling pathways.
References
An In-depth Technical Guide to 8-CPT-6-Phe-cAMP Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-6-phenyl-cAMP (8-CPT-6-Phe-cAMP) is a synthetic analog of cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger involved in numerous signal transduction pathways. This lipophilic compound is a potent activator of cAMP-dependent Protein Kinase A (PKA) and exhibits resistance to degradation by phosphodiesterases (PDEs), making it a valuable tool for studying cAMP-mediated signaling.[1] Understanding the full spectrum of its molecular targets is crucial for its application in research and as a potential therapeutic lead. This guide provides a comprehensive overview of the methodologies used to identify the targets of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of key processes.
While this compound is primarily recognized as a PKA activator, the identification of its complete target profile, including potential off-target interactions, is essential for a thorough understanding of its biological effects. Chemical proteomics approaches are instrumental in elucidating the direct binding partners of small molecules like this compound within a complex cellular environment.
Known Targets and Mechanism of Action
The primary and most well-characterized target of this compound is Protein Kinase A (PKA) . PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits, which can then phosphorylate downstream substrates.
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, thereby causing the activation of the kinase. Its modifications at the C6 and C8 positions of the adenine (B156593) ring confer increased lipophilicity and resistance to hydrolysis by PDEs, resulting in sustained PKA activation.[1]
PKA Isoform Selectivity
Quantitative Data for cAMP Analog-PKA Interaction
Precise quantitative data for the binding affinity (Kd) and activation constant (EC50) of this compound for PKA isoforms are not extensively documented in publicly available literature. However, data from comparative studies on various cAMP analogs can provide a valuable reference for estimating its potential potency and for designing experiments.
Table 1: Comparative Activation and Binding Data for Selected cAMP Analogs on PKA
| Analog | PKA Isoform | Parameter | Value | Reference |
| cAMP | RIα | Ka | ~60 nM | |
| cAMP | RIIβ | Ka | ~96 nM | [2] |
| 8-CPT-cAMP | PKA I | EC50 | Not Available | |
| 8-CPT-cAMP | PKA II | EC50 | Not Available | |
| Sp-8-CPT-cAMPS | PKA RIα | EC50 | 342 nM | [2] |
| Sp-8-CPT-cAMPS | PKA RIIβ | EC50 | 96 nM | [2] |
Note: This table includes data for related compounds to provide a comparative context. Ka represents the activation constant. EC50 is the concentration for half-maximal activation. The lack of specific data for this compound highlights the need for further research.
Experimental Protocols for Target Identification
The identification of direct binding partners of this compound can be achieved through several powerful chemical proteomics techniques. These methods typically involve the use of a modified version of the small molecule to "capture" its interacting proteins from a cell lysate or in living cells.
Affinity Chromatography
This technique utilizes an immobilized version of this compound to selectively capture its binding partners from a complex protein mixture.
-
Synthesis of an Immobilized this compound Analog:
-
Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., an amine or carboxyl group) suitable for covalent attachment to a solid support. The linker should be attached at a position that does not significantly hinder binding to its protein targets. The N6 position of the adenine ring is a common site for linker attachment in cAMP analogs.
-
-
Coupling to a Solid Support:
-
Covalently couple the synthesized analog to an activated agarose (B213101) or sepharose resin (e.g., NHS-activated Sepharose). Follow the manufacturer's instructions for the specific resin.
-
-
Preparation of Cell Lysate:
-
Harvest cells of interest and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors).
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-coupled resin for 2-4 hours at 4°C with gentle rotation.
-
Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the specifically bound proteins using a competitive ligand (e.g., a high concentration of free this compound or cAMP) or by changing the buffer conditions (e.g., high salt or a change in pH).
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.
-
Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).
-
References
An In-depth Technical Guide to 8-CPT-6-Phe-cAMP: A Site-Selective PKA Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) is a potent, membrane-permeant, and highly selective activator of cAMP-dependent Protein Kinase A (PKA). Its lipophilic nature and resistance to degradation by phosphodiesterases (PDEs) make it a valuable tool for the precise investigation of PKA-mediated signaling pathways in various cellular and in vivo models. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental applications of this compound. It includes a summary of available quantitative data for related compounds, detailed experimental protocols for key applications, and visual representations of relevant signaling pathways and workflows to facilitate robust experimental design and data interpretation.
Core Concepts and Mechanism of Action
This compound is a synthetic analog of the ubiquitous second messenger, cyclic adenosine (B11128) monophosphate (cAMP). It exerts its biological effects primarily through the activation of PKA, a key enzyme in numerous signal transduction pathways that regulate a wide array of cellular processes, including gene expression, metabolism, cell proliferation, and apoptosis.[1]
The canonical activation of PKA involves the binding of two cAMP molecules to each of the two regulatory (R) subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the two catalytic (C) subunits. The liberated C subunits are then free to phosphorylate downstream substrate proteins on serine and threonine residues, thereby propagating the cellular signal.
A crucial aspect of this compound's utility is its resistance to hydrolysis by cyclic nucleotide-dependent phosphodiesterases (PDEs), enzymes that normally degrade cAMP and terminate its signal.[3] This resistance ensures a sustained activation of PKA, allowing for the study of long-term cellular responses to elevated PKA activity.
Data Presentation: Quantitative Analysis of Related PKA Activators
While specific binding affinities and activation constants for this compound are not extensively documented, the following tables summarize key quantitative parameters for the closely related and well-characterized PKA activator, Sp-8-CPT-cAMPS, and the parent compound, 8-CPT-cAMP. This data provides a valuable reference for understanding the expected potency and selectivity of this compound.
Table 1: PKA Activation and Inhibition Constants for Sp-8-CPT-cAMPS
| Parameter | Value | Notes |
| EC50 (PKA RIα Activation) | 342 nM[1] | Concentration for 50% maximal activation of PKA type Iα. |
| EC50 (PKA RIIβ Activation) | 96 nM[1] | Concentration for 50% maximal activation of PKA type IIβ. |
| Ki (PKA I Inhibition by Rp-isomer) | 12.5 µM[1] | Inhibitory constant of the corresponding Rp-isomer for PKA type I, indicating binding affinity. |
| Ki (PKA II Inhibition by Rp-isomer) | 4.5 µM[1] | Inhibitory constant of the corresponding Rp-isomer for PKA type II, indicating binding affinity. |
Table 2: Phosphodiesterase Inhibition by 8-CPT-cAMP
| PDE Isoform | IC50 Value | Notes |
| PDE Va (cGMP-specific) | 0.9 µM | Potent inhibition of cGMP-specific phosphodiesterase. |
| PDE III (cGMP-inhibited) | 24 µM | Moderate inhibition of cGMP-inhibited phosphodiesterase. |
| PDE IV (cAMP-specific) | 25 µM | Moderate inhibition of cAMP-specific phosphodiesterase. |
Signaling Pathways and Experimental Workflows
PKA Signaling Pathway
The primary mechanism of action of this compound is the activation of the PKA signaling cascade. The following diagram illustrates this pathway.
Experimental Workflow: PKA Activation Assay (Fluorescence Anisotropy)
A common method to quantify PKA activation is through a fluorescence anisotropy-based assay. This technique measures the change in the rotational motion of a fluorescently labeled peptide substrate upon binding to the active PKA catalytic subunit.
Experimental Protocols
In Vitro PKA Activation Assay using Fluorescence Anisotropy
This protocol is adapted from established methods for measuring PKA activation.
Materials:
-
Purified inactive PKA holoenzyme (Type I or Type II)
-
This compound
-
Fluorescently labeled PKA substrate peptide (e.g., fluorescein-labeled Kemptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence anisotropy
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series in assay buffer.
-
Dilute the PKA holoenzyme and fluorescently labeled peptide to their final working concentrations in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Assay Setup:
-
Add the diluted this compound solutions to the microplate wells.
-
Add the PKA holoenzyme solution to all wells.
-
Add the fluorescently labeled peptide solution to all wells.
-
Include control wells with no cAMP analog (basal activity) and wells with a saturating concentration of a known PKA activator (maximal activity).
-
-
Incubation:
-
Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence anisotropy of each well using a microplate reader.
-
-
Data Analysis:
-
Plot the change in fluorescence anisotropy as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cell Proliferation/Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell proliferation.
Materials:
-
Cell line of interest (e.g., S49 lymphoma cells)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach (for adherent cells) and resume growth.
-
-
Treatment:
-
Prepare various concentrations of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the treatment solutions to the respective wells. Include vehicle-only control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Express the results as a percentage of the vehicle-treated control.
-
Neuronal Differentiation Assay
This protocol provides a general framework for inducing neuronal differentiation using this compound.
Materials:
-
Neural progenitor cells (e.g., PC12 cells or primary neurons)
-
Appropriate differentiation medium (often low-serum)
-
This compound
-
Poly-L-lysine or other appropriate coating for culture vessels
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Plating:
-
Coat culture plates or coverslips with poly-L-lysine.
-
Plate neural progenitor cells at a suitable density in their growth medium.
-
-
Induction of Differentiation:
-
After allowing the cells to attach, replace the growth medium with differentiation medium containing the desired concentration of this compound (typically in the micromolar range).
-
Include a vehicle-only control.
-
Culture the cells for 2-7 days, changing the medium with fresh this compound every 2-3 days.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary antibody against the neuronal marker.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth by measuring the length and number of neurites per cell using appropriate image analysis software.
-
Conclusion
This compound is a powerful and specific pharmacological tool for the investigation of PKA-mediated signaling. Its enhanced cell permeability and resistance to enzymatic degradation provide significant advantages for in vitro and in vivo studies. While specific quantitative data on its direct interaction with PKA isoforms remains to be fully elucidated, the information available for closely related analogs, combined with the detailed experimental protocols provided in this guide, offers a solid foundation for researchers to effectively utilize this compound in their studies of cAMP/PKA signaling in health and disease. Further research is warranted to precisely quantify its activation constants and selectivity profile to further refine its application in drug discovery and development.
References
Preliminary Studies on 8-CPT-6-Phe-cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) is a potent and selective activator of cyclic AMP-dependent protein kinase (PKA). As a highly lipophilic analog of cyclic AMP (cAMP), it readily permeates cell membranes, making it a valuable tool for studying PKA-mediated signaling pathways in various cellular contexts.[1][][3] Its resistance to degradation by mammalian cyclic nucleotide-dependent phosphodiesterases ensures a sustained intracellular concentration, obviating the need for phosphodiesterase inhibitors in experimental setups.[1][] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Core Mechanism of Action
This compound functions as a direct agonist of PKA.[1][][3] The canonical PKA holoenzyme exists as an inactive tetramer, comprising two regulatory (R) subunits and two catalytic (C) subunits. The binding of two cAMP molecules to each regulatory subunit induces a conformational change, leading to the dissociation of the active catalytic subunits.[4] These liberated C subunits can then phosphorylate downstream substrate proteins on serine and threonine residues, thereby propagating the cellular signal.[4] this compound mimics the action of endogenous cAMP in this process, leading to the activation of PKA and the subsequent phosphorylation of its target substrates.
Quantitative Data
| Parameter | Sp-cAMPS (Sp-8-CPT-cAMPS) | 8-CPT-cAMP | Notes |
| EC50 (PKA RIα Activation) | 342 nM | Data not available | EC50 values represent the concentration required to achieve 50% of the maximal activation. |
| EC50 (PKA RIIβ Activation) | 96 nM | Data not available | |
| Ki (PKA I Inhibition by Rp-isomer) | 12.5 µM (for Rp-cAMPS) | Data not available | Ki values for the corresponding inhibitory Rp-isomers can provide an indirect measure of affinity. |
| Ki (PKA II Inhibition by Rp-isomer) | 4.5 µM (for Rp-cAMPS) | Data not available | |
| Binding Site Selectivity | Sp-8-CPT-cAMPS shows 153-fold selectivity for site A of RI over site A of RII, and 59-fold selectivity for site B of RII over site B of RI. | Displays site selectivity for Site B of cAMP-dependent PKA.[4] |
Signaling Pathways
The primary signaling pathway activated by this compound is the canonical PKA pathway. However, it is crucial to distinguish this from other cAMP-mediated pathways, such as the one involving the Exchange protein activated by cAMP (Epac). Different cAMP analogs exhibit varying specificities for PKA and Epac, allowing for the dissection of these distinct signaling cascades.
To selectively study PKA- versus Epac-mediated effects, researchers can utilize a panel of cAMP analogs with different specificities.
Experimental Protocols
Several robust methods are available to quantify the activation of PKA by this compound and to assess its downstream effects.
In Vitro PKA Substrate Phosphorylation Assay
This assay directly measures the catalytic activity of PKA by quantifying the phosphorylation of a specific substrate.[4]
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound stock solution
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentration of this compound.
-
Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate (B84403) is directly proportional to PKA activity.[4]
Fluorescence Anisotropy-Based PKA Activation Assay
This high-throughput assay measures the dissociation of the PKA holoenzyme upon activator binding.[4]
Materials:
-
Purified PKA holoenzyme (RIα₂C₂ or RIIβ₂C₂)
-
Fluorescently labeled PKA inhibitor peptide (e.g., fluorescein-labeled IP20)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Serial dilutions of this compound
-
Fluorescence polarization plate reader
Procedure:
-
In a microplate, add the PKA holoenzyme and the fluorescently labeled inhibitor peptide to the assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate at room temperature to allow binding to reach equilibrium.
-
Measure the fluorescence anisotropy of each well. As this compound binds to the regulatory subunits and causes the dissociation of the catalytic subunits, the fluorescent peptide will bind to the freed catalytic subunits, resulting in an increase in fluorescence anisotropy.[4]
Downstream Cellular Effects: Gene Expression
The activation of PKA by cAMP analogs like 8-CPT-cAMP can lead to widespread changes in gene expression, primarily through the phosphorylation of transcription factors such as the cAMP response element-binding protein (CREB).
A study on murine S49 lymphoma cells using the related compound 8-CPT-cAMP revealed significant alterations in gene expression. Treatment for 24 hours resulted in changes to approximately 4,500 out of roughly 13,600 unique genes. This effect was shown to be almost entirely dependent on the presence of PKA, as cells lacking PKA showed virtually no change in gene expression in response to the compound.
Applications in Drug Development
The specific activation of the PKA pathway by this compound and related compounds makes them valuable tools in drug discovery and for exploring therapeutic strategies.
Cancer Research: The cAMP-PKA signaling pathway plays a complex, often context-dependent, role in cancer. In some contexts, activation of PKA can inhibit cancer cell growth and survival, while in others it can promote proliferation.[5] For example, in a murine model of acute promyelocytic leukemia (APL) with the t(11;17) translocation, 8-CPT-cAMP was shown to enhance cellular differentiation and improve the therapeutic effect of all-trans retinoic acid (ATRA).[6] Mechanistically, 8-CPT-cAMP, in combination with ATRA, activates PKA, leading to the phosphorylation and subsequent degradation of the PLZF/RARα oncoprotein.[6] This combined therapy, which promotes both differentiation and oncoprotein degradation, may represent a promising approach for t(11;17) APL patients.[6]
Tool for Target Validation: As a selective PKA activator, this compound can be used to validate the role of the PKA pathway in various disease models. By observing the physiological or cellular effects of PKA activation, researchers can determine if targeting this pathway with therapeutic agents is a viable strategy.
Conclusion
This compound is a powerful and specific tool for the investigation of PKA-mediated signaling. Its high lipophilicity and resistance to phosphodiesterase degradation make it an ideal agent for in vitro and cell-based assays. While direct quantitative data for this specific analog remains to be fully characterized in comparative studies, the available information on related compounds, coupled with detailed experimental protocols, provides a solid foundation for its use in research. The ability of this compound to elucidate the complex roles of the PKA pathway in cellular processes, including gene expression and disease pathogenesis, underscores its importance for both basic and translational research, particularly in the field of drug development.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8-CPT-cAMP/all-trans retinoic acid targets t(11;17) acute promyelocytic leukemia through enhanced cell differentiation and PLZF/RARα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 8-CPT-6-Phe-cAMP: A Potent PKA Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(6-Phenyl-hexylamino)-adenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) is a highly lipophilic and membrane-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It is a potent and selective activator of cAMP-dependent protein kinase A (PKA). Due to its resistance to phosphodiesterases, this compound provides sustained activation of PKA, making it a valuable tool for studying the downstream effects of PKA signaling in various cellular processes. These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its effects on cell viability, apoptosis, and the activation of the PKA signaling pathway.
Mechanism of Action
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits. The active catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular events.
Data Presentation
The following table summarizes quantitative data from studies utilizing cAMP analogs to induce cellular effects. It is important to note that optimal concentrations and incubation times are cell-type specific and should be determined empirically.
| Compound | Cell Line | Assay | Concentration/Effect | Incubation Time | Reference |
| Forskolin (cAMP inducer) | Human B-precursor cells | Apoptosis (Flow Cytometry) | IC50: 150 µM | 48 hours | [1] |
| 8-CPT-cAMP | Human B-precursor cells | Western Blot | Fourfold decline in Mcl-1 expression | 48 hours | [1] |
| 8-CPT-cAMP | Cardiomyocytes | Electrophysiology | 10 µM normalized amplitude-frequency relationship | Not Specified |
Experimental Protocols
Cell Viability Assay (CCK-8 or MTT)
This protocol describes a method to assess the effect of this compound on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (in DMSO or appropriate solvent)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution to each well and incubate for at least 1 hour at 37°C to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
This protocol details the detection of apoptosis induced by this compound.
Materials:
-
Target cell line
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µM) and a vehicle control for the desired time (e.g., 48 hours).
-
Cell Harvesting:
-
For adherent cells, gently detach the cells using trypsin-EDTA and collect them. Also, collect the floating cells from the medium.
-
For suspension cells, collect the cells by centrifugation.
-
-
Washing: Wash the collected cells twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Western Blot Analysis of PKA Activation
This protocol is for detecting the phosphorylation of PKA substrates, such as CREB, as an indicator of PKA activation by this compound.
Materials:
-
Target cell line
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CREB (Ser133), anti-CREB, anti-Mcl-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed and treat cells with this compound as described in the apoptosis assay protocol. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Normalize Mcl-1 levels to a loading control like β-actin.
Mandatory Visualizations
Caption: PKA signaling pathway activated by this compound.
Caption: General experimental workflow for studying this compound.
References
Application Notes and Protocols for 8-CPT-6-Phe-cAMP in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) is a potent and selective cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][] As a highly lipophilic compound, it readily crosses the cell membrane to activate Protein Kinase A (PKA), a key enzyme in various cellular signaling pathways.[2] Its resistance to degradation by phosphodiesterases (PDEs) ensures a sustained activation of PKA, making it a valuable tool for studying cAMP-mediated cellular processes.[2]
These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including its mechanism of action, recommended working concentrations, and detailed protocols for assessing its effects on cell proliferation, apoptosis, and gene expression.
Mechanism of Action: PKA Activation
This compound functions as a direct agonist of Protein Kinase A (PKA). The canonical PKA signaling pathway is initiated by the binding of cAMP (or its analogs) to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby regulating a wide array of cellular functions including gene transcription, metabolism, cell cycle progression, and apoptosis.[4][5][6]
Data Presentation: Quantitative Summary
The following tables summarize the effective concentrations and incubation times of 8-CPT-cAMP (a closely related analog) in various cell lines and assays. This data can serve as a starting point for optimizing experiments with this compound.
Table 1: Effective Concentrations of 8-CPT-cAMP in Cell Culture
| Cell Line | Assay | Concentration (µM) | Outcome | Reference(s) |
| U937 (Human monocytic leukemia) | Differentiation | 100 | Enhanced ATRA-induced differentiation | [7] |
| NB4 (Acute promyelocytic leukemia) | Differentiation | 200 | Induced maturation | [8] |
| S49 (Murine lymphoma) | Gene Expression | 100 | Altered expression of ~4,500 genes | [9] |
| ARO (Colon cancer) | Cell Proliferation | IC50: 2.3 - 13.6 | Inhibition of cell growth | [10] |
| NPA (Melanoma) | Cell Proliferation | IC50: 2.3 - 13.6 | Inhibition of cell growth | [10] |
| WRO (Follicular thyroid carcinoma) | Cell Proliferation | IC50: 2.3 - 13.6 | Inhibition of cell growth | [10] |
| 3T3-L1 (Mouse preadipocytes) | Differentiation | 100 | Accelerated adipocyte differentiation | [11] |
| B-precursor cells | Apoptosis | Not specified | Increased apoptosis | [7] |
Table 2: Incubation Times for 8-CPT-cAMP in Cell Culture Experiments
| Cell Line | Assay | Incubation Time | Outcome | Reference(s) |
| U937 | Differentiation | 3, 5, and 7 days | Time-dependent increase in differentiation markers | [7] |
| NB4 | Differentiation | 48 hours | Increased cell maturation | [8] |
| S49 | Gene Expression | 2, 6, and 24 hours | Time-dependent changes in gene expression | [9] |
| ARO, NPA, WRO | Cell Proliferation | 72 - 96 hours | Maximum inhibition of cell growth | [10] |
| 3T3-L1 | Differentiation | 8 days | Adipocyte marker gene expression | [11] |
| B-precursor cells | Apoptosis | 48 hours | Four-fold decline in Mcl-1 expression | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO.
-
Reconstitution: Dissolve the powdered this compound in high-quality, anhydrous DMSO to create a stock solution. A common stock concentration is 10-50 mM. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 569.9 g/mol ), dissolve it in 175.5 µL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Protect from light.
Cell Proliferation (Viability) Assay
This protocol utilizes a colorimetric method (e.g., MTT or CCK-8) to assess the effect of this compound on cell proliferation.
References
- 1. stackoverflow.com [stackoverflow.com]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 4. researchgate.net [researchgate.net]
- 5. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]
- 6. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 8-CPT-cAMP/all-trans retinoic acid targets t(11;17) acute promyelocytic leukemia through enhanced cell differentiation and PLZF/RARα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-CPT-6-Phe-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate, commonly known as 8-CPT-6-Phe-cAMP, is a potent and site-selective chemical activator of cyclic AMP-dependent protein kinase (PKA). As a highly lipophilic and membrane-permeant analog of cyclic adenosine (B11128) monophosphate (cAMP), it is a valuable tool for investigating the PKA signaling pathway in various cellular processes. Its resistance to hydrolysis by phosphodiesterases (PDEs) ensures a sustained activation of PKA, making it ideal for a range of in vitro and cell-based assays.[1][2] This document provides detailed protocols for the preparation of this compound stock solutions and its application in experimental settings.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Full Chemical Name | 8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate, sodium salt | [2] |
| Abbreviation | This compound | N/A |
| CAS Number | 72549-36-1 | [3] |
| Molecular Formula | C22H18ClN5O6PS·Na | [3] |
| Molecular Weight | 569.9 g/mol | [3] |
Mechanism of Action: PKA Activation
The canonical cAMP signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the production of cAMP by adenylyl cyclase.[4][5] cAMP then acts as a second messenger, primarily by activating PKA.[4][5] PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits.[6] In its inactive state, the R subunits bind to and inhibit the C subunits. The binding of two cAMP molecules to each R subunit induces a conformational change, causing the release of the active C subunits.[6] These C subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby regulating a wide array of cellular functions, including gene transcription, metabolism, and cell differentiation.[6][7]
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, leading to the dissociation and activation of the catalytic subunits.[6] Its modifications, the 4-chlorophenylthio group at position 8 and the phenyl group at position 6, confer high lipophilicity, allowing it to readily cross cell membranes, and provide resistance to degradation by PDEs.[2]
Stock Solution Preparation
The following protocol outlines the steps for preparing a stock solution of this compound.
Materials
-
This compound, sodium salt (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Solvent Selection: While this compound is described as lipophilic, its sodium salt form has some aqueous solubility. For a high-concentration stock solution, DMSO is recommended. For direct use in some aqueous buffers, sterile PBS can be used, though at a lower concentration.
-
Dissolution:
-
For a 10 mM stock in DMSO: Add the appropriate volume of sterile DMSO to the weighed powder. For example, to make 1 mL of a 10 mM stock solution from 5.7 mg of this compound (MW: 569.9 g/mol ), add 1 mL of DMSO.
-
For a 1 mM stock in PBS: Add the appropriate volume of sterile PBS (pH 7.4) to the weighed powder.
-
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a brief sonication in an ultrasonic bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots protected from light.
-
DMSO stock solutions: Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
-
PBS stock solutions: It is recommended to prepare these fresh. If storage is necessary, store at -20°C for a limited time, though stability in aqueous solutions may be reduced compared to DMSO stocks.
-
Workflow for Stock Solution Preparation
Experimental Protocols
Application: Induction of Neurite Outgrowth in PC-12 Cells
This compound, in synergy with other factors, can promote neurite extension in rat pheochromocytoma (PC-12) cells, a common model for neuronal differentiation.[1]
-
PC-12 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)
-
Differentiation medium (low-serum medium, e.g., RPMI-1640 with 1% horse serum)
-
Nerve Growth Factor (NGF), 50 ng/mL working solution
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Collagen-coated cell culture plates
-
Microscope with imaging capabilities
-
Cell Seeding: Seed PC-12 cells on collagen-coated plates at a suitable density to allow for neurite extension without overcrowding.
-
Cell Starvation (Optional): Once cells have attached, replace the complete culture medium with differentiation medium and incubate for 24 hours.
-
Induction of Differentiation:
-
Prepare the treatment medium by diluting the this compound stock solution and NGF into the differentiation medium to the desired final concentrations. A typical working concentration for cAMP analogs in cell culture can range from 10 to 200 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
For a final concentration of 100 µM this compound from a 10 mM stock, perform a 1:100 dilution (e.g., add 10 µL of stock to 1 mL of medium).
-
Add the treatment medium to the cells. Include appropriate controls (e.g., vehicle control, NGF alone).
-
-
Incubation: Incubate the cells for 48-72 hours, or as required, to allow for neurite outgrowth.
-
Analysis:
-
Observe the cells under a microscope and capture images.
-
Quantify neurite outgrowth by measuring the length of neurites and the percentage of cells bearing neurites. A common criterion is to count a process as a neurite if its length is at least twice the diameter of the cell body.
-
Quantitative Data
| Parameter | Value | Compound | Notes |
| EC50 (PKA RIα Activation) | 342 nM | Sp-8-CPT-cAMPS | EC50 values represent the concentration for 50% maximal activation.[6] |
| EC50 (PKA RIIβ Activation) | 96 nM | Sp-8-CPT-cAMPS | Sp-8-CPT-cAMPS is a closely related PKA activator.[6] |
| Typical Working Concentration | 10 - 200 µM | 8-CPT-cAMP analogs | In cell-based assays. |
Safety and Handling
-
This compound is for research use only.
-
Handle the compound in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of the powder and contact with skin and eyes. In case of contact, wash immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cpt-cAMP activates human epithelial sodium channels via relieving self-inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of EPAC/PKA-Activating cAMP Analogs in Cancer Cell Line Studies
Disclaimer: The compound "8-CPT-6-Phe-cAMP" specified in the query does not appear to be a widely documented or standard cAMP analog in the scientific literature. This document will focus on the closely related and extensively studied analogs, 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-CPT-cAMP) and 8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) , which are pivotal tools for investigating cAMP signaling in cancer research.
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that regulates a multitude of cellular processes, including proliferation, differentiation, apoptosis, and migration.[1][2][3] The effects of cAMP are primarily mediated through two main families of downstream effectors: Protein Kinase A (PKA) and Exchange Proteins Directly Activated by cAMP (EPACs).[2][3] Dysregulation of the cAMP signaling pathway has been implicated in the development and progression of various cancers.[1][3]
Synthetic cAMP analogs, such as 8-CPT-cAMP and its derivatives, are invaluable pharmacological tools for dissecting the distinct roles of PKA and EPAC in cancer biology. 8-CPT-cAMP is known to activate PKA, while 8-pCPT-2'-O-Me-cAMP is a selective activator of EPAC, allowing researchers to investigate the specific contributions of each pathway to cancer cell behavior.[2][4][5]
Mechanism of Action
The differential activation of PKA and EPAC by cAMP analogs triggers distinct downstream signaling cascades that can have context-dependent and sometimes opposing effects on cancer cells.
-
PKA Pathway: Upon binding of cAMP (or an analog like 8-CPT-cAMP), the regulatory subunits of PKA dissociate from the catalytic subunits. The active catalytic subunits then phosphorylate a wide array of substrate proteins and transcription factors, such as cAMP-response element-binding protein (CREB), which in turn modulates the expression of genes involved in cell cycle progression, apoptosis, and differentiation.[1][6]
-
EPAC Pathway: 8-pCPT-2'-O-Me-cAMP selectively binds to and activates EPAC1 and EPAC2.[5] EPACs are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[2][7] Activated, GTP-bound Rap1 can influence a variety of cellular processes, including cell adhesion, migration, and proliferation, often through the activation of downstream effectors like B-Raf and the subsequent stimulation of the MAPK/ERK pathway.[8][9][10]
Applications in Cancer Cell Line Studies
8-CPT-cAMP and its analogs are utilized to investigate various aspects of cancer cell biology:
-
Cell Proliferation and Viability: The effect of cAMP signaling on cell proliferation is highly context-dependent. In some cancer cell lines, activation of PKA by 8-CPT-cAMP leads to G1-phase cell-cycle arrest and inhibition of proliferation.[1] Conversely, in other cell types, cAMP signaling can be proliferative.
-
Apoptosis: Several studies have demonstrated that cAMP analogs can induce apoptosis in various cancer cell lines.[11][12] For instance, 8-Cl-cAMP, a related analog, has been shown to induce apoptosis in human cancer cells by a mechanism that appears to be independent of PKA activation but related to cell cycle control.[11]
-
Cell Migration and Metastasis: The EPAC-Rap1 pathway is a significant regulator of cell adhesion and migration.[8][10] Activation of EPAC can either promote or inhibit migration depending on the cancer cell type.[8] For example, in some lung cancer models, cAMP-induced EPAC-Rap1 activation enhances cell-cell adhesion, thereby suppressing migration.[8] Conversely, in other cancers, EPAC activation has been linked to increased metastatic potential.[13]
Quantitative Data Summary
The following tables summarize the effects of various cAMP analogs on different cancer cell lines.
Table 1: IC50 Values of cAMP Analogs and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| KHF16 | MCF7 | 5.6 | [14] |
| KHF16 | MDA-MB-231 | 6.8 | [14] |
| KHF16 | MDA-MB-468 | 9.2 | [14] |
| Compound 5 | MG-63 | ≤20 | [15] |
| Compound 5 | MDA-MB-231 | ≤20 | [15] |
| Compound 6 | MG-63 | ≤20 | [15] |
| Compound 6 | MDA-MB-231 | ≤20 | [15] |
| Compound 7 | MG-63 | ≤20 | [15] |
| Compound 7 | MDA-MB-231 | ≤20 | [15] |
| Cisplatin | Various | Varies | [16][17] |
| Camptothecin | Various | Varies | [16][18] |
Note: Data for 8-CPT-cAMP analogs specifically were not consistently available in IC50 format in the initial search. The table reflects data on other compounds from the search results to illustrate typical quantitative reporting.
Detailed Experimental Protocols
Cell Viability and Proliferation Assay (MTT/MTS)
This protocol is used to assess the effect of cAMP analogs on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the 8-CPT-cAMP analog in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO or PBS).
-
Exposure: Incubate the cells with the compound for the desired time periods (e.g., 24, 48, or 72 hours).[17]
-
Reagent Addition:
-
Solubilization (MTT only): Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.[19] Mix thoroughly.
-
Data Acquisition: Measure the absorbance of each well using a microplate reader. The wavelength should be approximately 570 nm for MTT and 490 nm for MTS.
-
Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value.
Western Blot Analysis for Protein Expression/Phosphorylation
This protocol is used to detect changes in the expression or phosphorylation status of key proteins in the cAMP signaling pathway (e.g., PKA substrates, ERK, CREB) following treatment with cAMP analogs.
Protocol:
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of the 8-CPT-cAMP analog for the specified times.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-CREB, anti-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Cell Migration (Wound Healing/Scratch) Assay
This assay assesses the effect of cAMP analogs on the migratory capacity of cancer cells.
Protocol:
-
Create Monolayer: Plate cells in a 6-well plate and grow them to full confluency.
-
Create "Wound": Use a sterile pipette tip to create a straight scratch through the center of the cell monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the 8-CPT-cAMP analog at the desired concentration.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure over time compared to the vehicle-treated control.
References
- 1. pnas.org [pnas.org]
- 2. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP-PKA/EPAC signaling and cancer: the interplay in tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Roles of Rap1 signaling in tumor cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cAMP-activated GTP exchange factor, Epac1 upregulates plasma membrane and nuclear Akt kinase activities in 8-CPT-2-O-Me-cAMP-stimulated macrophages: Gene silencing of the cAMP-activated GTP exchange Epac1 prevents 8-CPT-2-O-Me-cAMP activation of Akt activity in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8-Chloro-cAMP induces apoptotic cell death in a human mammary carcinoma cell (MCF-7) line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological Inhibition and Genetic Knockdown of Exchange Protein Directly Activated by cAMP 1 Reduce Pancreatic Cancer Metastasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for 8-CPT-6-Phe-cAMP in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-6-phenyl-cAMP (8-CPT-6-Phe-cAMP) is a lipophilic, cell-permeable cyclic adenosine (B11128) monophosphate (cAMP) analog. As a second messenger, cAMP is a crucial regulator of numerous cellular processes, including gene expression, through the activation of two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). The unique chemical structure of this compound allows it to modulate these pathways, making it a valuable tool for investigating cAMP-mediated gene regulation and for the development of therapeutics targeting these pathways. These application notes provide a comprehensive overview of the use of this compound in gene expression analysis, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Mechanism of Action
This compound exerts its effects on gene expression by activating both PKA and EPAC signaling cascades.
PKA Pathway: Upon binding to the regulatory subunits of PKA, this compound induces a conformational change that leads to the dissociation and activation of the catalytic subunits. These catalytic subunits then translocate to the nucleus, where they phosphorylate the cAMP Response Element-Binding protein (CREB) at Serine 133. Phosphorylated CREB (pCREB) recruits transcriptional co-activators, such as CREB-binding protein (CBP) and p300, to cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating transcription.
EPAC Pathway: this compound also directly binds to and activates EPAC1 and EPAC2, which are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Activated, GTP-bound Rap1 can initiate a variety of downstream signaling events that ultimately influence gene expression. This can occur through the activation of mitogen-activated protein kinase (MAPK) pathways, such as ERK1/2, and the modulation of other signaling proteins like Rac and calcineurin, which in turn can regulate the activity of other transcription factors.
Data Presentation
The following table summarizes quantitative data on gene expression changes induced by cAMP analogs. While specific data for this compound is limited, the provided data for structurally and functionally related compounds can serve as a valuable reference for expected outcomes.
| Gene Target | Cell Type/System | cAMP Analog | Concentration | Incubation Time | Fold Change in Expression | Reference |
| Collagen Iα1 | Cardiac Myofibroblasts | N6-Phe-cAMP | 100 µM | 24 hours | Decrease | [1] |
| α-Smooth Muscle Actin | Cardiac Myofibroblasts | Forskolin (increases cAMP) | 10 µM | 24 hours | Decrease | [1] |
| Plasminogen Activator Inhibitor-1 | Cardiac Myofibroblasts | Forskolin (increases cAMP) | 10 µM | 24 hours | Decrease | [1] |
| Inducible cAMP Early Repressor (ICER) | S49 Lymphoma Cells | 8-CPT-cAMP | 100 µM | 2 hours | >2.0 | [2] |
| Cyclin G2 (Ccng2) | S49 Lymphoma Cells | 8-CPT-cAMP | 100 µM | 24 hours | >2.0 | [3] |
| Gadd45a | S49 Lymphoma Cells | 8-CPT-cAMP | 100 µM | 24 hours | >2.0 | [3] |
Mandatory Visualization
References
- 1. Increase in Cellular Cyclic AMP Concentrations Reverses the Profibrogenic Phenotype of Cardiac Myofibroblasts: A Novel Therapeutic Approach for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PhIP (2-AMINO-1-METHYL-6-PHENYLIMIDAZO[4,5-b]PYRIDINE) - Some Naturally Occurring Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Single-Cell RNA Sequencing Analysis Reveals a Crucial Role for CTHRC1 (Collagen Triple Helix Repeat Containing 1) Cardiac Fibroblasts After Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining with 8-CPT-6-Phe-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) is a potent and membrane-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). It is widely utilized as a selective activator of cAMP-dependent Protein Kinase A (PKA). By mimicking the action of endogenous cAMP, this compound serves as a powerful tool to investigate the downstream signaling pathways regulated by PKA. Furthermore, like other cAMP analogs, it has the potential to activate the Exchange Protein directly Activated by cAMP (EPAC), a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1.
Immunofluorescence (IF) staining is a valuable technique to visualize the subcellular localization and expression levels of proteins. When coupled with the use of this compound, IF allows for the direct observation of the cellular consequences of PKA and potentially EPAC activation. This includes monitoring the translocation of proteins between cellular compartments and detecting post-translational modifications such as phosphorylation. These application notes provide detailed protocols for utilizing this compound in immunofluorescence studies to investigate key signaling events.
Signaling Pathways
Activation of PKA and EPAC by this compound triggers distinct downstream signaling cascades.
PKA Signaling Pathway
Upon binding of this compound to the regulatory subunits of PKA, the catalytic subunits are released. These active catalytic subunits can then translocate to various cellular compartments, including the nucleus, where they phosphorylate a multitude of substrate proteins on serine and threonine residues. A key nuclear target of PKA is the transcription factor CREB (cAMP response element-binding protein). Phosphorylation of CREB at Serine 133 leads to the recruitment of co-activators and subsequent transcription of target genes.
EPAC Signaling Pathway
cAMP analogs can also activate EPAC, leading to a conformational change that promotes its guanine nucleotide exchange factor (GEF) activity. EPAC then catalyzes the exchange of GDP for GTP on the small GTPase Rap1. Activated, GTP-bound Rap1 can then interact with a variety of downstream effectors, influencing processes such as cell adhesion, proliferation, and differentiation. The activation of Rap1 can be visualized by observing its translocation to specific cellular locations, such as the plasma membrane or perinuclear region.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from immunofluorescence experiments using this compound. These tables are intended to serve as a template for presenting experimental results.
Table 1: Quantification of PKA Catalytic Subunit Nuclear Translocation
| Treatment | Concentration (µM) | Duration (min) | % of Cells with Nuclear PKA-C | Nuclear/Cytoplasmic Fluorescence Ratio (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | - | 30 | 12 ± 3 | 1.1 ± 0.2 | 1.0 |
| This compound | 10 | 30 | 78 ± 8 | 3.5 ± 0.6 | 3.2 |
| This compound | 50 | 30 | 92 ± 5 | 5.2 ± 0.8 | 4.7 |
| This compound | 100 | 15 | 85 ± 6 | 4.1 ± 0.5 | 3.7 |
| This compound | 100 | 30 | 95 ± 4 | 6.8 ± 0.9 | 6.2 |
| This compound | 100 | 60 | 91 ± 7 | 5.9 ± 0.7 | 5.4 |
Table 2: Quantification of CREB Phosphorylation at Serine 133
| Treatment | Concentration (µM) | Duration (min) | Mean Nuclear pCREB Fluorescence Intensity (Arbitrary Units ± SD) | Fold Change vs. Control |
| Vehicle Control | - | 30 | 150 ± 25 | 1.0 |
| This compound | 10 | 30 | 480 ± 60 | 3.2 |
| This compound | 50 | 30 | 950 ± 110 | 6.3 |
| This compound | 100 | 15 | 750 ± 90 | 5.0 |
| This compound | 100 | 30 | 1250 ± 150 | 8.3 |
| This compound | 100 | 60 | 1050 ± 130 | 7.0 |
Table 3: Quantification of Rap1 Translocation to the Perinuclear Region
| Treatment | Concentration (µM) | Duration (min) | % of Cells with Perinuclear Rap1 Accumulation | Perinuclear/Cytoplasmic Fluorescence Ratio (Mean ± SD) | Fold Change vs. Control |
| Vehicle Control | - | 30 | 8 ± 2 | 1.2 ± 0.3 | 1.0 |
| This compound | 50 | 30 | 45 ± 6 | 2.8 ± 0.5 | 2.3 |
| This compound | 100 | 30 | 68 ± 9 | 4.1 ± 0.7 | 3.4 |
Experimental Protocols
The following are detailed protocols for immunofluorescence staining to detect the translocation of the PKA catalytic subunit and the phosphorylation of CREB following treatment with this compound.
General Immunofluorescence Workflow
Protocol 1: Immunofluorescence Staining of PKA Catalytic Subunit
Objective: To visualize the translocation of the PKA catalytic subunit (PKA-C) to the nucleus upon stimulation with this compound.
Materials:
-
Cells of interest (e.g., HeLa, HEK293)
-
Glass coverslips or imaging-grade multi-well plates
-
Cell culture medium
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100 (PBST)
-
Primary Antibody: Rabbit anti-PKA Catalytic Subunit antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment. Allow cells to adhere and grow for 24-48 hours.
-
Cell Treatment:
-
Prepare working solutions of this compound in pre-warmed cell culture medium at the desired concentrations (e.g., 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest this compound concentration).
-
Aspirate the old medium from the cells and replace it with the treatment or control medium.
-
Incubate the cells for the desired time points (e.g., 15, 30, 60 minutes) at 37°C in a CO2 incubator.
-
-
Fixation:
-
Aspirate the medium and gently wash the cells twice with PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization solution and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-PKA-C antibody in Blocking Buffer according to the manufacturer's recommended dilution.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBST for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Aspirate the wash buffer and add the diluted secondary antibody solution to each coverslip.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto glass slides with a drop of antifade mounting medium.
-
Seal the edges with nail polish and allow to dry.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images using appropriate filter sets for DAPI (blue) and Alexa Fluor 488 (green).
-
Quantify the nuclear and cytoplasmic fluorescence intensity using image analysis software (e.g., ImageJ, CellProfiler) to determine the nuclear/cytoplasmic ratio.
-
Protocol 2: Immunofluorescence Staining of Phosphorylated CREB (pCREB)
Objective: To detect the increase in CREB phosphorylation at Serine 133 in the nucleus upon stimulation with this compound.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Primary Antibody: Rabbit anti-phospho-CREB (Ser133) antibody
-
Secondary Antibody: Alexa Fluor 594-conjugated goat anti-rabbit IgG
Procedure: The procedure is identical to Protocol 1, with the following modifications:
-
Primary Antibody Incubation:
-
Dilute the primary anti-phospho-CREB (Ser133) antibody in Blocking Buffer according to the manufacturer's recommended dilution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Dilute the Alexa Fluor 594-conjugated secondary antibody in Blocking Buffer. Protect from light.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Capture images using appropriate filter sets for DAPI (blue) and Alexa Fluor 594 (red).
-
Quantify the mean fluorescence intensity of pCREB staining within the DAPI-defined nuclear region using image analysis software.
-
Disclaimer
These protocols provide a general framework. Optimal conditions for cell density, antibody concentrations, and incubation times should be determined empirically for each specific cell type and experimental setup.
Application Notes and Protocols for 8-CPT-6-Phe-cAMP in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) is a potent and selective activator of cAMP-dependent Protein Kinase A (PKA).[][2] As a lipophilic analog of cyclic AMP (cAMP), it readily crosses cell membranes, making it a valuable tool for studying PKA signaling pathways in cell-based assays. In the realm of high-throughput screening (HTS), this compound serves as a critical reference compound and positive control for assays aimed at identifying novel modulators of the PKA pathway. This document provides detailed application notes and protocols for the effective use of this compound in HTS campaigns.
The primary intracellular effector of cAMP is PKA. The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. When cAMP binds to the regulatory subunits, the catalytic subunits are released and become active, subsequently phosphorylating downstream protein targets on serine and threonine residues. This signaling cascade is pivotal in regulating a multitude of cellular processes.[3]
Signaling Pathway
The canonical PKA signaling pathway is initiated by the activation of adenylyl cyclase, which synthesizes cAMP from ATP. Analogs like this compound bypass the initial steps and directly activate PKA. The released catalytic subunits then phosphorylate a variety of substrates, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.
Data Presentation
| Compound | Parameter | Value | PKA Isoform | Assay Type |
| Sp-8-CPT-cAMPS | EC50 | 342 nM | RIα | Fluorescence Anisotropy[4] |
| Sp-8-CPT-cAMPS | EC50 | 96 nM | RIIβ | Fluorescence Anisotropy[4] |
| This compound | Site Selectivity | Site B | RII | Not Applicable |
Experimental Protocols
Fluorescence Anisotropy-Based PKA Activation Assay (HTS)
This high-throughput assay measures the dissociation of the PKA holoenzyme upon activator binding by monitoring the change in fluorescence anisotropy of a labeled peptide that binds to the catalytic subunit.[4]
Workflow Diagram:
Materials:
-
Purified PKA holoenzyme (e.g., RIα₂C₂ or RIIβ₂C₂)
-
Fluorescently labeled PKA inhibitor peptide (e.g., fluorescein-labeled IP20)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution
-
Test compounds
-
384-well, black, flat-bottom microplates
-
Fluorescence polarization plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and test compounds in assay buffer.
-
Assay Setup: In a 384-well microplate, add the PKA holoenzyme and the fluorescently labeled inhibitor peptide to the assay buffer.
-
Compound Addition: Add the serial dilutions of this compound (as a positive control) or test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence anisotropy of each well using a plate reader. As the cAMP analog binds to the regulatory subunits and causes the dissociation of the catalytic subunits, the fluorescent peptide will bind to the freed catalytic subunits, resulting in an increase in fluorescence anisotropy.[4][5]
-
Data Analysis: Plot the change in anisotropy against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.
In Vitro PKA Substrate Phosphorylation Assay
This assay directly measures the catalytic activity of PKA by quantifying the phosphorylation of a specific substrate. This can be adapted to an HTS format using non-radioactive detection methods.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound stock solution
-
Detection reagents (e.g., phospho-specific antibody and secondary antibody-HRP conjugate for an ELISA-based format, or a fluorescent ATP analog)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader (absorbance or fluorescence)
Procedure (ELISA-based HTS format):
-
Plate Coating: Coat a microplate with the PKA substrate peptide.
-
Kinase Reaction:
-
In a separate plate, prepare a reaction mixture containing kinase buffer, ATP, and the desired concentration of this compound (to establish maximal activation) or test compounds.
-
Initiate the reaction by adding the purified PKA catalytic subunit.
-
Transfer the reaction mixture to the peptide-coated plate.
-
Incubate at 30°C for a specified time (e.g., 30-60 minutes).[3]
-
-
Detection:
-
Wash the plate to remove the reaction mixture.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate and incubate.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the plate and add a chromogenic HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance using a plate reader.[3]
-
-
Data Analysis: The amount of phosphorylated substrate is directly proportional to PKA activity. Plot the absorbance against the log of the compound concentration to determine IC50 (for inhibitors) or EC50 (for activators).
Conclusion
This compound is a powerful tool for interrogating the PKA signaling pathway in high-throughput screening assays. Its cell permeability and potent PKA activation make it an ideal positive control for validating assay performance and for comparative studies of novel PKA modulators. The fluorescence anisotropy-based assay offers a robust, homogeneous, and high-throughput compatible method for directly measuring PKA activation, while substrate phosphorylation assays provide a direct measure of the enzyme's catalytic activity. The selection of the appropriate assay will depend on the specific goals of the screening campaign.
References
Application Notes and Protocols: Dose-Response of 8-CPT-6-Phe-cAMP on Protein Kinase A (PKA) Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) is a potent and selective cell-permeable activator of cAMP-dependent Protein Kinase A (PKA). As an analog of cyclic AMP (cAMP), it plays a crucial role in regulating a multitude of cellular processes, including gene expression, metabolism, cell proliferation, and apoptosis.[1] Its modifications at the C8 and N6 positions confer high lipophilicity and resistance to phosphodiesterases, making it a valuable tool for studying PKA signaling pathways in various experimental models.[2] These application notes provide a summary of its dose-response characteristics, detailed experimental protocols for its use, and a visual representation of the signaling pathway it modulates.
Data Presentation: Dose-Response of cAMP Analogs on PKA Activation
| Parameter | Value | PKA Isoform | Notes |
| EC50 | 342 nM | RIα Activation | The half-maximal effective concentration for the activation of PKA type Iα.[2] |
| EC50 | 96 nM | RIIβ Activation | The half-maximal effective concentration for the activation of PKA type IIβ.[2] |
Note: The EC50 values presented are for Sp-8-CPT-cAMPS and should be used as an approximation for this compound. Optimal concentrations for specific cell types and experimental conditions should be determined empirically through a dose-response experiment.
Signaling Pathway
This compound acts as a direct activator of Protein Kinase A (PKA). The canonical PKA signaling pathway is initiated by the binding of two cAMP molecules, or their analogs, to each of the two regulatory (R) subunits of the inactive PKA holoenzyme. This binding event induces a conformational change in the R subunits, leading to the dissociation of the catalytic (C) subunits. The liberated C subunits are then active and can phosphorylate downstream substrate proteins on serine and threonine residues, thereby propagating the cellular signal.[2]
Caption: PKA signaling pathway activated by endogenous cAMP or its analog this compound.
Experimental Protocols
Protocol 1: In Vitro PKA Substrate Phosphorylation Assay for Dose-Response Curve Generation
This protocol describes the direct measurement of PKA catalytic activity by quantifying the phosphorylation of a specific substrate in response to varying concentrations of this compound.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
Phosphocellulose paper (e.g., P81)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Serial Dilutions of this compound: Prepare a series of dilutions of this compound in kinase buffer. A typical concentration range to test would be from 1 nM to 100 µM.
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:
-
Kinase Buffer
-
PKA substrate peptide (final concentration, e.g., 20-50 µM)
-
Desired concentration of this compound or vehicle control
-
[γ-³²P]ATP (final concentration, e.g., 100 µM, with a specific activity of 100-500 cpm/pmol)
-
-
Initiate Reaction: Start the kinase reaction by adding the purified PKA catalytic subunit (final concentration, e.g., 1-10 nM).
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.
-
Stop Reaction: Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively (e.g., 3-4 times for 5-10 minutes each) with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed phosphocellulose paper in a scintillation vial with scintillation fluid and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The amount of incorporated phosphate (B84403) is directly proportional to PKA activity. Plot the measured PKA activity (in cpm or pmol/min/mg) against the logarithm of the this compound concentration. Fit the data using a sigmoidal dose-response curve (variable slope) to determine the EC50 value.
Caption: Experimental workflow for the in vitro PKA substrate phosphorylation assay.
Protocol 2: Cell-Based Assay for PKA Activation using a CRE-Luciferase Reporter
This protocol measures the activation of the PKA pathway in living cells by quantifying the expression of a reporter gene (luciferase) under the control of a cAMP response element (CRE).
Materials:
-
Mammalian cells cultured in appropriate growth medium
-
CRE-luciferase reporter plasmid
-
Transfection reagent
-
This compound stock solution
-
Cell lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Transfect the cells with the CRE-luciferase reporter plasmid according to the manufacturer's protocol for the transfection reagent.
-
Allow the cells to express the reporter gene for 24-48 hours.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the growth medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for a suitable period (e.g., 4-6 hours) to allow for reporter gene expression.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by adding the cell lysis buffer and incubating for the recommended time.
-
-
Luciferase Assay:
-
Transfer the cell lysate to a luminometer plate.
-
Add the luciferase assay substrate to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the protein concentration of each lysate if desired.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This compound is a powerful pharmacological tool for the specific activation of PKA. The provided protocols offer robust methods for characterizing its dose-response relationship and for investigating the downstream consequences of PKA activation in both in vitro and cell-based systems. Accurate determination of the dose-response curve is critical for the design of experiments aimed at elucidating the complex roles of PKA signaling in health and disease.
References
Application Notes and Protocols for 8-CPT-cAMP in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental use of 8-(4-Chlorophenylthio)adenosine-3',5'-cyclic monophosphate (8-CPT-cAMP), a potent and membrane-permeable activator of cAMP-dependent Protein Kinase A (PKA). While the initial request specified 8-CPT-6-Phe-cAMP, the available literature predominantly details the application of the closely related and widely used analog, 8-CPT-cAMP. Given their shared mechanism as PKA activators, the protocols and principles outlined herein are expected to be largely applicable.[][2] 8-CPT-cAMP's resistance to phosphodiesterases ensures sustained PKA activation, making it a valuable tool for investigating cAMP-mediated signaling pathways.[3]
Data Presentation: Quantitative Summary of 8-CPT-cAMP Treatment Parameters
The following table summarizes key quantitative data from various experimental applications of 8-CPT-cAMP, providing a comparative overview of treatment durations and concentrations across different cell types and assays.
| Cell Type | Application | Concentration | Treatment Duration | Outcome | Reference |
| 3T3-L1 preadipocytes | PKA Activation Assay | 0.1 mM | 15 minutes | PKA activation | |
| 3T3-L1 preadipocytes | Adipocyte Differentiation | 100 µM | 8 days | Stimulation of adipogenesis | [4] |
| Acute Promyelocytic Leukemia (APL) cells (U937-mt-PLZF/RARα) | Cell Differentiation | 100 µM | 3, 5, and 7 days | Induction of differentiation | [5] |
| NB4 and NB4-LR1 cells | Cell Maturation | 0.2 mM | 48 hours | Enhanced ATRA-induced maturation | [6] |
| Neutrophils | Apoptosis Assay | 0.7 mM | < 2 hours | Delay of TNF-α/CHX-induced apoptosis | [7] |
| Cardiomyocytes | PKA Activity Normalization | 10 µM | Not specified | Normalized amplitude-frequency relationship | [8] |
Signaling Pathway and Experimental Workflow
PKA Signaling Pathway Activated by 8-CPT-cAMP
Caption: PKA signaling pathway activated by 8-CPT-cAMP.
General Experimental Workflow for Cell Treatment with 8-CPT-cAMP
Caption: General experimental workflow for using 8-CPT-cAMP.
Experimental Protocols
Protocol 1: In Vitro PKA Kinase Activity Assay
This protocol is adapted from a method used for 3T3-L1 cells and provides a framework for assessing PKA activation.
Materials:
-
3T3-L1 cells (or other cell line of interest)
-
Complete culture medium
-
8-CPT-cAMP (sodium salt)
-
Insulin
-
PKA Kinase Activity Assay Kit (e.g., Abcam ab139435 or similar)
-
Cell lysis buffer (provided with kit or standard RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Culture and Plating:
-
Culture 3T3-L1 cells in complete medium to approximately 80-90% confluency.
-
Plate 1 x 10^7 cells per condition in appropriately sized culture vessels.
-
-
Cell Treatment:
-
Prepare treatment media containing 1 µM dexamethasone and 1 µg/mL insulin.
-
Add 0.1 mM 8-CPT-cAMP to the treatment medium for the experimental group. Include a vehicle control (e.g., water or DMSO).
-
Aspirate the culture medium from the cells and replace it with the prepared treatment media.
-
Incubate the cells for 15 minutes at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis:
-
After incubation, aspirate the treatment media and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to the cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 10-15 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell extract using a BCA assay or a similar method.
-
-
PKA Activity Assay:
-
Follow the manufacturer's instructions for the PKA Kinase Activity Assay Kit. This typically involves:
-
Diluting the cell extracts to a consistent protein concentration.
-
Adding the diluted lysates to the assay plate.
-
Initiating the kinase reaction by adding ATP and the specific PKA substrate.
-
Incubating for the recommended time (e.g., 30-60 minutes) at 30°C.
-
Stopping the reaction and detecting the phosphorylated substrate, often via an antibody-based method (ELISA-like).
-
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the PKA activity according to the kit's instructions, normalizing to the protein concentration of each sample.
-
Compare the PKA activity in 8-CPT-cAMP-treated cells to the control group.
-
Protocol 2: Cell Differentiation Assay in Acute Promyelocytic Leukemia (APL) Cells
This protocol is based on studies inducing differentiation in APL cell lines.[5][9]
Materials:
-
APL cell line (e.g., U937-mt-PLZF/RARα, NB4)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)
-
8-CPT-cAMP
-
All-trans retinoic acid (ATRA), if used in combination
-
Nitroblue tetrazolium (NBT) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Microscope
-
96-well plates
Procedure:
-
Cell Culture:
-
Culture APL cells in suspension in RPMI-1640 with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Maintain cell density between 2 x 10^5 and 1 x 10^6 cells/mL.
-
-
Cell Treatment:
-
Seed cells at a density of 2 x 10^5 cells/mL in 96-well plates.
-
Treat the cells with 100 µM 8-CPT-cAMP. For combination studies, also add 1 µM ATRA. Include appropriate vehicle controls.
-
Incubate the cells for 3, 5, or 7 days.
-
-
NBT Reduction Assay (to assess differentiation):
-
After the incubation period, add NBT solution (1 mg/mL) and PMA (200 ng/mL) to each well.
-
Incubate for 30 minutes at 37°C.
-
Observe the cells under a light microscope. Differentiated cells (granulocytes) will reduce the yellow NBT to a dark blue formazan (B1609692) precipitate.
-
Count at least 200 cells per sample and determine the percentage of NBT-positive cells.
-
-
Morphological Analysis (Optional):
-
Cytospin a sample of the cell suspension onto a glass slide.
-
Stain the cells with Wright-Giemsa stain.
-
Examine the cellular morphology under a light microscope for signs of granulocytic differentiation (e.g., condensed chromatin, segmented nuclei).
-
Protocol 3: Apoptosis Assay in Neutrophils
This protocol provides a framework for assessing the effect of 8-CPT-cAMP on induced apoptosis.[7]
Materials:
-
Isolated human neutrophils
-
Culture medium (e.g., RPMI-1640)
-
8-CPT-cAMP
-
Apoptosis-inducing agent (e.g., TNF-α plus cycloheximide (B1669411) (CHX) or anti-Fas antibody)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide kit)
-
Flow cytometer
Procedure:
-
Neutrophil Isolation:
-
Isolate neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation followed by dextran (B179266) sedimentation).
-
-
Cell Treatment:
-
Resuspend the isolated neutrophils in culture medium at a concentration of 1-2 x 10^6 cells/mL.
-
Pre-incubate the cells with 0.7 mM 8-CPT-cAMP for a short period (e.g., 15-30 minutes) before adding the apoptosis inducer.
-
Induce apoptosis by adding TNF-α (e.g., 10 ng/mL) and CHX (e.g., 1 µg/mL).
-
Incubate for up to 2 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Apoptosis Detection (Annexin V/PI Staining):
-
After incubation, harvest the cells by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Identify cell populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in the 8-CPT-cAMP-treated group to the control group (inducer only) to determine the effect on apoptosis.
-
References
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. benchchem.com [benchchem.com]
- 4. Cyclic AMP (cAMP)-Mediated Stimulation of Adipocyte Differentiation Requires the Synergistic Action of Epac- and cAMP-Dependent Protein Kinase-Dependent Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. 8-CPT-cAMP/all-trans retinoic acid targets t(11;17) acute promyelocytic leukemia through enhanced cell differentiation and PLZF/RARα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-treatment with 8-CPT-6-Phe-cAMP and Other Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 8-(6-Aminopurin-9-yl)-N-phenyl-cAMP, sodium salt (8-CPT-6-Phe-cAMP), a selective activator of protein kinase A (PKA), in co-treatment regimens. The following sections detail its mechanism of action, synergistic effects with other drugs, and provide detailed protocols for experimental validation.
Introduction
This compound is a potent, cell-permeable cyclic adenosine (B11128) monophosphate (cAMP) analog that selectively activates PKA, a key enzyme in various cellular signaling pathways.[1][2][3] Its resistance to phosphodiesterases ensures sustained PKA activation, making it a valuable tool for studying cAMP-mediated processes.[4] Co-treatment with this compound and other therapeutic agents has shown promise in enhancing anti-cancer effects, particularly in the context of leukemia, by modulating cell differentiation and apoptosis.
Signaling Pathway of this compound
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits. The active catalytic subunits then phosphorylate a multitude of downstream target proteins on serine and threonine residues, triggering a cascade of cellular responses.
Co-treatment with All-trans Retinoic Acid (ATRA) in Acute Promyelocytic Leukemia (APL)
Co-treatment of 8-CPT-cAMP with all-trans retinoic acid (ATRA) has demonstrated a significant synergistic effect in overcoming ATRA-resistance in a murine model of acute promyelocytic leukemia (APL) with a t(11;17) translocation. This combination enhances cellular differentiation and degradation of the oncogenic PLZF/RARα fusion protein.
Quantitative Data Summary
| Parameter | ATRA Alone | 8-CPT-cAMP + ATRA | Reference |
| In Vitro Concentration | 1 µM | 100 µM 8-CPT-cAMP + 1 µM ATRA | [4] |
| In Vivo Dosage | 10 mg/kg/day | 20 mg/kg/day 8-CPT-cAMP + 10 mg/kg/day ATRA | [4] |
| Median Survival (in vivo) | 52 days | 115 days | [4] |
Experimental Workflow: In Vivo APL Mouse Model
Protocol 1: In Vitro Differentiation of APL Cells
This protocol describes the induction of differentiation in U937 cells expressing the PLZF/RARα fusion protein using a co-treatment of 8-CPT-cAMP and ATRA.
Materials:
-
U937-mt-PLZF/RARα cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
8-CPT-cAMP (100 µM final concentration)
-
All-trans retinoic acid (ATRA) (1 µM final concentration)
-
Nitroblue tetrazolium (NBT) solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Microscope slides
-
Wright-Giemsa stain
Procedure:
-
Cell Culture: Culture U937-mt-PLZF/RARα cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed cells at a density of 2 x 10^5 cells/mL in a 6-well plate. Treat the cells with 100 µM 8-CPT-cAMP and/or 1 µM ATRA for 3, 5, and 7 days.
-
NBT Reduction Assay:
-
After the treatment period, harvest the cells and wash with PBS.
-
Resuspend the cells in 200 µL of fresh medium containing 1 mg/mL NBT and 200 ng/mL PMA.
-
Incubate for 25 minutes at 37°C.
-
Count at least 200 cells using a hemocytometer and determine the percentage of NBT-positive (blue-black formazan (B1609692) deposits) cells under a light microscope.
-
-
Morphological Analysis:
-
After 7 days of treatment, prepare cytospins of the cell suspensions.
-
Stain the slides with Wright-Giemsa stain.
-
Examine the cellular morphology under a light microscope for signs of differentiation (e.g., lobulated nuclei, condensed chromatin).
-
Co-treatment with Forskolin (B1673556) to Induce Apoptosis in B-precursor Cells
The activation of the cAMP signaling pathway has been shown to induce apoptosis in human B-precursor cells. Co-treatment with agents that increase intracellular cAMP levels, such as forskolin, and cAMP analogs like 8-CPT-cAMP can enhance this effect.
Quantitative Data Summary
| Cell Type | Treatment | Fold Increase in Apoptosis | Fold Decrease in Mcl-1 Levels | Reference |
| Human B-precursor cells | Forskolin or 8-CPT-cAMP (48h) | Dose-dependent (19-94%) | 4-fold | [5] |
| Mature peripheral blood B cells | 8-CPT-cAMP | 1.3-fold | 1.5-fold | [5] |
Protocol 2: Induction and Measurement of Apoptosis
This protocol details a method to induce and quantify apoptosis in B-precursor cells using co-treatment and subsequent analysis by Annexin V staining and flow cytometry.
Materials:
-
Human CD10+ B-precursor cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Forskolin
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture B-precursor cells in RPMI-1640 medium.
-
Seed cells at an appropriate density in a 24-well plate.
-
Treat cells with varying concentrations of this compound and/or forskolin for 48 hours. Include an untreated control.
-
-
Annexin V Staining:
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use appropriate compensation controls.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
-
Synergistic Apoptosis Induction
References
Application Notes and Protocols for 8-CPT-6-Phe-cAMP in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-(4-Chlorophenylthio)-6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) is a potent, membrane-permeable, and phosphodiesterase-resistant analog of cyclic adenosine (B11128) monophosphate (cAMP). It serves as a selective activator of cAMP-dependent Protein Kinase A (PKA)[1][2][3]. In the context of neuroscience, the cAMP/PKA signaling pathway is a critical regulator of a multitude of neuronal functions, including survival, differentiation, neurite outgrowth, and synaptic plasticity[4][5][6]. The lipophilic nature of this compound facilitates its passage across cell membranes, making it an effective tool for studying the downstream effects of PKA activation in primary neuron cultures. These application notes provide a comprehensive overview of the use of this compound in primary neuron culture, including its mechanism of action, detailed experimental protocols, and expected outcomes.
Introduction
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses to extracellular signals. In the nervous system, the cAMP signaling cascade is integral to processes ranging from neuronal development to higher-order cognitive functions[4][5]. The primary effector of cAMP in many of these processes is Protein Kinase A (PKA). Activation of PKA by cAMP initiates a signaling cascade that involves the phosphorylation of various downstream substrates, including transcription factors, ion channels, and enzymes, ultimately leading to changes in gene expression and cellular function[6][7].
This compound is a valuable research tool due to its high potency and selectivity for PKA[1][2][3]. Its resistance to degradation by phosphodiesterases (PDEs) ensures sustained activation of the PKA pathway, allowing for the study of both short-term and long-term effects of PKA stimulation. This document outlines the application of this compound in primary neuron cultures to investigate its effects on neuronal survival and differentiation, key processes in neural development and regeneration.
Mechanism of Action & Signaling Pathway
This compound selectively binds to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate target proteins in the cytoplasm and nucleus. A key downstream target of PKA in neurons is the transcription factor cAMP response element-binding protein (CREB). Upon phosphorylation by PKA, CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, modulating their transcription. Genes regulated by CREB are involved in neuronal survival, differentiation, and synaptic plasticity.
References
- 1. Measuring Neuronal Cell Health through Viability and Neurite Outgrowth | Thermo Fisher Scientific - US [thermofisher.com]
- 2. criver.com [criver.com]
- 3. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. [Physiopathology of cAMP/PKA signaling in neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Coupling of cAMP/PKA and MAPK signaling in neuronal cells is dependent on developmental stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying PKA Activation with 8-CPT-6-Phe-cAMP
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase A (PKA), also known as cAMP-dependent protein kinase, is a crucial serine/threonine kinase that acts as a key effector in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. PKA regulates a multitude of cellular processes, including gene transcription, metabolism, cell cycle progression, and apoptosis.[1] The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits.[2] Activation occurs when cAMP binds to the regulatory subunits, inducing a conformational change that releases the active catalytic subunits.[3][4]
To study the specific roles of PKA, researchers utilize cell-permeable cAMP analogs that can bypass the cell membrane and directly activate the kinase. 8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) is a potent, highly lipophilic PKA agonist designed for this purpose.[5][] Its resistance to degradation by phosphodiesterases (PDEs) ensures sustained PKA activation, making it a reliable tool for investigating PKA-mediated signaling events.[5]
Compound Profile: this compound
The following table summarizes the key characteristics of this compound based on available data.
| Property | Description | Reference(s) |
| Full Chemical Name | 8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate, sodium salt | [5] |
| Abbreviation | This compound | [5][] |
| Mechanism of Action | Potent and selective agonist of Protein Kinase A (PKA). | [5][] |
| Key Features | Highly lipophilic, membrane-permeant, and resistant to mammalian cyclic nucleotide-dependent phosphodiesterases. | [5] |
| Molecular Formula | C22H18ClN5O6PS·Na | [] |
| Molecular Weight | 569.9 g/mol | [] |
| CAS Number | [72549-36-1] | [5] |
| Primary Use | Site-selective activation of PKA in cellular and in vitro assays to study downstream signaling pathways. | [5] |
Signaling Pathway and Mechanism of Action
This compound mimics the action of endogenous cAMP. Its high lipophilicity allows it to passively diffuse across the cell membrane.[5] Once inside the cell, it binds to the regulatory subunits of the PKA holoenzyme, causing the dissociation and activation of the catalytic subunits. These active subunits can then phosphorylate a wide array of substrate proteins on serine and threonine residues.[3]
References
Troubleshooting & Optimization
Technical Support Center: 8-CPT-6-Phe-cAMP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-CPT-6-Phe-cAMP. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate, or this compound, is a highly lipophilic analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] Its primary mechanism of action is as a potent, site-selective activator of cAMP-dependent Protein Kinase A (PKA).[1] Due to its lipophilicity, it is membrane-permeant, allowing it to effectively activate intracellular PKA signaling pathways. It is also resistant to degradation by phosphodiesterases, ensuring a more sustained effect compared to endogenous cAMP.[1]
Q2: What are the main challenges when working with this compound?
The most significant challenge encountered when working with this compound is its potential for poor aqueous solubility due to its highly lipophilic nature. This can lead to precipitation of the compound in stock solutions or, more critically, in cell culture media, which can affect experimental reproducibility and accuracy.
Troubleshooting Guide: Solubility and Precipitation
Q3: My this compound is precipitating out of solution. What are the common causes and how can I prevent this?
Precipitation of this compound is a common issue stemming from its low solubility in aqueous solutions. Here are the primary causes and recommended solutions:
-
High Final Concentration: The concentration of this compound in your final working solution may exceed its solubility limit in the aqueous environment of the cell culture medium.
-
Solution: Decrease the final working concentration of the compound. It is crucial to determine the maximum soluble concentration in your specific medium by performing a solubility test.
-
-
Rapid Dilution: Adding a highly concentrated stock solution (e.g., in 100% DMSO) directly into a large volume of aqueous medium can cause the compound to "crash out" of solution due to the rapid change in solvent polarity.
-
Solution: Perform a serial dilution. First, create an intermediate dilution of your stock in pre-warmed (37°C) cell culture medium before preparing the final working solution. Add the compound dropwise while gently vortexing the medium.
-
-
Low Temperature of Media: The solubility of many compounds, including lipophilic ones, decreases at lower temperatures.
-
Solution: Always use pre-warmed (37°C) cell culture media when preparing your working solutions.
-
-
High DMSO Concentration in Final Solution: While DMSO is an excellent solvent for initial dissolution, a high final concentration in your cell culture can be toxic to cells and may not prevent precipitation upon significant dilution.
-
Solution: Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This may necessitate preparing a more dilute initial stock solution.
-
Q4: What is the recommended solvent for preparing a stock solution of this compound?
For preparing a high-concentration stock solution, 100% dimethyl sulfoxide (B87167) (DMSO) is recommended. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
Data Presentation: Solubility of cAMP Analogs
| Solvent | 8-CPT-cAMP (sodium salt) | 8-pCPT-2'-O-Me-cAMP (sodium salt) |
| Water | up to 50 mM[2] | >10 mg/mL[2] |
| DMSO | 62.5 mg/mL (126.57 mM)[2] | Soluble |
| Ethanol | Limited solubility | Limited solubility |
| PBS (pH 7.2) | Soluble | Soluble |
Note: The solubility of this compound in aqueous buffers is expected to be lower than that of 8-CPT-cAMP due to the presence of the additional phenyl group, which increases its lipophilicity.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (sodium salt)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh out the required amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve a final concentration of 10 mM.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the compound completely.
-
If dissolution is slow, briefly sonicate the tube in a water bath at room temperature.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Preparation of a Working Solution and Treatment of Cells
-
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Recommended): Prepare an intermediate dilution of the stock solution in the pre-warmed cell culture medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
Final Dilution: Add the required volume of the intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration. Gently swirl the plate to ensure even distribution.
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells. The final DMSO concentration should ideally be below 0.1%.
-
Incubate the cells for the desired treatment period.
-
Signaling Pathways and Visualizations
Protein Kinase A (PKA) Signaling Pathway
This compound directly activates PKA by binding to its regulatory subunits, leading to the release and activation of the catalytic subunits. These catalytic subunits then phosphorylate a wide range of downstream target proteins, modulating numerous cellular processes.
Caption: PKA signaling pathway activated by this compound.
Epac Signaling Pathway (for context)
While this compound is primarily a PKA activator, it is important to be aware of the other major cAMP effector, Exchange protein directly activated by cAMP (Epac). Some cAMP analogs can activate both pathways. Epac acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2.
Caption: General overview of the Epac signaling pathway.
Experimental Workflow for Troubleshooting Precipitation
Caption: A logical workflow for troubleshooting precipitation issues.
References
Technical Support Center: Optimizing 8-CPT-6-Phe-cAMP Concentration In Vitro
Welcome to the technical support center for 8-CPT-6-Phe-cAMP, a highly lipophilic, site-selective activator of Protein Kinase A (PKA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vitro use of this potent cAMP analog. Here you will find troubleshooting guides and frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] Its primary mechanism of action is the direct activation of cAMP-dependent Protein Kinase A (PKA).[1][2] The addition of the 4-chlorophenylthio (CPT) group at the 8-position and the phenyl group at the 6-position increases its lipophilicity, allowing it to readily cross cell membranes.[2] It is also resistant to degradation by phosphodiesterases (PDEs), ensuring sustained PKA activation.[1][2]
Q2: What are the typical working concentrations for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. A general starting range for many cell culture experiments is between 10 µM and 100 µM. However, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How should I prepare and store this compound?
For cell culture applications, this compound is typically dissolved in a suitable solvent like DMSO to create a concentrated stock solution. It is important to refer to the manufacturer's datasheet for specific solubility information. Stock solutions should be stored at -20°C or -80°C to maintain stability. When preparing working dilutions, it is recommended to pre-warm the cell culture medium and vortex gently after adding the compound to ensure it is fully dissolved.
Q4: How can I confirm that this compound is activating PKA in my cells?
PKA activation can be assessed through several methods:
-
Western Blotting: This is a common method to detect the phosphorylation of known PKA substrates. A widely used marker for PKA activation is the phosphorylation of CREB (cAMP response element-binding protein) at the Ser133 residue.[3]
-
PKA Kinase Activity Assays: Commercially available kits can directly measure the enzymatic activity of PKA in cell lysates.[1] These assays typically involve the phosphorylation of a specific PKA substrate.
-
FRET-based Biosensors: Genetically encoded biosensors, such as A-Kinase Activity Reporter (AKAR), allow for real-time monitoring of PKA activity in living cells.[1]
Q5: Are there any known off-target effects of this compound?
While this compound is a selective activator of PKA, like other cAMP analogs, it may have off-target effects, particularly at higher concentrations. Some cAMP analogs have been reported to influence intracellular calcium levels or inhibit certain phosphodiesterases (PDEs).[1] It is advisable to use the lowest effective concentration determined from a dose-response curve to minimize potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| No observable effect | Concentration is too low: The concentration of this compound may be insufficient to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 200 µM) to determine the EC50. |
| Compound instability: The this compound stock solution may have degraded. | Prepare a fresh stock solution from the solid compound. Ensure proper storage conditions are maintained (-20°C or -80°C). | |
| Cell line is unresponsive: The cell line may have low expression of PKA or other necessary components of the cAMP signaling pathway. | Confirm PKA expression in your cell line. Consider using a positive control cell line known to respond to PKA activators. | |
| High levels of cell death (cytotoxicity) | Concentration is too high: The concentration of this compound may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 for toxicity. Use concentrations well below the toxic threshold for your experiments. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the cell culture medium is low (typically ≤ 0.1%). Prepare higher concentration stock solutions to minimize the volume of solvent added. | |
| Prolonged incubation time: Continuous exposure to a high concentration of a PKA activator can lead to apoptosis in some cell types. | Optimize the incubation time. A shorter exposure may be sufficient to activate the desired signaling pathway without causing significant cell death. | |
| Inconsistent results between experiments | Variability in cell density: The number of cells seeded can affect the response to treatment. | Standardize the cell seeding density for all experiments. Ensure cells are in a logarithmic growth phase at the time of treatment. |
| Incomplete dissolution of the compound: Due to its high lipophilicity, this compound may precipitate in aqueous solutions if not handled correctly. | Ensure the compound is fully dissolved in the stock solution. When preparing working dilutions, add the stock solution to pre-warmed media and vortex gently. Visually inspect for any precipitation. | |
| Degradation of the compound in media: Although resistant to PDEs, prolonged incubation in complex cell culture media at 37°C could lead to some degradation. | For long-term experiments (e.g., > 24 hours), consider replenishing the media with fresh this compound. |
Quantitative Data Summary
The following table summarizes typical concentration ranges for cAMP analogs in in vitro studies. It is important to note that these are general guidelines, and the optimal concentration for this compound should be determined empirically for each specific experimental system.
| Application | Compound Class | Typical Concentration Range | Reference |
| PKA Activation in Cell Culture | Sp-cAMP analogs | 10 µM - 200 µM | [1] |
| Inhibition of Cell Proliferation | 8-Cl-cAMP | 4 µM - 16.5 µM (IC50) | |
| Neurite Outgrowth Promotion (in combination with other factors) | CPT-cAMP | Not specified | [1] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for PKA Activation
This protocol outlines a general method to determine the effective concentration range of this compound for activating PKA in a specific cell line.
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working solutions by serially diluting the stock solution in pre-warmed, serum-free cell culture medium. A common starting range for the final concentrations is 0.1, 1, 10, 50, 100, and 200 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Carefully remove the culture medium from the cells and replace it with the prepared working solutions.
-
Incubation: Incubate the cells for a predetermined time (e.g., 30 minutes to 1 hour) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
PKA Activity Measurement: Determine the PKA activity in the cell lysates using a commercial PKA activity assay kit or by performing a Western blot for a phosphorylated PKA substrate (e.g., pCREB Ser133).
Protocol 2: Cytotoxicity Assay
This protocol helps to determine the concentration at which this compound becomes toxic to the cells.
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using a wider range of this compound concentrations that you anticipate might be cytotoxic (e.g., up to 500 µM).
-
Incubation: Incubate the cells for a longer period, representative of your planned experiments (e.g., 24 or 48 hours).
-
Cytotoxicity Measurement: After the incubation period, measure cell viability using a suitable method such as an MTT or LDH assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value for cytotoxicity.
Visualizations
Caption: Signaling pathway of this compound activating PKA.
Caption: Workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common experimental issues.
References
Technical Support Center: 8-CPT-6-Phe-cAMP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-CPT-6-Phe-cAMP in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
Q2: What are the recommended storage conditions for this compound solutions?
A2: To maintain the stability of your this compound stock solution, it is crucial to store it at low temperatures. Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation.[3] For short-term storage (up to one month), -20°C is generally acceptable. For long-term storage (up to six months), -80°C is recommended.[3]
Q3: How stable is this compound in aqueous solution at room temperature?
A3: While specific kinetic data for the degradation of this compound at room temperature is not available, as a general precaution, it is advised to minimize the time that the compound is kept in solution at room temperature. For experimental setups requiring incubation at room temperature or 37°C, it is best to prepare fresh dilutions from a frozen stock solution immediately before use.
Q4: Is this compound sensitive to light?
A4: Photostability data for this compound is not explicitly documented. However, many complex organic molecules can be sensitive to light. Therefore, it is a good laboratory practice to protect solutions from direct light exposure by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage and incubation.[4]
Q5: Is this compound resistant to enzymatic degradation?
A5: Yes, this compound is designed to be resistant to hydrolysis by mammalian cyclic nucleotide-dependent phosphodiesterases (PDEs).[5] This metabolic stability is a key feature of many 8-substituted cAMP analogs, allowing for more sustained biological effects in cellular and in vivo systems compared to unmodified cAMP.[4][6]
Troubleshooting Guide
Problem: I am observing inconsistent or lower-than-expected activity of this compound in my experiments.
Possible Causes and Solutions:
-
Degradation of Stock Solution:
-
Cause: Improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh aliquots of your stock solution and store them at -80°C. Avoid using a stock solution that has been repeatedly frozen and thawed.
-
-
Hydrolysis in Experimental Buffer:
-
Cause: The pH of your aqueous buffer may be affecting the stability of the compound. Nucleotides are generally most stable in a neutral pH range (around 5 to 9).[7] Extreme pH values can accelerate the hydrolysis of the phosphodiester bond.
-
Solution: Ensure your experimental buffer is within a neutral pH range. If your experiment requires acidic or alkaline conditions, consider performing a pilot study to assess the stability of this compound under those specific conditions.
-
-
Precipitation of the Compound:
-
Cause: The solubility of this compound might be limited in your final experimental medium, especially if it was first dissolved in an organic solvent and then diluted into an aqueous buffer.
-
Solution: Visually inspect your final solution for any signs of precipitation. If precipitation is suspected, you may need to adjust the final concentration or the solvent composition.
-
Quantitative Data Summary
Due to the limited availability of direct quantitative stability data for this compound, the following tables provide generalized stability and storage information based on data for similar cAMP analogs.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month | Suitable for short-term storage.[3] |
| -80°C | Up to 6 months | Recommended for long-term storage.[3] |
Table 2: Factors Affecting the Stability of cAMP Analogs in Solution
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation. | Store solutions frozen and minimize time at room temperature. |
| pH | Most stable in the neutral pH range (5-9).[7] | Maintain a neutral pH in experimental buffers unless the protocol requires otherwise. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation.[3] | Aliquot stock solutions into single-use volumes. |
| Light | Potential for photodegradation. | Protect solutions from light by using amber vials or foil.[4] |
| Enzymes (PDEs) | 8-substituted analogs are generally resistant.[5] | This compound is suitable for use in systems with active PDEs. |
Experimental Protocols
Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the stability of this compound in a specific solution over time.
1. Materials:
- This compound
- Solvent/Buffer of interest (e.g., PBS, cell culture medium)
- HPLC system with a UV detector
- Reversed-phase C18 column
- Mobile phase (e.g., gradient of acetonitrile (B52724) in a buffered aqueous solution like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer)
- Temperature-controlled incubator or water bath
2. Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Dilute the stock solution to the desired final concentration in the experimental buffer to be tested.
- Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and determine the peak area corresponding to this compound.
- Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature, light exposure).
- At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and inject them into the HPLC system.
- Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks, which may correspond to degradation products.
3. Data Analysis:
- Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (t=0).
- Plot the percentage of the remaining compound against time to determine the degradation kinetics.
Visualizations
Caption: Role of this compound in the cAMP signaling pathway.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. 8-CPT-2Me-cAMP, sodium salt | EPAC | Tocris Bioscience [tocris.com]
- 2. 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP) (CAS 93882-12-3) | Abcam [abcam.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biolog.de [biolog.de]
- 5. This compound BIOLOG Life Science Institute [biolog.de]
- 6. Effects of 8-substituted analogs of cyclic adenosine 3',5'-monophosphate on in vivo and in vitro syntheses of beta-galactosidase in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are the main factors that can affect DNA stability in solution? | AAT Bioquest [aatbio.com]
potential off-target effects of 8-CPT-6-Phe-cAMP
Welcome to the technical support center for 8-CPT-6-Phe-cAMP. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on its application and to address potential experimental challenges, with a focus on off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary and intended molecular target of this compound?
This compound is designed as a highly lipophilic and potent site-selective activator of cAMP-dependent Protein Kinase A (PKA).[1][2][][4] Its chemical modifications make it resistant to degradation by most mammalian phosphodiesterases (PDEs), which can prevent metabolic side effects and ensure a more stable concentration within the cell.[1][2]
Q2: Could this compound activate Exchange Protein directly Activated by cAMP (Epac)?
This is a critical consideration. While this compound is designed for PKA, the native second messenger cAMP binds to both PKA and Epac with similar affinity.[1] Structurally related analogs, such as 8-CPT-cAMP, are known to be potent activators of both PKA and Epac.[5] Activation of Epac initiates a distinct signaling cascade, primarily through the activation of the small G-protein Rap1, which can lead to cellular outcomes different from those mediated by PKA.[][5] Therefore, researchers should assume that this compound has the potential to activate Epac and should include appropriate controls to verify the signaling pathway under investigation.
Q3: Is there a risk of activating cGMP-dependent Protein Kinase (PKG)?
Yes, this is a possibility. The parent compound, 8-CPT-cAMP, is known to activate PKG in addition to PKA.[6] Given the structural similarities, it is plausible that this compound could also have some activity at PKG. This is particularly relevant in cell types where PKG is highly expressed and plays a significant physiological role.
Q4: Can this compound inhibit Phosphodiesterases (PDEs)?
While this compound is resistant to hydrolysis by PDEs, this does not preclude it from acting as an inhibitor.[1] The closely related analog, 8-CPT-cAMP, is a potent inhibitor of several PDE isoforms, particularly the cGMP-specific PDE5, but also PDE3 and PDE4, with IC50 values in the micromolar range.[2] Inhibition of PDEs would lead to an increase in endogenous intracellular cAMP and/or cGMP levels, which could confound experimental results by activating PKA, Epac, and PKG non-specifically. This represents a significant potential off-target effect.
Quantitative Data Summary
Direct quantitative comparisons of this compound's activity on various targets are not widely available. The following table summarizes key data for the related compound 8-CPT-cAMP and other selective analogs to provide context for potential off-target potencies.
| Compound | Target | Parameter | Value | Notes |
| 8-CPT-cAMP | PDE5A | IC50 | 0.9 µM | Potent inhibition of cGMP-specific PDE.[2] |
| PDE3 | IC50 | 24 µM | Inhibition of cGMP-inhibited PDE.[2] | |
| PDE4 | IC50 | 25 µM | Inhibition of cAMP-specific PDE.[2] | |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | A highly selective Epac activator.[5] |
| PKA | - | Weak Activator | Demonstrates >100-fold lower affinity for PKA than cAMP.[1][5] | |
| cAMP | PKA I Holoenzyme | K_d | 2.9 µM | [1] |
| Epac1 | K_d | 2.8 µM | Similar affinity to PKA, highlighting the potential for off-target activation by analogs.[1] |
Signaling Pathway Overview
The diagram below illustrates the intended PKA pathway and the potential off-target pathways (Epac, PKG, and PDE inhibition) that may be affected by this compound.
Caption: Intended and potential off-target signaling pathways of this compound.
Troubleshooting Guides
Problem 1: Observed cellular response is inconsistent with known PKA-mediated effects (e.g., unexpected changes in cell adhesion or Rap1 activation).
-
Possible Cause: Off-target activation of Epac. The Epac-Rap1 signaling axis is a common alternative pathway for cAMP analogs.
-
Troubleshooting Workflow:
-
Verify Epac Activation: Perform a Rap1 activation assay (e.g., a pull-down assay for GTP-bound Rap1). An increase in Rap1-GTP following treatment with this compound would strongly suggest Epac activation.
-
Use a Selective Epac Activator: Treat cells with an Epac-selective agonist like 8-pCPT-2'-O-Me-cAMP . If this compound recapitulates the unexpected phenotype, it confirms the involvement of the Epac pathway.
-
Use a PKA-Selective Activator: As a counterscreen, use a PKA-selective activator (e.g., N6-Benzoyl-cAMP). If this compound does not produce the unexpected phenotype but does activate known PKA targets, it further isolates the effect to an off-target pathway.
-
Pharmacological Inhibition: Pre-treat cells with a PKA inhibitor (e.g., H-89, KT5720). If the unexpected phenotype persists while known PKA-downstream events (like CREB phosphorylation) are blocked, this points towards a PKA-independent mechanism.
-
Caption: Troubleshooting workflow for unexpected PKA-independent effects.
Problem 2: The magnitude of the response is much greater than expected or is not blocked by PKA inhibitors.
-
Possible Cause: Inhibition of phosphodiesterases (PDEs). By inhibiting PDEs, this compound could be causing a buildup of endogenous cAMP, leading to a much stronger and less specific signal that activates multiple effectors (PKA, Epac) beyond what is expected from the compound's direct action.
-
Troubleshooting Workflow:
-
Measure Intracellular cAMP: Directly measure total intracellular cAMP levels (e.g., using an ELISA or FRET-based biosensor) after treatment. A significant, sustained increase in cAMP would be consistent with PDE inhibition.
-
Compare with a PDE Inhibitor: Treat cells with a broad-spectrum PDE inhibitor like IBMX. If IBMX produces a similar or even stronger effect, it suggests that PDE inhibition is a major contributor to the observed phenotype.
-
Use Pathway-Selective Inhibitors: In combination with this compound, use inhibitors for PKA (H-89) and potentially PI3K/Akt (as Epac can signal through this pathway). This can help dissect which downstream pathways are being activated by the elevated cAMP.
-
Experimental Protocols
Protocol: Differentiating PKA vs. Epac Activation in Cell Culture
This protocol provides a framework for determining the primary signaling pathway activated by this compound in your experimental model.
1. Materials:
-
Cell line of interest
-
This compound (Test Compound)
-
8-pCPT-2'-O-Me-cAMP (Epac-selective activator, Positive Control for Epac)
-
N6-Benzoyl-cAMP (PKA-selective activator, Positive Control for PKA)
-
Forskolin or IBMX (General cAMP elevators)
-
H-89 or KT5720 (PKA inhibitors)
-
Antibodies: Phospho-CREB (Ser133), Total CREB, Rap1
-
Rap1 Activation Assay Kit (e.g., containing RalGDS-RBD beads)
-
Standard Western Blotting and cell lysis reagents
2. Experimental Workflow:
Caption: Experimental workflow to dissect PKA versus Epac signaling pathways.
3. Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Starve cells in serum-free media if necessary to reduce basal signaling.
-
Inhibitor Pre-treatment (if used): Add PKA inhibitor (e.g., 10 µM H-89) 30-60 minutes prior to adding the cAMP analogs.
-
Stimulation: Add vehicle, this compound, PKA-selective control, or Epac-selective control at appropriate concentrations and for a predetermined time (e.g., 15-30 minutes for phosphorylation events).
-
Cell Lysis: Wash cells with cold PBS and lyse with an appropriate lysis buffer (e.g., RIPA buffer for Western blotting, or the specific buffer provided in the Rap1 activation kit).
-
PKA Pathway Analysis (Western Blot):
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against Phospho-CREB (Ser133) and Total CREB.
-
Expected Outcome: PKA activation should lead to a strong increase in the p-CREB/Total CREB ratio. This increase should be blocked by PKA inhibitors.
-
-
Epac Pathway Analysis (Rap1 Pull-Down):
-
Use a portion of the cell lysate for the Rap1 activation assay following the manufacturer's protocol. This typically involves incubating the lysate with a GST-fusion protein containing the Ras-binding domain (RBD) of RalGDS, which specifically binds to GTP-bound (active) Rap1.
-
Elute the bound proteins and analyze by Western blot using an anti-Rap1 antibody.
-
Expected Outcome: Epac activation should lead to a strong band for Rap1 in the pull-down fraction.
-
4. Interpretation of Results:
-
Pure PKA Activation: this compound increases p-CREB but not Rap1-GTP. The p-CREB signal is blocked by H-89.
-
Pure Epac Activation: this compound increases Rap1-GTP but not p-CREB.
-
Mixed PKA/Epac Activation: this compound increases both p-CREB and Rap1-GTP. The p-CREB signal should be sensitive to H-89, while the Rap1-GTP signal may not be.
-
PDE Inhibition: All compounds, including this compound, cause a much larger than expected signal in both assays that may be difficult to interpret without direct cAMP measurements.
References
- 1. Exchange protein activated by cAMP (Epac) mediates cAMP-dependent but protein kinase A-insensitive modulation of vascular ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 8-CPT-6-Phe-cAMP Cytotoxicity Assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of 8-CPT-6-Phe-cAMP, a selective activator of Protein Kinase A (PKA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly lipophilic and membrane-permeable analog of cyclic AMP (cAMP).[1] Its primary mechanism of action is the selective activation of cAMP-dependent Protein Kinase A (PKA).[] Unlike endogenous cAMP, it is resistant to hydrolysis by phosphodiesterases (PDEs), leading to sustained PKA activation.[1] PKA is a key enzyme that, once activated, phosphorylates numerous downstream proteins, thereby regulating a wide array of cellular processes including gene expression, metabolism, and cell growth.
Q2: Is this compound expected to be cytotoxic?
A2: The cytotoxic potential of this compound is cell-type dependent and related to the physiological consequences of sustained PKA activation. While not universally cytotoxic, activation of the PKA pathway can lead to cell cycle arrest and apoptosis in certain cell types, particularly in cancer cells. For example, a similar PKA activator, 8-Cl-cAMP, has been shown to selectively induce apoptosis in leukemia cells.[3] Therefore, it is crucial to experimentally determine the cytotoxicity of this compound in your specific cell line of interest.
Q3: What are the key signaling pathways activated by this compound?
A3: this compound primarily activates the PKA signaling pathway. Upon binding of this compound to the regulatory subunits of PKA, the catalytic subunits are released. These active catalytic subunits can then phosphorylate downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which in turn modulates gene expression. In some contexts, PKA signaling can influence apoptotic pathways through the regulation of pro- and anti-apoptotic proteins and the caspase cascade.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. It is recommended to prepare high-concentration stock solutions to minimize the final concentration of the solvent in the cell culture medium (typically below 0.1%). Aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the detection of apoptosis induced by this compound by flow cytometry.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V-FITC and PI, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No cytotoxic effect observed | Concentration of this compound is too low. | Perform a dose-response experiment with a wider range of concentrations. |
| Incubation time is too short. | Increase the incubation time (e.g., 48 or 72 hours). | |
| The cell line is resistant to PKA-induced apoptosis. | Consider using a different cell line or a positive control for apoptosis induction. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Incomplete dissolution of formazan crystals (MTT assay). | Ensure complete mixing after adding the solubilization solution. | |
| High background in MTT assay | Contamination of cell culture. | Check for microbial contamination and use aseptic techniques. |
| High spontaneous reduction of MTT. | Prepare fresh MTT solution and protect it from light. | |
| Unexpected results in apoptosis assay | Incorrect compensation settings on the flow cytometer. | Use single-stained controls to set up proper compensation. |
| Cell density is too high or too low. | Optimize the cell number for the assay. | |
| Loss of adherent cells during harvesting. | Collect the supernatant containing floating cells along with the adherent cells. |
Data Presentation
Table 1: Example of Cell Viability Data from an MTT Assay
| This compound (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 1 | 1.22 | 0.07 | 97.6 |
| 10 | 1.10 | 0.09 | 88.0 |
| 50 | 0.85 | 0.06 | 68.0 |
| 100 | 0.62 | 0.05 | 49.6 |
Table 2: Example of Apoptosis Data from Flow Cytometry
| This compound (µM) | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 0 (Vehicle) | 95.2 | 2.1 | 2.7 |
| 50 | 70.5 | 18.3 | 11.2 |
| 100 | 45.8 | 35.6 | 18.6 |
Visualizations
Caption: PKA signaling pathway activated by this compound.
Caption: General experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting logic for cytotoxicity experiments.
References
Technical Support Center: Minimizing Variability in 8-CPT-6-Phe-cAMP Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability and troubleshoot experiments involving 8-CPT-6-Phe-cAMP, a potent activator of Protein Kinase A (PKA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound is a highly lipophilic and membrane-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1][2] Its primary mechanism of action is the selective activation of cAMP-dependent Protein Kinase A (PKA).[][4] By binding to the regulatory subunits of the inactive PKA holoenzyme, it induces a conformational change that leads to the dissociation and activation of the catalytic subunits.[5] These active subunits can then phosphorylate downstream target proteins on serine and threonine residues, propagating the cellular signal.[5] This compound is designed to be resistant to hydrolysis by phosphodiesterases (PDEs), ensuring a more sustained activation of PKA compared to native cAMP.[1][]
Q2: How should I prepare and store this compound stock solutions? this compound is typically supplied as a solid powder. For stock solutions, it is recommended to dissolve the compound in a suitable solvent such as sterile water or DMSO.[6] It is soluble in water up to 50 mM.[2] To avoid repeated freeze-thaw cycles, which can degrade the compound, you should aliquot the stock solution into smaller, single-use volumes and store them at -20°C or below.[6][7] The product should be stored under desiccating conditions and can be stored for up to 12 months.[2] It is also noted to be light-sensitive, so protection from light is recommended.[1]
Q3: What are the known off-target effects of this compound? While this compound is a selective activator of PKA, it can also activate Epac (Exchange protein directly activated by cAMP) and inhibit certain phosphodiesterases (PDEs) at higher concentrations.[2][7] Specifically, it has been shown to inhibit PDE Va, PDE III, and PDE IV with IC50 values of 0.9 µM, 24 µM, and 25 µM, respectively.[2] Researchers should be aware of these potential off-target effects, especially when using high concentrations, as they can lead to confounding results.
Q4: Can this compound be used in vivo? Yes, studies have shown the use of this compound and similar cAMP analogs in in vivo models. For instance, it has been demonstrated to increase heart rate and cause a fall in arterial blood pressure in vivo.[2] Additionally, in a murine leukemic model, this compound was used to improve the therapeutic effect of all-trans retinoic acid (ATRA).[8]
Troubleshooting Guide
Problem: I am not observing the expected cellular response after treatment.
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | The effective concentration is highly cell-type dependent. Perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM) to determine the optimal dose for your specific cells and endpoint.[6] |
| Incorrect Incubation Time | The time required to observe a response varies. Phosphorylation events can be rapid (15-30 minutes), while changes in gene expression or morphology may take hours.[6] Conduct a time-course experiment (e.g., 15 min, 1 hr, 6 hr, 24 hr) to identify the optimal time point. |
| Compound Degradation | Improper storage (e.g., repeated freeze-thaw cycles, light exposure) can lead to compound degradation.[7][9] Prepare fresh dilutions from a properly stored, aliquoted stock solution. Consider purchasing a new batch if the stock is old. |
| Low PKA Expression | The target cell line may have low endogenous levels of PKA. Verify PKA expression levels in your cell line using Western Blot or qPCR. |
| Metabolism of the Compound | Although resistant, some metabolism by cellular enzymes is possible. In some cases, metabolites of cAMP analogs, not the parent compound, may be responsible for the observed effects.[10] This can complicate data interpretation. |
Problem: I am observing significant cell toxicity or death.
| Possible Cause | Recommended Solution |
| High Compound Concentration | Prolonged exposure to high concentrations can induce apoptosis or other forms of cell death.[6] Reduce the concentration and/or the incubation time. A short-term stimulation may be sufficient. |
| Solvent Toxicity | If using DMSO as a solvent, ensure the final concentration in the culture medium is non-toxic. Typically, this should be kept below 0.5%.[6] Always run a vehicle control (medium with the same concentration of solvent) to assess solvent-specific effects. |
| Contamination | The stock solution or cell culture may be contaminated. Ensure aseptic techniques are followed. Filter-sterilize aqueous stock solutions using a 0.22 µm filter before use.[7] |
| Off-Target Effects | At high concentrations, off-target effects on PDEs or other kinases could contribute to toxicity.[2] Try to use the lowest effective concentration determined from your dose-response experiments. |
Quantitative Data Summary
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₈ClN₅O₆PS·Na | [1] |
| Molecular Weight | 569.9 g/mol | [1] |
| Purity | >98% (HPLC) | [1][] |
| Form | Solid / Lyophilized Sodium Salt | [1][2] |
| Solubility | Soluble in water up to 50 mM | [2] |
| Storage Temperature | -20°C | [1][2] |
| Light Sensitive | Yes | [1] |
Table 2: Recommended Starting Concentrations in Cellular Assays
| Cell Type | Concentration | Application / Observed Effect | Source |
| Cardiomyocytes | 10 µM | Normalized amplitude-frequency relationship | [11] |
| 3T3-L1 cells | 0.1 mM (100 µM) | PKA activation in combination with other agents | [12] |
| t(11;17) APL cells | Not specified | Enhances cellular differentiation with ATRA | [8] |
| Neutrophils | 0.7 mM (700 µM) | Delays TNF-α/CHX-induced apoptosis | [7] |
| Human Bone Marrow Cells | 50 µM - 100 µM | Transient growth inhibition | [13] |
Note: The optimal concentration is highly dependent on the specific cell line, experimental conditions, and biological endpoint. The values above should be used as a starting point for empirical optimization.
Experimental Protocols
Detailed Protocol: PKA Substrate Phosphorylation Assay via Western Blot
This protocol provides a method to assess PKA activation by measuring the phosphorylation of a known PKA substrate, such as CREB (at Ser133), in adherent cells.
1. Cell Seeding and Treatment: a. Plate adherent cells in a 6-well plate and grow to 70-80% confluency. b. The day of the experiment, aspirate the growth medium. For serum-sensitive pathways, you may want to serum-starve the cells for 4-6 hours prior to treatment. c. Prepare the treatment media by diluting the this compound stock solution to the desired final concentration in the appropriate cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO). d. Add the treatment or vehicle control media to the appropriate wells.
2. Incubation: a. Return the plate to the incubator for the predetermined time (e.g., 30 minutes for phosphorylation events).
3. Cell Lysis: a. Remove the plate from the incubator and place it on ice. b. Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. d. Scrape the cells using a cell scraper and collect the lysate into a pre-chilled microcentrifuge tube. e. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
4. Protein Quantification: a. Transfer the supernatant (cleared lysate) to a new pre-chilled tube. b. Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.[11]
5. SDS-PAGE and Western Blotting: a. Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes. c. Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody specific for the phosphorylated PKA substrate (e.g., anti-phospho-CREB Ser133) overnight at 4°C.[11] g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11] i. Wash the membrane again three times with TBST. j. Develop the blot using an enhanced chemiluminescent (ECL) substrate and image the bands.[11]
6. Data Analysis: a. To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total protein of interest (e.g., total CREB) or a housekeeping protein (e.g., β-actin or GAPDH). b. Quantify the band intensities using densitometry software. c. Normalize the intensity of the phosphorylated protein to the total protein or housekeeping protein for each sample.[11]
Visualizations
Caption: Canonical PKA signaling pathway activation by this compound.
Caption: General experimental workflow for cell-based assays.
Caption: A decision tree for troubleshooting lack of experimental effect.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP) (CAS 93882-12-3) | Abcam [abcam.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 8-CPT-cAMP/all-trans retinoic acid targets t(11;17) acute promyelocytic leukemia through enhanced cell differentiation and PLZF/RARα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biolog.de [biolog.de]
- 10. 8-bromo-cAMP and 8-CPT-cAMP increase the density of beta-adrenoceptors in hepatocytes by a mechanism not mimicking the effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PKA Kinase Activity Assay Kit (ab139435) | Abcam [abcam.com]
- 13. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-CPT-6-Phe-cAMP
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and potential degradation of 8-CPT-6-Phe-cAMP. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a freezer, preferably in its lyophilized powder form for long-term storage. While the compound is chemically stable, freezer storage minimizes potential degradation from factors like humidity and oxidation over time.[1][2]
Q2: How should I store this compound once it is in solution?
A2: Once dissolved, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The stability of the compound in solution is dependent on the solvent and pH, but generally, frozen aliquots will maintain integrity for several weeks to months.
Q3: What is the expected stability and shelf-life of this compound?
A3: In its lyophilized form and when stored correctly in the freezer, this compound is expected to be stable for at least a year. In solution, its stability is reduced. It is best practice to use freshly prepared solutions for experiments.
Q4: What are the potential degradation pathways for this compound?
A4: this compound is designed to be resistant to hydrolysis by many mammalian phosphodiesterases (PDEs). However, some 8-substituted cAMP analogs can be slowly metabolized by certain PDEs over extended incubation periods.[1] Additionally, as with many complex organic molecules, there is a potential for slow oxidation and hydrolysis, especially if not stored properly in its solid form or if solutions are stored for extended periods at room temperature.[3]
Troubleshooting Guides
Q1: My experimental results are inconsistent. Could my this compound have degraded?
A1: Inconsistent results can indeed be a sign of compound degradation. If you observe a decrease in the expected biological effect or variability between experiments, consider the following:
-
Age and storage of the stock: Has the lyophilized powder been stored for an extended period or improperly? Has the stock solution undergone multiple freeze-thaw cycles?
-
Working solution preparation: Are you using freshly prepared working solutions for each experiment? Storing diluted solutions, even at 4°C, can lead to degradation over a shorter period.
-
Experimental conditions: Long incubation times in complex biological media might lead to slow metabolic degradation by cellular enzymes.[1]
To test for degradation, you can compare the performance of your current stock to a freshly prepared solution from a new vial.
Q2: I am observing unexpected or off-target effects in my experiments. Could this be related to this compound degradation?
A2: Yes, it is possible. The degradation products of some 8-substituted cAMP analogs may have their own biological activities, which could differ from the parent compound.[4][5] If you are observing unexpected phenotypes, it would be prudent to verify the integrity of your this compound stock, for instance, by using analytical techniques like HPLC.
Quantitative Data Summary
There is limited direct quantitative data on the degradation of this compound. However, based on data for similar 8-substituted cAMP analogs, the following storage recommendations are provided to ensure maximal stability.[1][2]
| Form | Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C to -80°C | ≥ 1 year | Protect from moisture and light. |
| Stock Solution (in DMSO or aqueous buffer) | -20°C to -80°C | 1-3 months | Aliquot to avoid freeze-thaw cycles. |
| Diluted Working Solution | 2-8°C | < 24 hours | Prepare fresh before each experiment. |
Experimental Protocols
Protocol: In Vitro Stability Assessment of this compound by HPLC
This protocol outlines a general method to assess the stability of this compound in a buffered solution, which can be adapted to include cell lysates or purified enzymes.[6]
Materials:
-
This compound
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Termination Solution (e.g., 10% Trichloroacetic acid or Acetonitrile)
-
HPLC system with a C18 column
-
Mobile phase appropriate for the separation of this compound and its potential degradants.
Procedure:
-
Preparation: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO). Dilute the stock solution to the final desired concentration in the assay buffer.
-
Incubation: Incubate the solution at a specific temperature (e.g., 37°C) to simulate experimental conditions.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Termination: Immediately stop any potential enzymatic degradation by adding the termination solution to the aliquot.
-
Analysis: Analyze the samples by HPLC to quantify the remaining amount of this compound. This is done by measuring the peak area corresponding to the compound.
-
Data Analysis: Plot the concentration or peak area of this compound versus time to determine the degradation rate.
Visualizations
Caption: PKA signaling pathway activated by this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. biolog.de [biolog.de]
- 2. biolog.de [biolog.de]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Cyclic adenosine monophosphate (cAMP) analogs 8-Cl- and 8-NH2-cAMP induce cell death independently of cAMP kinase-mediated inhibition of the G1/S transition in mammary carcinoma cells (MCF-7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 8-CPT-6-Phe-cAMP Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 8-CPT-6-Phe-cAMP. The information is tailored for scientists and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, membrane-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA). Due to its high lipophilicity, it readily crosses cell membranes to activate PKA intracellularly. It is also resistant to degradation by most phosphodiesterases (PDEs), ensuring a sustained activation of the cAMP signaling pathway.
Q2: What are the key advantages of using this compound over other cAMP analogs?
The primary advantages of this compound include its high potency, cell permeability, and resistance to hydrolysis by PDEs. This combination of properties allows for a robust and sustained activation of PKA in a variety of cell types, making it a valuable tool for studying cAMP-mediated signaling events.
Q3: How should this compound be stored?
For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared in an appropriate solvent (e.g., DMSO or water) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: At what concentration should I use this compound?
The optimal concentration of this compound is cell-type and context-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Typical working concentrations range from 10 µM to 100 µM.
Troubleshooting Guide
Issue 1: Unexpected or No Cellular Response
Possible Causes:
-
Compound Degradation: Improper storage or handling may lead to the degradation of this compound.
-
Low Cell Permeability: While highly permeable, uptake can vary between cell lines.
-
PKA-Independent Signaling: The observed phenotype may not be mediated by PKA.
-
Receptor Desensitization: Prolonged stimulation of the cAMP pathway can lead to the downregulation of downstream effectors.
Troubleshooting Steps:
-
Verify Compound Integrity: Use a fresh stock of this compound.
-
Optimize Concentration: Perform a dose-response curve to ensure an effective concentration is being used.
-
Confirm PKA Activation: Use a PKA-specific inhibitor (e.g., H89) to confirm that the observed effect is PKA-dependent.
-
Assess Downstream Readouts: Measure the phosphorylation of known PKA substrates (e.g., CREB) via Western blot to confirm pathway activation.
-
Consider Time-Course: Perform a time-course experiment to identify the optimal treatment duration.
Issue 2: Off-Target Effects and Conflicting Results
A significant source of unexpected results with cAMP analogs stems from their potential to interact with other signaling molecules.
Possible Causes:
-
Activation of Epac: this compound can activate Exchange Protein Directly Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the Rap GTPases. This can lead to PKA-independent signaling cascades. For instance, in some cell types, PKA activation may lead to proliferation, while combined PKA and Epac activation can switch the cellular response to differentiation.[1]
-
Inhibition of Phosphodiesterases (PDEs): At higher concentrations, this compound and its related analog 8-CPT-cAMP can inhibit various PDE isoforms.[2] This inhibition can lead to an overall increase in intracellular cAMP and cGMP levels, confounding the interpretation of results.
Troubleshooting Steps:
-
Use an Epac-Selective Agonist: To dissect the contribution of Epac signaling, use an Epac-selective activator like 8-pCPT-2'-O-Me-cAMP as a control.[3][4][5]
-
Pharmacological Inhibition of Epac: While specific inhibitors are still under development, some compounds can be used to probe Epac-dependent effects.
-
Measure Intracellular cAMP/cGMP Levels: Directly measure cyclic nucleotide levels to assess for potential PDE inhibition.
-
Use a Lower Concentration: If PDE inhibition is suspected, try using a lower concentration of this compound.
-
Knockdown/Knockout Models: Utilize siRNA or CRISPR-Cas9 to deplete PKA or Epac to confirm their respective roles in the observed phenotype.
Issue 3: Cytotoxicity or Unexpected Morphological Changes
Possible Causes:
-
High Compound Concentration: Excessive concentrations of this compound or the solvent (e.g., DMSO) can be toxic to cells.
-
Prolonged Treatment: Continuous activation of the cAMP pathway can be detrimental to some cell types.
-
PKA/Epac-Mediated Apoptosis or Cell Cycle Arrest: The cAMP pathway is a critical regulator of cell fate, and its sustained activation can induce these processes.
Troubleshooting Steps:
-
Perform a Viability Assay: Use a standard cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration of this compound in your cell line.
-
Optimize Treatment Duration: Conduct a time-course experiment to find the shortest treatment time that yields the desired effect.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to rule out solvent-induced effects.
-
Analyze Cell Cycle and Apoptosis Markers: Use techniques like flow cytometry or Western blotting for markers like cleaved caspase-3 to assess if the treatment is inducing apoptosis or cell cycle arrest.
Quantitative Data
Table 1: Inhibitory Activity of 8-CPT-cAMP against Phosphodiesterase (PDE) Isoforms
| PDE Isoform | IC50 (µM) |
| PDE VA (cGMP-specific) | 0.9[2] |
| PDE III (cGMP-inhibited) | 24[2] |
| PDE IV (cAMP-specific) | 25[2] |
Note: Data is for 8-CPT-cAMP, a closely related analog of this compound. This highlights the potential for off-target PDE inhibition.
Table 2: Activator Specificity for Epac vs. PKA
| Compound | Target | EC50 (µM) |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2[3] |
| 8-pCPT-2'-O-Me-cAMP | PKA | >10[3] |
This data for the Epac-selective activator is crucial for designing control experiments to differentiate between PKA and Epac-mediated effects.
Experimental Protocols
Protocol 1: General Cell Treatment for Downstream Analysis (e.g., Western Blot)
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in sterile DMSO or water). Further dilute the stock solution in pre-warmed, serum-free media to the desired final concentration.
-
Cell Treatment:
-
Aspirate the growth medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the media containing the desired concentration of this compound to the cells.
-
Include a vehicle control (media with the same concentration of solvent).
-
Incubate for the desired time period (e.g., 30 minutes, 1 hour, 6 hours).
-
-
Cell Lysis:
-
After incubation, place the culture dish on ice.
-
Aspirate the treatment media and wash the cells with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Proceed with standard Western blot protocol to analyze the phosphorylation or expression of target proteins.
-
Protocol 2: Phosphodiesterase (PDE) Inhibition Assay
This protocol is a general guide to assess the potential inhibitory effect of this compound on PDE activity.
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing assay buffer, a purified recombinant PDE enzyme, and varying concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding a known concentration of a fluorescently or radioactively labeled cAMP or cGMP substrate.
-
Incubation: Incubate the plate at 30°C or 37°C for a predetermined time, ensuring that the substrate hydrolysis is in the linear range.
-
Reaction Termination: Stop the reaction using a specific stop reagent provided with the assay kit.
-
Signal Detection: Measure the remaining substrate or the generated product using a suitable plate reader (fluorescence or luminescence).
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: PKA signaling pathway activation by this compound.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cellular Delivery of 8-CPT-6-Phe-cAMP
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-CPT-6-Phe-cAMP. Our aim is to help you overcome common experimental hurdles and ensure effective delivery of this potent Protein Kinase A (PKA) activator into your target cells.
Frequently Asked Questions (FAQs)
Q1: I am having trouble getting a reproducible effect with this compound. The product information describes it as "cell-permeable," so why might I be seeing inconsistent results?
A1: While this compound is designed to be highly lipophilic and membrane-permeant, several factors can influence its effective intracellular concentration and lead to variability in your experiments.[1] These can include:
-
Suboptimal Solubility: Like many lipophilic compounds, this compound may require careful handling to ensure it is fully dissolved before being added to your cell culture medium. Precipitation can lead to a lower effective concentration and inconsistent results.
-
Compound Stability: The stability of this compound in your specific cell culture medium and experimental conditions (e.g., temperature, pH, light exposure) can affect its activity over time. Degradation of the compound will reduce its effective concentration.
-
Cell-Type Specific Differences: The composition of the plasma membrane and the presence of efflux pumps can vary significantly between different cell types, potentially affecting the net intracellular accumulation of the compound.
-
Off-Target Effects: At higher concentrations, cAMP analogs can sometimes have off-target effects that may mask or confound the expected PKA-dependent response.
Q2: How can I improve the solubility of this compound?
A2: To improve solubility, it is recommended to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO. Subsequently, this stock solution can be diluted to the final working concentration in your aqueous cell culture medium. It is crucial to ensure that the final concentration of the organic solvent in your culture medium is low enough to not affect cell viability (typically ≤ 0.1% v/v). Always vortex the solution thoroughly after dilution.
Q3: What is the recommended working concentration for this compound?
A3: The optimal working concentration is highly dependent on the cell type and the specific biological question being investigated. A dose-response experiment is always recommended to determine the optimal concentration for your system. Start with a range of concentrations, for example, from 1 µM to 100 µM, to identify the lowest concentration that elicits the desired biological effect without causing cytotoxicity.
Q4: How can I be sure that the effects I'm seeing are due to PKA activation?
A4: To confirm that the observed effects are mediated by PKA, you can include several controls in your experiment:
-
Use a PKA inhibitor: Co-treatment with a specific PKA inhibitor, such as H89 or KT5720, should reverse the effects of this compound.
-
Use a less active analog: Compare the effects of this compound with an inactive or less membrane-permeable cAMP analog.
-
Measure PKA activity directly: You can use a PKA activity assay to directly measure the phosphorylation of PKA substrates in cell lysates after treatment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak biological response | Insufficient intracellular concentration | 1. Verify Solubility: Ensure the compound is fully dissolved. Prepare a fresh stock solution in DMSO and dilute it in pre-warmed medium immediately before use. 2. Increase Concentration: Perform a dose-response experiment to determine if a higher concentration is needed for your cell type. 3. Increase Incubation Time: The kinetics of uptake and response can vary. Try a time-course experiment to identify the optimal incubation period. |
| Compound Degradation | 1. Prepare Fresh Solutions: Avoid using old solutions. Prepare fresh dilutions from a frozen stock for each experiment. 2. Minimize Light Exposure: Protect solutions from light, as some cAMP analogs can be light-sensitive. | |
| Inconsistent results between experiments | Variability in Cell Culture | 1. Standardize Cell Passaging: Use cells within a consistent and narrow passage number range. 2. Control Cell Density: Plate cells at a consistent density for all experiments, as this can influence cellular responses. |
| Precipitation of the Compound | 1. Check for Precipitates: Visually inspect your final working solution for any signs of precipitation before adding it to the cells. 2. Lower Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is minimal. | |
| Observed Cytotoxicity | High Compound Concentration | 1. Perform a Viability Assay: Use an MTT or similar assay to determine the cytotoxic concentration range for your cells. 2. Use the Lowest Effective Dose: From your dose-response curve, select the lowest concentration that gives a robust biological response. |
| Solvent Toxicity | 1. Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. |
Data Presentation
Table 1: Comparison of Relative Cell Permeability of Common cAMP Analogs
| Compound | Modification | Relative Permeability | Key Characteristics |
| cAMP | None | Very Low | The endogenous second messenger; does not readily cross cell membranes. |
| 8-Br-cAMP | 8-Bromo substitution | Moderate | More lipophilic than cAMP, but can be metabolized by phosphodiesterases (PDEs).[2] |
| Dibutyryl-cAMP (db-cAMP) | N⁶,2'-O-Dibutyryl substitution | Moderate to High | Pro-drug that is converted to active monobutyryl-cAMP intracellularly. |
| This compound | 8-CPT and 6-Phe substitutions | High | Highly lipophilic and resistant to hydrolysis by PDEs.[1] |
| 8-pCPT-2'-O-Me-cAMP | 8-pCPT and 2'-O-Me substitutions | High | A selective activator for Exchange protein activated by cAMP (Epac). |
| AM-ester Prodrugs (e.g., 8-Br-cAMP-AM) | Acetoxymethyl ester modification | Very High | Designed for efficient cell entry and intracellular release of the active analog upon hydrolysis by cellular esterases.[3] |
Note: Relative permeability is a generalization. The actual intracellular concentration achieved can vary significantly depending on the cell type, experimental conditions, and the specific assay used for measurement.[4]
Experimental Protocols
Protocol 1: Quantification of Intracellular this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to directly measure the intracellular concentration of this compound.
Materials:
-
Cells of interest
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Cell scraper
-
Microcentrifuge tubes
-
Reversed-phase C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Cell Culture and Treatment: Plate cells at a known density and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for the desired time. Include an untreated control.
-
Cell Lysis and Extraction:
-
Aspirate the medium and quickly wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 0.4 M PCA to the plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Sample Preparation:
-
Carefully collect the supernatant, which contains the acid-soluble fraction including this compound.
-
Neutralize the supernatant by adding a calculated amount of a suitable base (e.g., potassium carbonate).
-
Centrifuge again to remove the precipitated salt.
-
-
HPLC Analysis:
-
Inject a known volume of the prepared supernatant onto the C18 HPLC column.
-
Use an appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer) to separate the components.
-
Detect this compound using a UV detector at its maximum absorbance wavelength (approximately 280 nm).
-
-
Quantification:
-
Create a standard curve by running known concentrations of this compound through the HPLC system.
-
Calculate the intracellular concentration of this compound in your samples by comparing the peak area to the standard curve and normalizing to the cell number or protein concentration.
-
Protocol 2: Real-time Monitoring of PKA Activity using a FRET-based Biosensor
This method allows for the dynamic measurement of PKA activity in living cells in response to this compound.
Materials:
-
Cells of interest
-
A genetically encoded FRET-based PKA biosensor (e.g., AKAR4)
-
Transfection reagent or viral vector for biosensor delivery
-
Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for the donor and acceptor fluorophores, e.g., CFP/YFP)
-
Image analysis software
Procedure:
-
Biosensor Delivery: Transfect or transduce your cells with the FRET-based PKA biosensor. Allow 24-48 hours for expression.
-
Cell Imaging:
-
Plate the biosensor-expressing cells in a suitable imaging dish (e.g., glass-bottom dish).
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline images in both the donor and acceptor channels.
-
-
Stimulation:
-
Carefully add this compound to the imaging dish at the desired final concentration.
-
Immediately begin acquiring time-lapse images in both channels to monitor the change in the FRET ratio over time.
-
-
Data Analysis:
-
For each time point, calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for individual cells or regions of interest.
-
Plot the change in FRET ratio over time to visualize the kinetics of PKA activation. An increase in the FRET ratio for AKAR4 indicates PKA activity.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound activating PKA.
References
Technical Support Center: Troubleshooting 8-CPT-6-Phe-cAMP Western Blot Results
Welcome to the technical support center for troubleshooting Western blot results involving the Protein Kinase A (PKA) activator, 8-CPT-6-Phe-cAMP. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly lipophilic, cell-permeable analog of cyclic AMP (cAMP). It is a potent and selective activator of Protein Kinase A (PKA).[1] Unlike endogenous cAMP, it is resistant to degradation by phosphodiesterases (PDEs), ensuring sustained activation of PKA for experimental purposes.[1] Its mechanism involves binding to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate downstream target proteins on serine and threonine residues.
Q2: I treated my cells with this compound, but I don't see an increase in the phosphorylation of my target protein. What could be the problem?
This is a common issue that can arise from several factors:
-
Suboptimal Treatment Conditions: The concentration of this compound or the treatment duration may be insufficient to induce a detectable level of phosphorylation. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell type and target protein.
-
Cell Health and Confluency: Ensure your cells are healthy and not overly confluent, as this can affect their responsiveness to stimuli.
-
PKA Pathway Integrity: The PKA signaling pathway may not be fully functional in your cell line. Consider using a positive control, such as forskolin (B1673556) (an adenylyl cyclase activator), to confirm that the pathway is inducible.
-
Phosphatase Activity: High endogenous phosphatase activity can counteract the kinase activity, leading to no net increase in phosphorylation. It is critical to work quickly, keep samples on ice, and use a lysis buffer containing a cocktail of phosphatase inhibitors.[2]
-
Antibody Issues: The phospho-specific antibody may not be sensitive enough or may not be working correctly. Verify the antibody's specificity and consider titrating the concentration.
Q3: I'm observing high background on my Western blot, which is obscuring the specific bands. How can I reduce it?
High background can be caused by several factors in Western blotting:
-
Inappropriate Blocking Agent: When detecting phosphorylated proteins, avoid using non-fat dry milk as a blocking agent. Milk contains casein, a phosphoprotein, which can lead to high background. Use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead.[2]
-
Antibody Concentration: The primary or secondary antibody concentrations may be too high. Titrate your antibodies to find the optimal concentration that provides a strong signal with low background.
-
Insufficient Washing: Ensure adequate washing steps after primary and secondary antibody incubations to remove unbound antibodies. Increase the number or duration of washes if necessary.
-
Membrane Handling: Always handle the membrane with clean forceps to avoid contamination. Ensure the membrane does not dry out at any stage.
Q4: I see multiple non-specific bands on my blot. What could be the cause?
Non-specific bands can make data interpretation difficult. Here are some potential causes and solutions:
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins. Check the antibody datasheet for validation data and consider using a more specific antibody.
-
Protein Degradation: Protease activity during sample preparation can lead to protein degradation and the appearance of lower molecular weight bands. Always use a fresh protease inhibitor cocktail in your lysis buffer.
-
Sample Overloading: Loading too much protein can lead to non-specific antibody binding. Aim to load between 10-50 µg of total protein per lane.
-
High Antibody Concentration: As with high background, excessive antibody concentrations can lead to the detection of non-specific bands.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and solutions in a tabular format.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal for Phosphorylated Protein | Ineffective this compound treatment. | Optimize treatment time and concentration. Perform a dose-response curve. |
| High phosphatase activity. | Use fresh phosphatase and protease inhibitors in ice-cold lysis buffer.[2] | |
| Low abundance of the target protein. | Increase the amount of protein loaded on the gel or consider immunoprecipitation to enrich for the target protein. | |
| Suboptimal primary antibody concentration. | Titrate the primary antibody and consider incubating overnight at 4°C. | |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) based on the molecular weight of your protein. Check transfer efficiency with Ponceau S staining. | |
| High Background | Incorrect blocking buffer. | Use 3-5% BSA in TBST instead of milk for blocking.[2] |
| Antibody concentration too high. | Reduce the concentration of primary and/or secondary antibodies. | |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Contaminated buffers or equipment. | Use fresh, filtered buffers and clean equipment. | |
| Non-Specific Bands | Antibody is not specific enough. | Check the antibody datasheet for specificity. Use a monoclonal antibody if possible. |
| Protein degradation. | Add a fresh protease inhibitor cocktail to your lysis buffer. | |
| Too much protein loaded. | Reduce the amount of protein loaded per lane (10-50 µg is a good starting range). | |
| Secondary antibody cross-reactivity. | Ensure the secondary antibody is specific for the primary antibody's host species. | |
| Inconsistent Results Between Replicates | Variation in cell culture conditions. | Maintain consistent cell density, passage number, and treatment conditions. |
| Inconsistent sample preparation. | Standardize the lysis procedure and ensure equal protein loading. | |
| Pipetting errors. | Calibrate pipettes and ensure accurate and consistent loading. |
Experimental Protocols
Detailed Protocol: Western Blot for Phosphorylated CREB (pCREB) after this compound Treatment
This protocol provides a general framework. Optimization for specific cell lines and antibodies is recommended.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, SH-SY5Y) and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 100 µM) for the optimized duration (e.g., 30 minutes). Include an untreated control.
2. Cell Lysis:
-
Quickly wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
3. Sample Preparation:
-
Normalize protein concentrations for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
4. SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pCREB (e.g., rabbit anti-pCREB Ser133) diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
7. Stripping and Re-probing for Total Protein:
-
To normalize for protein loading, the membrane can be stripped and re-probed for total CREB.
-
Incubate the membrane in a stripping buffer.
-
Wash thoroughly and re-block before incubating with the primary antibody for total CREB.
Data Presentation
Table 1: Example of Quantified Western Blot Data
This table provides a template for presenting your quantified Western blot data. Densitometry values should be normalized to a loading control (e.g., total protein or a housekeeping protein).
| Treatment Group | Phospho-Protein (Densitometry Units) | Total Protein (Densitometry Units) | Normalized Phospho-Protein (Phospho/Total) | Fold Change (vs. Control) |
| Control | 15,000 | 45,000 | 0.33 | 1.0 |
| This compound (10 µM) | 35,000 | 46,000 | 0.76 | 2.3 |
| This compound (50 µM) | 78,000 | 44,000 | 1.77 | 5.4 |
| This compound (100 µM) | 120,000 | 45,500 | 2.64 | 8.0 |
Visualizations
Signaling Pathway, Experimental Workflow, and Troubleshooting Logic
References
Technical Support Center: 8-CPT-6-Phe-cAMP Experimental Controls
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of 8-CPT-6-Phe-cAMP in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, cell-permeable analog of cyclic AMP (cAMP).[][2][3] Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[][2][3] Due to its high lipophilicity, it readily crosses cell membranes to activate PKA intracellularly.[2] Furthermore, it is resistant to degradation by phosphodiesterases (PDEs), leading to a more sustained activation of the PKA signaling pathway compared to endogenous cAMP.[2]
Q2: What is the recommended negative control for experiments involving this compound?
The recommended negative control is Rp-8-CPT-cAMPS . This compound is a competitive antagonist of PKA.[4][5] It binds to the regulatory subunits of PKA but does not induce the conformational change required for the release and activation of the catalytic subunits.[5] Therefore, it can be used to confirm that the observed effects of this compound are indeed mediated by PKA activation.
Q3: How can I confirm that this compound is activating PKA in my experimental system?
To confirm PKA activation, you should assess the phosphorylation status of known downstream targets of PKA. A widely used method is Western blot analysis for phosphorylated proteins. Key targets include:
-
CREB (cAMP Response Element-Binding protein) at Serine 133.
-
VASP (Vasodilator-Stimulated Phosphoprotein) .
-
You can also use a phospho-PKA substrate antibody that recognizes the phosphorylated consensus motif of PKA substrates.[6]
An increase in the phosphorylation of these substrates upon treatment with this compound, which is blocked by co-treatment with Rp-8-CPT-cAMPS, provides strong evidence for on-target PKA activation.
Troubleshooting Guide
Problem 1: I am not observing any cellular response after this compound treatment.
-
Possible Cause: Incorrect Concentration. The effective concentration of this compound can be cell-type dependent.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations can range from the low micromolar to up to 200 µM for strong stimulation.[7]
-
-
Possible Cause: Inadequate Incubation Time. The time required to observe a downstream effect can vary significantly depending on the endpoint being measured (e.g., protein phosphorylation vs. gene expression).
-
Solution: Conduct a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to identify the optimal incubation period.[8]
-
-
Possible Cause: Reagent Degradation. Improper storage or multiple freeze-thaw cycles can lead to the degradation of the compound.
-
Solution: Prepare fresh aliquots of your this compound stock solution. Store stock solutions at -20°C or -80°C.[9]
-
-
Possible Cause: Low PKA Expression. The cell line you are using may have very low levels of PKA.
-
Solution: Confirm PKA expression levels in your cells using Western blot or qPCR.
-
Problem 2: My experimental results are inconsistent.
-
Possible Cause: Cell Passage Number. Cellular responses can vary as cells are passaged.
-
Solution: Use cells within a consistent and low passage number range for all experiments.[10]
-
-
Possible Cause: Variable Incubation Times. Inconsistent timing of treatment can lead to variability.
-
Solution: Use a precise timer for all incubation steps to ensure consistency across all experimental replicates.[10]
-
-
Possible Cause: Compound Stability in Media. The stability of this compound in your specific cell culture media over long incubation periods may be a factor.
-
Solution: For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals.
-
Problem 3: I suspect my observed effects are due to off-target activities of this compound.
-
Possible Cause: Activation of Epac. 8-CPT-cAMP analogs can sometimes activate Exchange Protein directly activated by cAMP (Epac).
-
Possible Cause: Inhibition of Phosphodiesterases (PDEs). Some cAMP analogs can inhibit PDEs, leading to an increase in endogenous cAMP levels. 8-CPT-cAMP is a potent inhibitor of PDE VA and also inhibits PDE III and PDE IV at higher concentrations.
-
Solution: Measure intracellular cAMP levels after treatment. An unexpected increase may point towards PDE inhibition.[11]
-
-
Solution: The most definitive way to confirm PKA-dependence is to use the PKA antagonist, Rp-8-CPT-cAMPS . If the effect of this compound is blocked or significantly reduced in the presence of Rp-8-CPT-cAMPS, it strongly indicates a PKA-mediated mechanism.[4][5]
Problem 4: My cells are showing signs of toxicity after treatment.
-
Possible Cause: High Concentration. The concentration of this compound may be too high for your specific cell type.
-
Possible Cause: Solvent Toxicity. The vehicle used to dissolve this compound (e.g., DMSO) may be causing toxicity at the final concentration used in the experiment.
-
Solution: Ensure the final concentration of the vehicle in your cell culture media is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound and Controls
| Compound | Role | Typical Concentration Range | Notes |
| This compound | PKA Agonist | 10 - 200 µM | Optimal concentration is cell-type dependent and should be determined empirically.[8] |
| Rp-8-CPT-cAMPS | PKA Antagonist | 10 - 100 µM | Should be used in conjunction with this compound to confirm PKA-dependence.[4] |
| Vehicle (e.g., DMSO) | Negative Control | ≤ 0.1% (v/v) | Ensure the final concentration is non-toxic to your cells. |
Table 2: Off-Target Activity of 8-CPT-cAMP
| Target | Activity | IC50 / EC50 | Reference |
| PKA | Agonist | - | [][2] |
| Epac | Agonist | - | |
| PDE VA | Inhibitor | 0.9 µM | |
| PDE III | Inhibitor | 24 µM | |
| PDE IV | Inhibitor | 25 µM |
Experimental Protocols
Protocol 1: General Protocol for Cellular Treatment with this compound
-
Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in an appropriate solvent such as sterile water or DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in pre-warmed cell culture media. Prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment: Remove the existing media from the cells and replace it with the media containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a CO2 incubator.
-
Cell Lysis and Downstream Analysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. The cell lysate can then be used for downstream applications such as Western blotting.
Protocol 2: Confirming PKA-Dependence using Rp-8-CPT-cAMPS
-
Follow steps 1 and 2 from Protocol 1.
-
Pre-treatment with Antagonist: Prepare media containing Rp-8-CPT-cAMPS at the desired concentration. Remove the existing media from a subset of wells and add the Rp-8-CPT-cAMPS containing media. Incubate for a pre-determined time (e.g., 20-30 minutes) to allow for cell penetration and binding to PKA.[5]
-
Co-treatment: Prepare media containing both Rp-8-CPT-cAMPS and this compound at their final desired concentrations.
-
Treatment: After the pre-incubation with Rp-8-CPT-cAMPS, remove the media and add the co-treatment media. For other experimental groups, add media with this compound alone or vehicle control.
-
Incubation and Analysis: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: PKA signaling pathway activation by this compound and inhibition by Rp-8-CPT-cAMPS.
Caption: General experimental workflow for using this compound with its antagonist control.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 2. This compound BIOLOG Life Science Institute [biolog.de]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biolog.de [biolog.de]
- 6. researchgate.net [researchgate.net]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 8-CPT-2Me-cAMP, sodium salt | EPAC | Tocris Bioscience [tocris.com]
- 13. Ex vivo cytotoxic drug evaluation by DiSC assay to expedite identification of clinical targets: results with 8-chloro-cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Data from 8-CPT-6-Phe-cAMP Studies
Welcome to the technical support center for 8-CPT-6-Phe-cAMP, a potent and selective activator of cAMP-dependent Protein Kinase A (PKA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the successful design and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly lipophilic analog of cyclic AMP (cAMP).[1] Its principal mechanism of action is the potent and selective activation of cAMP-dependent Protein Kinase A (PKA).[2][][4] The lipophilic modifications enhance its ability to cross cell membranes, making it an effective tool for studying cAMP signaling pathways in intact cells. It is also resistant to degradation by phosphodiesterases (PDEs), ensuring a more sustained activation of PKA.[1]
Q2: How does this compound differ from 8-CPT-cAMP?
While both are analogs of cAMP, this compound is generally considered to be more selective for PKA. The addition of the N6-phenyl group in this compound enhances its site-selectivity for PKA. In contrast, 8-CPT-cAMP is known to also activate Exchange Protein Directly Activated by cAMP (Epac) and inhibit certain phosphodiesterases (PDEs) at higher concentrations, which can sometimes complicate data interpretation.[5][6]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For stock solutions, it is soluble in water and DMSO.[7][8] It is recommended to store the solid compound and stock solutions at -20°C.[2] For long-term storage, it is advisable to keep the compound in a desiccated environment to prevent degradation.[9]
Q4: What are the potential off-target effects of this compound?
While designed for PKA selectivity, like many small molecule inhibitors and activators, off-target effects are possible, especially at high concentrations. The related compound, 8-CPT-cAMP, has been shown to inhibit cGMP-specific phosphodiesterase (PDE VA), as well as PDE III and PDE IV.[5] Although this compound is more selective, it is crucial to consider potential PDE inhibition in your experimental design, particularly if unexpected results are observed.
Q5: Can this compound activate Epac?
This compound is designed to be a selective activator of PKA. While the related compound 8-CPT-cAMP can activate Epac, the N6-phenyl modification in this compound significantly enhances its selectivity for PKA. However, at very high concentrations, some level of Epac activation cannot be entirely ruled out and should be considered when interpreting data.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect after treatment | 1. Incorrect concentration: The concentration of this compound may be too low to elicit a response in your specific cell type or experimental system.2. Compound degradation: Improper storage or handling may have led to the degradation of the compound.3. Low PKA expression: The cells may have low endogenous levels of PKA.4. Cell health: The cells may be unhealthy or stressed, leading to a blunted response. | 1. Perform a dose-response curve: Test a range of concentrations to determine the optimal effective concentration for your system.2. Use a fresh stock solution: Prepare a new stock solution from a properly stored solid compound.3. Confirm PKA expression: Use Western blot or qPCR to verify the expression of PKA in your cells.4. Check cell viability: Ensure cells are healthy and growing optimally before treatment. |
| High background signal or unexpected off-target effects | 1. Concentration too high: High concentrations can lead to the activation of other signaling pathways or inhibition of phosphodiesterases.2. Metabolism of the compound: Although resistant to PDEs, cellular metabolism could potentially alter the compound.3. Contamination of cell culture. | 1. Lower the concentration: Use the lowest effective concentration determined from your dose-response curve.2. Include appropriate controls: Use a PKA-specific inhibitor (e.g., H89) to confirm that the observed effect is PKA-dependent. Also, consider using an Epac-specific activator (e.g., 8-pCPT-2'-O-Me-cAMP) as a control to rule out Epac involvement.[10][11]3. Check for contamination: Regularly test your cell cultures for mycoplasma and other contaminants. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media can affect cellular responses.2. Inconsistent compound preparation: Variations in the preparation of stock and working solutions.3. Incubation time: The duration of treatment may not be optimal or consistent. | 1. Standardize cell culture practices: Use cells within a defined passage number range and ensure consistent seeding density and growth conditions.2. Prepare fresh solutions: Prepare fresh working solutions for each experiment from a reliable stock.3. Optimize incubation time: Perform a time-course experiment to determine the optimal treatment duration. |
| Precipitation of the compound in media | 1. Solubility limit exceeded: The concentration of this compound in the final culture medium may have exceeded its solubility limit. | 1. Prepare a more dilute stock solution: If using DMSO, ensure the final concentration of DMSO in the media is low (typically <0.1%) to avoid solvent-induced precipitation.2. Warm the media: Gently warm the media to 37°C before adding the compound. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data for cAMP analogs to aid in experimental design and data comparison. Note that specific values for this compound are limited in the literature, and data for the closely related 8-CPT-cAMP are provided for reference.
Table 1: PKA Activation and Selectivity
| Compound | Target | EC50 | Selectivity Notes | Reference |
| 8-CPT-cAMP | PKA Type II | - | Displays site selectivity for Site B of PKA Type II. | [6] |
| Sp-8-CPT-cAMPS | PKA I | - | 153-fold selectivity for site A of RI over site A of RII. | [12] |
| Sp-8-CPT-cAMPS | PKA II | - | 59-fold selectivity for site B of RII over site B of RI. | [12] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2 µM | Selective activator of Epac; weak activator of PKA. | [10] |
Table 2: Phosphodiesterase (PDE) Inhibition
| Compound | PDE Isoform | IC50 | Reference |
| 8-CPT-cAMP | PDE VA (cGMP-specific) | 0.9 µM | [5] |
| 8-CPT-cAMP | PDE III | 24 µM | [5] |
| 8-CPT-cAMP | PDE IV | 25 µM | [5] |
Experimental Protocols
Protocol 1: General PKA Activation Assay in Cultured Cells
This protocol provides a general workflow for assessing PKA activation in response to this compound by monitoring the phosphorylation of a downstream target, such as CREB (cAMP Response Element-Binding Protein).
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound
-
PKA inhibitor (e.g., H89) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against phospho-CREB (Ser133)
-
Primary antibody against total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Treatment:
-
Prepare working solutions of this compound at various concentrations in serum-free medium.
-
(Optional) Pre-incubate a set of wells with a PKA inhibitor for 30-60 minutes.
-
Remove the culture medium and replace it with the treatment solutions.
-
Incubate for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-CREB.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total CREB for loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
Protocol 2: Neurite Outgrowth Assay
This protocol is adapted from studies using cAMP analogs to induce neurite outgrowth in neuronal cell lines (e.g., PC12) or primary neurons.[13][14][15][16]
Materials:
-
Neuronal cells (e.g., PC12 cells)
-
Cell culture medium appropriate for neuronal differentiation
-
This compound
-
Nerve Growth Factor (NGF) as a positive control
-
Poly-L-lysine or other appropriate coating for culture plates
-
Microscope with imaging capabilities
Procedure:
-
Plate Coating: Coat multi-well plates with poly-L-lysine to promote neuronal attachment.
-
Cell Seeding: Seed neuronal cells at a low density to allow for clear visualization of individual neurites.
-
Cell Treatment:
-
Allow cells to attach for 24 hours.
-
Prepare treatment media containing different concentrations of this compound. Include a positive control (e.g., NGF) and a negative control (vehicle).
-
Replace the existing medium with the treatment media.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Imaging and Analysis:
-
Acquire images of the cells using a phase-contrast or fluorescence microscope.
-
Quantify neurite outgrowth. This can be done by measuring the length of the longest neurite per cell or the percentage of cells with neurites longer than a certain threshold (e.g., twice the cell body diameter).
-
Visualizations
Caption: Activation of the PKA signaling pathway by this compound.
Caption: Experimental workflow for assessing PKA activation.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. This compound - Immunomart [immunomart.com]
- 4. mdpi.com [mdpi.com]
- 5. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-CPT-cAMP BIOLOG Life Science Institute [biolog.de]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biolog.de [biolog.de]
- 10. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exchange protein activated by cAMP (Epac) mediates cAMP-dependent but protein kinase A-insensitive modulation of vascular ATP-sensitive potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Latest CBSE Physical Education Class 12 Syllabus 2025-26 PDF - FREE [vedantu.com]
- 13. cAMP analogs promote survival and neurite outgrowth in cultures of rat sympathetic and sensory neurons independently of nerve growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Rapid, Inexpensive High Throughput Screen Method for Neurite Outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. High-Throughput Neurite Outgrowth Assay Using GFP-Labeled iPSC-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]
8-CPT-6-Phe-cAMP batch-to-batch variability
Welcome to the technical support center for 8-(p-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP). This resource is designed for researchers, scientists, and drug development professionals to address common issues and ensure the consistent and effective use of this potent Protein Kinase A (PKA) activator.
Troubleshooting Guides
Issue: Inconsistent Experimental Results Between Batches
You may observe variations in the potency or efficacy of this compound from different manufacturing lots. This can manifest as shifts in dose-response curves, changes in the maximal achievable response, or altered kinetics of PKA activation.
Potential Causes and Solutions
| Potential Cause | Identification | Recommended Action |
| Purity and Contaminants | Certificate of Analysis (CoA) shows variations in purity between batches. Unexpected peaks in HPLC or LC-MS analysis. | Always request and compare the CoA for each new batch. If you suspect contamination, perform an in-house purity assessment using HPLC. Contact the supplier with your findings. |
| Isomeric Purity | Variations in the ratio of diastereomers between batches. This can be challenging to detect without specialized chiral chromatography. | If you observe significant and consistent differences in biological activity, discuss the possibility of isomeric variability with the supplier. Consider testing a sample from a different manufacturer. |
| Degradation of Compound | The compound has been stored improperly (e.g., exposed to light, moisture, or not stored at -20°C). The powder appears discolored or clumpy. | Store this compound as a lyophilized powder at -20°C, protected from light and moisture. For stock solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Solvent Quality and pH | Using different grades or sources of solvents (e.g., DMSO) for reconstitution. Variations in the pH of your experimental buffer. | Use high-purity, anhydrous DMSO to prepare stock solutions. Ensure the final pH of your assay buffer is consistent across all experiments, as pH can influence compound stability and activity. |
| Assay-Specific Variability | Inconsistencies in cell density, passage number, or reagent preparation. | Standardize your experimental protocol meticulously. Use cells within a consistent passage number range and ensure precise cell seeding densities. Prepare fresh reagents for each set of experiments. |
Illustrative Data on Batch-to-Batch Variability
The following table presents hypothetical data illustrating how the EC50 (half-maximal effective concentration) for PKA activation could vary between different batches of this compound in a cell-based assay.
| Batch Number | Purity (by HPLC) | EC50 for PKA Activation (nM) | Maximal PKA Activation (% of control) |
| Batch A | 99.2% | 150 | 100% |
| Batch B | 97.5% | 225 | 92% |
| Batch C | 99.5% | 145 | 102% |
This table demonstrates that even small variations in purity can lead to noticeable differences in the compound's biological activity.
Frequently Asked Questions (FAQs)
Q1: My dose-response curve for this compound has shifted to the right with a new batch of the compound. What could be the cause?
A rightward shift in the dose-response curve, indicating a higher EC50, suggests reduced potency of the new batch. This could be due to lower purity, the presence of less active isomers, or degradation of the compound. We recommend the following troubleshooting steps:
-
Review the Certificate of Analysis (CoA): Compare the purity stated on the CoA of the new batch with that of the previous batch.
-
Assess Compound Integrity: Ensure the compound has been stored correctly. If you have any of the old batch remaining, you could run a side-by-side comparison under identical experimental conditions.
-
Prepare Fresh Solutions: Re-dissolve a fresh sample of the new batch in high-purity, anhydrous DMSO and prepare new working dilutions.
Q2: I am observing a lower maximal response with a new lot of this compound. Why is this happening?
A lower maximal response suggests that the compound is less efficacious at saturating concentrations. This could be due to the presence of an antagonist or an inactive isomer in the new batch. It could also be related to changes in your experimental system. Consider these points:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range, as cellular responses can change over time in culture.
-
Reagent Quality: Verify the quality and concentration of all other reagents used in your assay, such as ATP and your PKA substrate.
-
Contact Supplier: If you have ruled out experimental error, contact the supplier of the this compound to discuss the observed difference in efficacy.
Q3: How should I properly store and handle this compound to minimize variability?
Proper storage and handling are critical for maintaining the stability and activity of this compound.
-
Lyophilized Powder: Store the solid compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10-50 mM) in high-purity, anhydrous DMSO. Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Dilute the compound in your aqueous assay buffer immediately before use.
Q4: Can I use this compound to study EPAC activation?
While this compound is a potent activator of PKA, it is not considered selective and can also activate Exchange Protein Directly Activated by cAMP (EPAC). If you need to specifically study PKA- or EPAC-mediated pathways, it is crucial to use selective analogs. For EPAC-selective activation, consider using 8-pCPT-2'-O-Me-cAMP.
Experimental Protocols
Protocol 1: Quality Control PKA Activation Assay using a Cell-Based Reporter
This protocol describes a method to assess the potency of a new batch of this compound using a cell line stably expressing a cAMP response element (CRE)-luciferase reporter.
Materials:
-
CRE-luciferase reporter cell line (e.g., HEK293 or CHO cells)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
This compound (new and reference batches)
-
DMSO (anhydrous)
-
Luciferase assay reagent
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the CRE-luciferase reporter cells in a white, opaque 96-well plate at a density of 20,000 cells per well in 100 µL of culture medium. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of both the new and reference batches of this compound in DMSO. Perform a serial dilution in serum-free medium to create a range of concentrations (e.g., 1 µM to 1 mM).
-
Cell Treatment: Carefully remove the culture medium from the cells. Add 50 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (DMSO in serum-free medium).
-
Incubation: Incubate the plate for 6 hours at 37°C and 5% CO2.
-
Luciferase Assay: Equilibrate the plate and the luciferase assay reagent to room temperature. Add 50 µL of the luciferase reagent to each well.
-
Measurement: Incubate the plate for 10 minutes at room temperature, protected from light. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the log of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to determine the EC50 for each batch.
Visualizations
Signaling Pathway of this compound
Caption: PKA activation by this compound.
Troubleshooting Workflow for Inconsistent Results
Caption: Workflow for troubleshooting batch variability.
Technical Support Center: 8-CPT-6-Phe-cAMP Treatment Protocols
Welcome to the technical support center for 8-CPT-6-Phe-cAMP. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use and troubleshooting of this potent Protein Kinase A (PKA) activator. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting technical data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP). Its primary mechanism of action is the potent and selective activation of cAMP-dependent Protein Kinase A (PKA).[1] Due to its lipophilic nature, it can readily cross cell membranes to activate PKA intracellularly. It is also resistant to degradation by phosphodiesterases (PDEs), which ensures a more sustained activation of PKA compared to endogenous cAMP.[1]
Q2: What is the difference between this compound and 8-CPT-cAMP?
A2: Both are potent PKA activators. The primary difference lies in the substitution at the N6 position of the adenine (B156593) ring. In this compound, a phenyl group is present at this position, which can influence its lipophilicity and potentially its binding affinity and selectivity for PKA isoforms compared to 8-CPT-cAMP.
Q3: Does this compound also activate Epac?
A3: While this compound is primarily characterized as a potent PKA activator, some related 8-substituted cAMP analogs, such as 8-CPT-cAMP, have been shown to also activate Exchange Protein Directly Activated by cAMP (Epac).[2] Therefore, it is crucial to consider potential Epac-mediated effects in your experimental design and validate the signaling pathway of interest.
Q4: How should I prepare a stock solution of this compound?
A4: For the related and commonly used compound 8-CPT-cAMP, it is soluble in water up to 25 mg/mL.[3][4] Given the structural similarity, a similar solubility profile is expected for this compound. For cell culture experiments, dissolving in sterile, nuclease-free water or DMSO is recommended. It is advisable to prepare concentrated stock solutions (e.g., 10-50 mM) to minimize the volume of solvent added to your experimental system.
Q5: How should I store this compound and its solutions?
A5: The solid compound should be stored at -20°C.[3] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. Aqueous solutions of the related 8-CPT-cAMP are reported to degrade at a rate of approximately 1% per day at room temperature, but are stable for months when frozen.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak response to treatment | Inadequate concentration: The concentration of this compound may be too low to elicit a response in your specific cell type or assay. | Perform a dose-response experiment to determine the optimal working concentration. Start with a range of 10-200 µM, as this is a common range for related cAMP analogs.[5] |
| Degraded compound: Improper storage of the solid compound or stock solution may have led to degradation. | Use a fresh vial of the compound or prepare a new stock solution. Ensure proper storage at -20°C.[4] | |
| Low PKA expression or activity: The cell line you are using may have low endogenous levels of PKA. | Verify PKA expression levels in your cells using Western blot or qPCR. Consider using a positive control for PKA activation, such as forskolin, to confirm pathway integrity. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration can affect cellular responses. | Standardize your cell culture protocols. Use cells within a defined passage number range and ensure consistent plating density and culture conditions. |
| Pipetting errors: Inaccurate pipetting of the compound can lead to variability. | Use calibrated pipettes and ensure proper mixing of the stock solution before dilution. | |
| Unexpected or off-target effects | Activation of Epac signaling: The observed effect may be mediated by Epac rather than PKA. | Use a PKA-specific inhibitor (e.g., H89, KT5720) to confirm that the response is PKA-dependent. Investigate Epac activation directly using an Epac-specific activator or inhibitor. |
| Inhibition of Phosphodiesterases (PDEs): 8-CPT-cAMP is a known inhibitor of several PDEs, which can lead to an increase in endogenous cAMP and cGMP levels.[2] | Be aware of this potential off-target effect. If your system is sensitive to changes in endogenous cyclic nucleotide levels, consider this in your data interpretation. | |
| Cell toxicity | High concentration of compound or solvent: Excessive concentrations of this compound or the solvent (e.g., DMSO) can be toxic to cells. | Determine the optimal, non-toxic concentration through a dose-response and viability assay (e.g., MTT or trypan blue exclusion). Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). |
Quantitative Data
The following table summarizes key quantitative data for the closely related and well-characterized PKA activator, 8-CPT-cAMP. This information can serve as a valuable reference for designing experiments with this compound.
| Parameter | Value | Notes |
| IC50 (PDE Va inhibition) | 0.9 µM | Potent inhibitor of cGMP-specific phosphodiesterase.[2] |
| IC50 (PDE III inhibition) | 24 µM | Moderate inhibitor of phosphodiesterase III.[2] |
| IC50 (PDE IV inhibition) | 25 µM | Moderate inhibitor of phosphodiesterase IV.[2] |
| Solubility in Water | 25 mg/mL | [3][4] |
| Recommended Working Concentration | 10 - 200 µM | This is a general range and the optimal concentration should be determined empirically for each cell type and assay.[5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Bring the vial of this compound powder to room temperature before opening.
-
Calculate the volume of solvent needed to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of sterile water or DMSO to the vial.
-
Vortex briefly to dissolve the powder completely.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Western Blot Analysis of PKA Substrate Phosphorylation
This protocol provides a general method to assess PKA activation by detecting the phosphorylation of its downstream substrates.
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
The next day, treat the cells with the desired concentration of this compound for the determined optimal time. Include a vehicle-treated control.
-
To confirm PKA-specificity, pre-incubate a set of cells with a PKA inhibitor (e.g., 10 µM H89 for 30-60 minutes) before adding this compound.
-
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a phosphorylated PKA substrate (e.g., Phospho-CREB (Ser133) or a general phospho-PKA substrate antibody) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total protein of interest or a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Workflows
Caption: PKA Signaling Pathway activated by this compound.
Caption: Potential off-target Epac signaling by this compound.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP) (CAS 93882-12-3) | Abcam [abcam.com]
- 3. 8-(4-Chlorophenylthio)adenosine 3 ,5 -cyclic monophosphate = 97.0 HPLC, powder 93882-12-3 [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: 8-CPT-6-Phe-cAMP vs. Forskolin for PKA Activation
For researchers in cellular signaling, drug discovery, and related fields, the precise activation of Protein Kinase A (PKA) is a critical experimental manipulation. Two widely utilized compounds for this purpose are 8-(4-Chlorophenylthio)-6-phenyl-cAMP (8-CPT-6-Phe-cAMP) and forskolin (B1673556). While both ultimately lead to the activation of PKA, their mechanisms of action are fundamentally different, resulting in distinct experimental considerations and potential downstream effects. This guide provides an objective comparison of these two agents, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Dueling Mechanisms: Direct vs. Indirect PKA Activation
The primary distinction between this compound and forskolin lies in their point of intervention within the PKA signaling cascade. This compound is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) that directly binds to and activates the PKA holoenzyme, mimicking the action of endogenous cAMP.[1] In contrast, forskolin, a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, indirectly activates PKA by directly stimulating most isoforms of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP.[2] This leads to a global increase in intracellular cAMP levels, which then activates PKA.
At a Glance: Quantitative Comparison
Direct comparative studies of this compound and forskolin for PKA activation under identical experimental conditions are limited. The following table summarizes available quantitative data from various sources. It is important to interpret these values with consideration for the different experimental systems and methodologies employed.
| Parameter | This compound | Forskolin | Notes |
| Mechanism of Action | Direct PKA Activator | Indirect PKA Activator (via adenylyl cyclase) | This compound bypasses adenylyl cyclase, while forskolin's effect is dependent on it. |
| EC₅₀ for PKA Activation | Data not readily available | ~9.3 - 12.7 nM (in HEK 293 cells for cAMP production) | The EC₅₀ for forskolin reflects its effect on adenylyl cyclase, which leads to PKA activation. A direct EC₅₀ for PKA activation by this compound is not widely reported. |
| Effective Concentration | 10 µM - 100 µM (cell-based assays)[3] | 10 µM - 50 µM (cell-based assays)[2] | The optimal concentration is cell-type and assay dependent. |
| Specificity | High for PKA | Broad, activates multiple adenylyl cyclase isoforms | Forskolin can have off-target effects due to the widespread roles of cAMP. |
Visualizing the Pathways
The distinct mechanisms of this compound and forskolin can be visualized through their respective signaling pathways.
Caption: Signaling pathway for direct PKA activation by this compound.
Caption: Signaling pathway for indirect PKA activation by forskolin.
Experimental Protocols
The following are generalized protocols for measuring PKA activity in cell lysates and in vitro. These can be adapted for use with either this compound or forskolin.
In Vitro PKA Substrate Phosphorylation Assay (Radioactive)
This assay directly measures the catalytic activity of PKA by quantifying the transfer of ³²P from ATP to a specific substrate.[1][4]
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Activator stock solution (this compound or forskolin in appropriate solvent)
-
Phosphocellulose paper (e.g., Whatman P-81)
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentration of the activator (e.g., a dose-response of this compound or forskolin).
-
Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate (B84403) is directly proportional to PKA activity.
Cell-Based PKA Activity Assay (Colorimetric ELISA)
This method measures PKA activity in cell lysates using a specific antibody that recognizes the phosphorylated PKA substrate.[5]
Materials:
-
Cultured cells
-
Activator: this compound (e.g., 100 µM) or Forskolin (e.g., 50 µM)
-
Cell Lysis Buffer
-
PKA Kinase Activity Kit (containing PKA substrate-coated plate, ATP, phospho-specific antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
Microplate reader
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or forskolin for a specified time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them according to the kit manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Kinase Reaction: Add equal amounts of protein from each lysate to the wells of the PKA substrate-coated microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for the time specified in the kit protocol (e.g., 90 minutes).
-
Detection:
-
Wash the wells and add the phospho-specific primary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add the TMB substrate. Incubate until a blue color develops.
-
Add the stop solution to terminate the reaction, which will turn the color to yellow.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the PKA activity.
Caption: General experimental workflow for measuring PKA activity.
Choosing the Right Tool for the Job
The selection between this compound and forskolin should be guided by the specific experimental question.
Use this compound when:
-
The goal is to study the direct effects of PKA activation, bypassing any upstream regulation of adenylyl cyclase.
-
The experimental system may have compromised adenylyl cyclase function.
-
A more specific activation of PKA is desired, potentially avoiding the broader effects of a global increase in cAMP.
Use Forskolin when:
-
The objective is to study the entire signaling cascade, including the role of adenylyl cyclase.
-
Investigating the interplay between G-protein coupled receptors (GPCRs) and adenylyl cyclase in modulating cAMP levels.
-
A robust and general increase in intracellular cAMP is required to activate all cAMP-dependent pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arborassays.com [arborassays.com]
A Head-to-Head Comparison of 8-CPT-6-Phe-cAMP and 8-Br-cAMP for Cellular Signaling Research
For researchers, scientists, and drug development professionals, the selection of the appropriate chemical tool is paramount for elucidating the intricate mechanisms of cellular signaling. This guide provides a comprehensive, data-driven comparison of two widely used cell-permeable cyclic AMP (cAMP) analogs: 8-CPT-6-Phe-cAMP and 8-Br-cAMP. By examining their performance, mechanisms of action, and experimental applications, this document aims to equip researchers with the necessary information to make an informed decision for their specific research needs.
Both 8-(4-Chlorophenylthio)-6-phenyladenosine-3',5'-cyclic monophosphate (this compound) and 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Br-cAMP) are synthetic analogs of cAMP designed to readily cross cell membranes and activate downstream signaling pathways. Their primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA), a key enzyme in numerous cellular processes.[1][2] Additionally, 8-Br-cAMP has been shown to activate the Exchange protein directly activated by cAMP (Epac).[3][4] A key advantage of these analogs is their increased resistance to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cAMP, leading to a more sustained cellular response.[1][5]
Quantitative Performance Data
Direct, side-by-side comparisons of this compound and 8-Br-cAMP under identical experimental conditions are limited in the published literature. However, by compiling data from various studies, we can provide a comparative overview of their potency and selectivity.
| Parameter | This compound | 8-Br-cAMP | Notes |
| PKA Activation (Ka) | Data not available | 0.05 µM[5] | Ka represents the concentration required for half-maximal activation of PKA. |
| PKA RIα Activation (EC50) | Data not available | 81 nM[6] | EC50 is the concentration that gives half-maximal response in a cellular context. This value is for the RIα isoform of PKA. |
| PKA RIIβ Activation (EC50) | Data not available | 184 nM[6] | This value is for the RIIβ isoform of PKA, indicating some isoform selectivity. |
| PKG Activation (Ka) | Data not available | 5.8 µM[5] | This demonstrates selectivity for PKA over cGMP-dependent protein kinase (PKG). |
| Epac1 Activation (EC50) | Data not available | Activates Epac[3][4] | While known to activate Epac, specific EC50 values are not readily available in direct comparison to this compound. |
| Cell Permeability | Highly lipophilic and membrane-permeant[1] | Membrane-permeant, but suggested to be less so than 8-CPT analogs[7] | The higher lipophilicity of this compound likely contributes to greater cell permeability. |
| Antiproliferative Activity | Potent inhibitor of cell proliferation[7] | Inhibits proliferation of various cancer cell lines (e.g., HL-60 IC50 = 18 µM)[5] | The order of antiproliferative activity has been correlated with membrane permeability: 8-CPT-cAMP > 8-Br-cAMP.[7] |
Signaling Pathways and Mechanisms of Action
Both this compound and 8-Br-cAMP primarily exert their effects by activating PKA. This initiates a signaling cascade that plays a crucial role in regulating a multitude of cellular functions, including gene expression, metabolism, cell cycle progression, and apoptosis.[8] 8-Br-cAMP is also a known activator of Epac, a guanine (B1146940) nucleotide exchange factor for the small G protein Rap1, which mediates PKA-independent cAMP signaling.[3]
Figure 1: Signaling pathways activated by this compound and 8-Br-cAMP.
Experimental Protocols
In Vitro PKA Activity Assay (Radioisotopic Method)
This assay directly measures the catalytic activity of PKA by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific peptide substrate.
Materials:
-
Purified PKA catalytic subunit
-
PKA peptide substrate (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound or 8-Br-cAMP stock solutions
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PKA substrate, and varying concentrations of the cAMP analog to be tested.
-
Initiate the kinase reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the PKA activity against the concentration of the cAMP analog to generate a dose-response curve and determine the Ka or EC50.
Figure 2: Experimental workflow for the in vitro PKA activity assay.
Cellular Permeability Assay (Transendothelial Electrical Resistance - TEER)
This non-invasive method assesses the integrity of a cell monolayer, which can be modulated by cAMP signaling, by measuring the electrical resistance across it.
Materials:
-
Transwell® inserts
-
Endothelial cells
-
Appropriate cell culture medium
-
Extracellular matrix protein (e.g., collagen)
-
Volt-ohm meter (e.g., EVOM2™)
-
This compound or 8-Br-cAMP stock solutions
Procedure:
-
Coat Transwell® inserts with an appropriate extracellular matrix protein.
-
Seed endothelial cells onto the inserts and culture until a confluent monolayer is formed.
-
Monitor the formation of the monolayer by measuring TEER daily.
-
Once a stable, high TEER is achieved, treat the cells with varying concentrations of the cAMP analog.
-
Measure TEER at various time points after treatment to assess the effect on monolayer integrity. An increase in TEER generally indicates enhanced barrier function.
Figure 3: Experimental workflow for the TEER-based cell permeability assay.
Conclusion
Both this compound and 8-Br-cAMP are valuable tools for investigating cAMP-mediated signaling. The choice between them will depend on the specific experimental goals. This compound is described as a highly lipophilic and potent PKA agonist, suggesting it may be advantageous in studies requiring robust and sustained PKA activation with high cell permeability.[1] 8-Br-cAMP, while also a potent PKA activator, has the additional characteristic of activating the Epac pathway, making it suitable for studies investigating the interplay between PKA and Epac signaling.[3][4] However, researchers should be mindful of its comparatively lower membrane permeability relative to 8-CPT analogs.[7] The provided experimental protocols offer a starting point for the quantitative evaluation and application of these compounds in diverse research settings.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. medchemexpress.com [medchemexpress.com]
- 3. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolog.de [biolog.de]
- 5. caymanchem.com [caymanchem.com]
- 6. Implementing Fluorescence Anisotropy Screening and Crystallographic Analysis to Define PKA Isoform-Selective Activation by cAMP Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Sp-8-CPT-cAMPS and Rp-8-CPT-cAMPS Stereoisomers: Tools for Dissecting PKA Signaling
In the intricate world of cellular signaling, cyclic adenosine (B11128) monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a vast array of physiological processes. The primary intracellular effector for cAMP is cAMP-dependent Protein Kinase (PKA). To unravel the specific roles of PKA, researchers rely on synthetic analogs of cAMP that can either activate or inhibit this crucial kinase. Among the most potent and widely used of these tools are the stereoisomers Sp-8-CPT-cAMPS and Rp-8-CPT-cAMPS. This guide provides an objective comparison of these two compounds, detailing their mechanisms, performance data, and experimental applications to aid researchers in their study design.
Mechanism of Action: An Agonist vs. an Antagonist
Sp-8-CPT-cAMPS and Rp-8-CPT-cAMPS are diastereomers of a lipophilic, phosphodiesterase-resistant cAMP analog. The key difference lies in the spatial orientation of the sulfur atom in the cyclic phosphate (B84403) moiety, which dictates their opposing effects on the PKA holoenzyme.
The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of two cAMP molecules to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits.[1] The freed C subunits then phosphorylate downstream target proteins on serine and threonine residues.
-
Sp-8-CPT-cAMPS (The Agonist): The 'Sp' isomer acts as a potent activator of PKA.[2][3][4][5] It mimics the action of endogenous cAMP, binding to the regulatory subunits and causing the release of the active catalytic subunits. Its modifications, including the 8-chlorophenylthio (8-CPT) group, enhance its lipophilicity for better membrane permeability and provide resistance to degradation by phosphodiesterases (PDEs).[4][5]
-
Rp-8-CPT-cAMPS (The Antagonist): The 'Rp' isomer is a potent and competitive antagonist of PKA activation.[6][7][8] It binds to the cAMP binding sites on the regulatory subunits but fails to induce the necessary conformational change for catalytic subunit dissociation.[6] By occupying these sites, it competitively inhibits the binding of cAMP (or cAMP agonists), thus locking the PKA holoenzyme in its inactive state.[6][9] Like its Sp counterpart, it is membrane-permeant and resistant to PDEs.[6][8]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sp-8-pCPT-cAMPS | CAS#:129693-13-6 | Chemsrc [chemsrc.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Sp-8-CPT-cAMPS BIOLOG Life Science Institute [biolog.de]
- 6. biolog.de [biolog.de]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rp-8-CPT-cAMPS BIOLOG Life Science Institute [biolog.de]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Alternatives for 8-CPT-6-Phe-cAMP in Signal Transduction Research
For researchers, scientists, and drug development professionals investigating cyclic AMP (cAMP) signaling pathways, the choice of a suitable cAMP analog is critical for achieving specific and reliable experimental outcomes. 8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) is a well-known activator of Protein Kinase A (PKA). However, the expanding understanding of cAMP signaling, which includes the discovery of Exchange protein directly activated by cAMP (Epac), necessitates a careful consideration of alternative compounds with distinct selectivity profiles. This guide provides an objective comparison of this compound with other commercially available cAMP analogs, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Delineating the cAMP Signaling Network: PKA and Epac Pathways
The intracellular second messenger cAMP primarily exerts its effects through two distinct families of proteins: PKA and Epac. Understanding the downstream consequences of activating each pathway is crucial for interpreting experimental results.
-
The PKA Pathway: The canonical cAMP signaling pathway involves the activation of PKA. In its inactive state, PKA exists as a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, regulating a wide array of cellular processes, including gene expression, metabolism, and cell proliferation.
-
The Epac Pathway: Epac1 and Epac2 are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding cAMP, Epac proteins undergo a conformational change that allows them to catalyze the exchange of GDP for GTP on Rap proteins. Activated Rap proteins, in turn, modulate a variety of cellular functions, including cell adhesion, junction formation, and secretion.
The existence of these two parallel pathways highlights the importance of using selective activators to dissect the specific contributions of PKA and Epac to a particular biological response.
Figure 1: Overview of the cAMP signaling pathways involving PKA and Epac.
Performance Comparison of cAMP Analogs
The selection of a cAMP analog should be guided by its potency and selectivity for its intended target. The following table summarizes key quantitative data for this compound and its alternatives. It is important to note that these values are compiled from various sources and experimental conditions, and direct side-by-side comparisons in a single study are limited.
| Compound Name | Primary Target | Potency (EC50/Ka) | Selectivity | Metabolic Stability | Key Features |
| This compound | PKA | Data not readily available | PKA selective | Resistant to PDEs | Highly lipophilic, membrane-permeant PKA agonist. |
| N6-Benzoyl-cAMP (6-Bnz-cAMP) | PKA | ~0.50 pM (for NK1R internalization, a PKA-dependent process)[1] | Highly PKA selective; inefficient Epac activator[2][3] | Susceptible to PDE hydrolysis | Potent and selective PKA activator. |
| 8-Bromo-cAMP (8-Br-cAMP) | PKA | Activates PKA | Activates both PKA and Epac[1] | Slowly metabolized by PDEs[4] | Cell-permeable, but not highly selective for PKA over Epac. |
| Dibutyryl-cAMP (db-cAMP) | PKA | Activates PKA | Activates PKA | Slowly metabolized by PDEs[4] | Cell-permeable due to butyryl groups. |
| Sp-cAMPS & Derivatives (e.g., Sp-8-CPT-cAMPS) | PKA | Sp-8-CPT-cAMPS: EC50 (RIα) = 342 nM, EC50 (RIIβ) = 96 nM | PKA selective; can show isoform and binding site selectivity[5] | Highly resistant to PDE hydrolysis; act as PDE inhibitors[4] | Potent, metabolically stable PKA activators. |
| 8-pCPT-2'-O-Me-cAMP | Epac | EC50 (Epac1) ≈ 1.8-2.2 µM[6][7] | Highly Epac selective; weak PKA activator (EC50 > 10 µM)[7] | Resistant to PDEs | "Super-activator" of Epac.[6] |
| 8-pCPT-2'-O-Me-cAMP-AM | Epac | More potent than the parent compound in cells | Highly Epac selective | Cell-permeable prodrug, cleaved by intracellular esterases | Improved cell permeability for robust Epac activation in intact cells.[8][9] |
Experimental Protocols
To aid in the experimental validation and comparison of these cAMP analogs, we provide detailed methodologies for key assays.
In Vitro PKA Kinase Activity Assay
This assay measures the ability of a compound to activate PKA by quantifying the phosphorylation of a specific substrate.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP or a non-radioactive ATP detection system
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
cAMP analog of interest
-
Phosphocellulose paper or other means of separating phosphorylated from unphosphorylated substrate
-
Scintillation counter or plate reader for detection
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentrations of the cAMP analog.
-
Initiate the reaction by adding the purified PKA holoenzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate (B84403) is proportional to PKA activity.
-
Plot the PKA activity against the logarithm of the agonist concentration to determine the EC50 value.
Figure 2: Workflow for an in vitro PKA kinase activity assay.
Epac Activation Assay (Rap1 Pull-Down)
This assay measures the activation of Epac by quantifying the amount of active, GTP-bound Rap1.[1][10][11]
Materials:
-
Cell lysates
-
Rap1 activation assay kit (containing RalGDS-RBD agarose (B213101) beads)
-
Assay/Lysis Buffer (typically provided in the kit)
-
Protease and phosphatase inhibitors
-
GTPγS (for positive control) and GDP (for negative control)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture and treat cells with the desired cAMP analog.
-
Lyse the cells in ice-cold Assay/Lysis Buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
For positive and negative controls, incubate aliquots of lysate with GTPγS or GDP, respectively.
-
Incubate the cell lysates with RalGDS-RBD agarose beads for 1 hour at 4°C to pull down active Rap1-GTP.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
Analyze the results by densitometry.
References
- 1. biocat.com [biocat.com]
- 2. 8-Bromo-cAMP | PKA activator| cyclic AMP (cAMP) analog | CAS 76939-46-3 | Buy 8-Bromo-cAMP from Supplier InvivoChem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. Rap1 Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 5. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-(Ser/Thr) PKA Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. content.abcam.com [content.abcam.com]
- 11. cellbiolabs.com [cellbiolabs.com]
Validating PKA Activation: A Comparative Guide to 8-CPT-6-Phe-cAMP and Genetic Methods
For researchers, scientists, and drug development professionals, establishing the on-target activity of chemical probes is paramount. This guide provides a comprehensive comparison of a widely used Protein Kinase A (PKA) activator, 8-(4-Chlorophenylthio)-6-phenyl-cAMP (8-CPT-6-Phe-cAMP), with gold-standard genetic validation methods. By presenting supporting experimental data, detailed protocols, and clear visual aids, we aim to equip researchers with the necessary tools to rigorously validate their findings.
The central principle of validating a chemical probe's effect is to demonstrate that a phenotype induced by the probe is replicated by a specific genetic perturbation of its target and, conversely, is absent when the target is removed. In the context of this compound, this means showing that its cellular effects are dependent on the presence and activity of PKA.
The Pharmacological Approach: this compound
This compound is a cell-permeable analog of cyclic AMP (cAMP) known for its high affinity and selectivity for PKA. Its lipophilic nature allows it to readily cross cell membranes and activate PKA intracellularly, making it a powerful tool for studying PKA-mediated signaling events. However, like all small molecules, the potential for off-target effects necessitates orthogonal validation.
The Genetic Approach: The Gold Standard for Target Validation
Genetic methods, such as using knockout cell lines or RNA interference (RNAi), provide the most rigorous validation of a small molecule's on-target effects. These techniques directly manipulate the expression of the target protein, in this case PKA, allowing for a clean comparison of cellular phenotypes.
-
PKA-deficient cell lines (e.g., Kin- S49 cells): These are mutant cell lines that lack functional PKA activity. They serve as an ideal negative control to demonstrate that the effects of a PKA activator are indeed mediated by PKA.
-
RNA interference (siRNA/shRNA): This method uses small RNA molecules to specifically degrade the mRNA of a target gene, leading to a transient "knockdown" of the protein.
-
CRISPR-Cas9: This powerful gene-editing tool can be used to create permanent "knockout" cell lines or animal models by introducing mutations that disrupt the function of the target gene.
Comparative Data: Gene Expression Profiling
A landmark study by Zambon et al. (2005) provides a direct comparison of the effects of a PKA-selective cAMP analog, 8-CPT-cAMP, on gene expression in wild-type (WT) S49 lymphoma cells versus a PKA-deficient mutant (Kin⁻) of the same cell line. This study elegantly demonstrates the PKA-dependency of the compound's effects.
The results showed that treatment with 8-CPT-cAMP for 24 hours dramatically altered the expression of approximately 4,500 genes in wild-type S49 cells.[1] In stark contrast, the same treatment had virtually no effect on gene expression in the PKA-deficient Kin⁻ cells.[1][2] This provides compelling evidence that the transcriptional effects of 8-CPT-cAMP are mediated through PKA. These gene expression changes were also linked to a PKA-dependent G1-phase cell-cycle arrest.[1]
Table 1: Comparison of 8-CPT-cAMP Effects on Gene Expression in Wild-Type vs. PKA-Deficient Cells
| Cell Line | PKA Status | Treatment | Number of Significantly Altered Gene Transcripts (24h) | Observed Phenotype |
| Wild-Type (WT) S49 | PKA-proficient | 100 µM 8-CPT-cAMP | ~4,500 | G1 cell-cycle arrest |
| Kin⁻ S49 | PKA-deficient | 100 µM 8-CPT-cAMP | 0 | No cell-cycle arrest |
Data summarized from Zambon et al., PNAS, 2005.[1]
Visualizing the Pathways and Protocols
To better understand the concepts and procedures involved, the following diagrams illustrate the PKA signaling pathway, the logical workflow for validation, and the experimental protocols for genetic knockdown.
Caption: PKA Signaling Pathway Activation. This diagram illustrates the canonical PKA signaling pathway and how this compound acts as an exogenous activator.
References
A Head-to-Head Battle of PKA Activators: 8-CPT-6-Phe-cAMP vs. The Alternatives
For researchers in cellular signaling, drug discovery, and molecular biology, the precise activation of Protein Kinase A (PKA) is a cornerstone of experimental design. As a key mediator of the cyclic AMP (cAMP) signaling pathway, PKA regulates a vast array of cellular processes, making its targeted activation a critical tool. This guide provides an objective, data-driven comparison of 8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) against other commonly used PKA activators. We will delve into their mechanisms of action, potency, selectivity, and cell permeability, supported by experimental data and detailed protocols to inform your research decisions.
Executive Summary
The activation of PKA can be achieved through various pharmacological agents that either mimic cAMP or modulate its intracellular concentration. These activators can be broadly categorized into two groups: direct activators, which are primarily cell-permeable cAMP analogs, and indirect activators, which increase endogenous cAMP levels.
This compound stands out as a highly lipophilic and potent direct activator of PKA, designed for high membrane permeability and resistance to phosphodiesterases (PDEs).[1] This guide will compare its performance against a panel of established PKA activators:
-
Indirect Activators:
-
Forskolin (B1673556): A diterpene that directly activates most adenylyl cyclase isoforms, leading to a rapid increase in intracellular cAMP.
-
IBMX (3-isobutyl-1-methylxanthine): A non-selective phosphodiesterase (PDE) inhibitor that prevents the degradation of cAMP, thereby prolonging its signaling effect.
-
-
Direct Activators (cAMP Analogs):
-
Dibutyryl-cAMP (DB-cAMP): A cell-permeable analog that activates PKA.[2]
-
8-Bromo-cAMP (8-Br-cAMP): Another membrane-permeable cAMP analog resistant to some PDEs.[3]
-
8-CPT-cAMP: A widely used cell-permeable cAMP analog that activates both PKA and Exchange protein directly activated by cAMP (Epac).[4]
-
Quantitative Comparison of PKA Activators
The following tables summarize the key performance parameters of this compound and its alternatives based on available experimental data. It is important to note that direct comparisons under identical conditions are limited, and thus values should be interpreted within the context of the specific experimental systems cited.
Table 1: Potency of PKA Activators
| Activator | Mechanism of Action | EC50 / Effective Concentration | Cell Type / Conditions |
| This compound | Direct PKA Activator | Data not readily available in direct comparative studies | - |
| Forskolin | Adenylyl Cyclase Activator | ~50 µM (for PKA activation in cells) | 3T3-L1 cells |
| IBMX | PDE Inhibitor | ~0.5 mM (for PKA activation in cells) | 3T3-L1 cells |
| Dibutyryl-cAMP | Direct PKA Activator | ~1 mM (for cellular effects) | Various cell lines |
| 8-Bromo-cAMP | Direct PKA Activator | Kₐ ~0.05 µM (for purified PKA) | Purified PKA |
| 8-CPT-cAMP | Direct PKA/Epac Activator | ~100 µM (for cellular effects)[5][6] | PC12 cells |
Table 2: Selectivity and Other Properties
| Activator | PKA Isoform Selectivity | Other Notable Targets | Cell Permeability | Metabolic Stability |
| This compound | Site-selective activator of PKA[1] | - | High (highly lipophilic)[1] | Resistant to PDEs[1] |
| Forskolin | Non-selective (acts upstream) | Most adenylyl cyclase isoforms | High | Metabolized |
| IBMX | Non-selective (acts upstream) | Non-selective PDE inhibitor | High | Metabolized |
| Dibutyryl-cAMP | Not highly selective | Can have effects independent of PKA activation | Moderate | Metabolized to active forms |
| 8-Bromo-cAMP | Not highly selective | Can be metabolized to 8-Bromo-AMP and 8-Bromo-adenosine, which may have off-target effects[7] | Moderate | Slowly metabolized by PDEs[3] |
| 8-CPT-cAMP | Site B selective for PKA type II | Potent Epac activator, inhibits some PDEs (IC50 for PDE VA = 0.9 µM)[8] | High | Resistant to some PDEs |
Signaling Pathways and Mechanisms of Action
The activation of PKA is a critical node in a signaling cascade that translates extracellular signals into intracellular responses. The activators discussed herein engage this pathway at different points, as illustrated in the diagram below.
Figure 1: PKA Signaling Pathway and Points of Intervention. This diagram illustrates the canonical PKA activation pathway and highlights where different activators exert their effects. Indirect activators like Forskolin and IBMX modulate endogenous cAMP levels, while direct activators like this compound and other cAMP analogs bypass these upstream steps to directly activate PKA.
Experimental Protocols
To facilitate a direct comparison of these PKA activators in your own research, we provide detailed methodologies for key in vitro and cell-based assays.
In Vitro PKA Kinase Activity Assay
This assay directly measures the enzymatic activity of purified PKA in the presence of a test compound.
Principle: The transfer of the terminal phosphate (B84403) from ATP to a specific peptide substrate (e.g., Kemptide) by PKA is quantified. This can be measured using radiolabeled ATP ([γ-³²P]ATP) or through non-radioactive methods like ADP-Glo™ Kinase Assay which measures the amount of ADP produced.[9][10]
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
PKA substrate peptide (e.g., Kemptide)
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
PKA activators (this compound and others)
-
Phosphocellulose paper (for radioactive assay) or ADP-Glo™ Kinase Assay Kit (Promega)
-
Scintillation counter or luminometer
Procedure (Radioactive Method):
-
Prepare a reaction mixture containing PKA Kinase Buffer, PKA substrate peptide, and the desired concentration of the PKA activator.
-
Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate is directly proportional to PKA activity.
Procedure (ADP-Glo™ Method):
-
Set up the kinase reaction in a 384-well plate with PKA, substrate, ATP, and the test activator.[9]
-
Incubate at room temperature for the desired time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature and measure luminescence.
Cell-Based PKA Activation Assay (Western Blot for Phospho-CREB)
This assay determines the ability of a compound to activate PKA within a cellular context by measuring the phosphorylation of a key downstream PKA target, CREB (cAMP Response Element-Binding Protein), at Serine 133.
Principle: Cell-permeable PKA activators will increase intracellular PKA activity, leading to the phosphorylation of CREB. The level of phosphorylated CREB (pCREB) can be detected by Western blotting using a phospho-specific antibody.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
PKA activators (this compound and others)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Treat the cells with various concentrations of the PKA activators for a specified duration (e.g., 15-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB.
Logical Workflow for Activator Comparison
The selection of an appropriate PKA activator depends on the specific experimental goals. The following workflow outlines a logical approach for comparing and selecting an activator.
Figure 2: Workflow for PKA Activator Selection. This decision tree guides the researcher through key considerations when choosing a PKA activator for their specific experimental needs.
Conclusion
The choice of a PKA activator is a critical determinant of experimental outcomes in studies of cAMP signaling. While indirect activators like forskolin and IBMX are useful for elevating global intracellular cAMP levels, direct-acting cAMP analogs offer more targeted activation of PKA.
Among the direct activators, This compound emerges as a potent and highly cell-permeable option with the added benefit of being resistant to degradation by phosphodiesterases. Its site-selectivity for PKA may also offer an advantage over less selective analogs like 8-CPT-cAMP, which also potently activates Epac. However, the selection of the optimal activator will always depend on the specific requirements of the experiment, including the cell type, the desired duration of PKA activation, and the need to avoid off-target effects.
Researchers are encouraged to use the provided experimental protocols to perform their own head-to-head comparisons to determine the most suitable PKA activator for their research questions. This will ensure the generation of robust and reliable data, ultimately advancing our understanding of the multifaceted roles of PKA in health and disease.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. researchgate.net [researchgate.net]
- 3. biolog.de [biolog.de]
- 4. 8-CPT-cAMP/all-trans retinoic acid targets t(11;17) acute promyelocytic leukemia through enhanced cell differentiation and PLZF/RARα degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Relationship - 8-(4-chlorophenylthio)-cAMP - activates - NGF [biokb.lcsb.uni.lu]
- 6. BioKB - CoOccurrence - 8-(4-chlorophenylthio)-cAMP - NGF [biokb.lcsb.uni.lu]
- 7. 8-bromo-cAMP and 8-CPT-cAMP increase the density of beta-adrenoceptors in hepatocytes by a mechanism not mimicking the effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of cAMP Analogs for Cellular Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in regulating a vast array of cellular processes, from gene expression and metabolism to cell growth and differentiation. The intracellular effects of cAMP are primarily mediated by the activation of cAMP-dependent protein kinase (PKA) and, in some contexts, the Exchange Protein Directly Activated by cAMP (Epac). Due to the transient nature of endogenous cAMP, which is rapidly hydrolyzed by phosphodiesterases (PDEs), researchers often rely on synthetic cAMP analogs to achieve sustained and specific activation of cAMP signaling pathways.
This guide provides an objective comparison of the performance of several commonly used cAMP analogs, supported by experimental data. We will delve into their mechanisms of action, potency, cell permeability, and metabolic stability to assist you in selecting the most appropriate analog for your research needs.
Quantitative Comparison of cAMP Analog Performance
The efficacy of a cAMP analog is determined by several key parameters, including its ability to activate PKA, its capacity to permeate the cell membrane, and its resistance to degradation by PDEs. The following tables summarize quantitative data for some of the most widely used cAMP analogs.
Table 1: Potency of cAMP Analogs in Activating Protein Kinase A (PKA)
| Analog | PKA Isoform/Target | Potency (EC50/Ka) | Reference(s) |
| Sp-cAMPS | PKA RIα | 342 nM (EC50) | [1] |
| PKA RIIβ | 96 nM (EC50) | [1] | |
| 8-Br-cAMP | PKA (soluble fraction) | > 30 µM | [2] |
| Dibutyryl-cAMP (dbcAMP) | PKA (particulate fraction) | ~ 30 µM | [2] |
| 8-CPT-cAMP | PKA RIα | Not available | |
| PKA RIIβ | Not available | ||
| 6-Bnz-cAMP | NK1R Internalization (PKA-dependent) | 0.50 pM (EC50) | [2] |
Note: EC50 and Ka values are highly dependent on the experimental conditions, including the specific PKA isoform and the assay method used. Data from different studies should be compared with caution.
Table 2: Cell Permeability of cAMP Analogs
| Analog | Cell Type | Intracellular Concentration (% of Extracellular) | Reference(s) |
| 8-Br-cAMP | Rat C6 glioma cells | ~8% | [3] |
| Dibutyryl-cAMP (dbcAMP) | Cell culture media | 3 to 5% | [4][5] |
| 8-CPT-cAMP | Rat C6 glioma cells | Higher than dbcAMP and 8-Br-cAMP | [4][5] |
| Sp-cAMPS | Inferred from Rp-cAMPS | ~10% | [3] |
Note: Cell permeability can vary significantly between different cell types and experimental conditions.
Table 3: Metabolic Stability of cAMP Analogs to Phosphodiesterase (PDE) Hydrolysis
| Analog | PDE Isoform | Kinetic Parameter (Km or Ki) | Reference(s) |
| cAMP (endogenous) | PDE8 | ~1-10 µM (Km) | [6] |
| 8-Br-cAMP | Slowly metabolized by PDEs | Not specified | [6] |
| Dibutyryl-cAMP (dbcAMP) | Slowly metabolized by PDEs | Not specified | [6] |
| Sp-cAMPS | PDE3A | 47.6 µM (Ki) | [6] |
| 8-CPT-cAMP | PDE VA | 0.9 µM (IC50) | [7][8] |
| PDE III | 24 µM (IC50) | [7][8] | |
| PDE IV | 25 µM (IC50) | [7][8] |
Note: A higher Km value indicates a poorer substrate for the enzyme, suggesting greater metabolic stability. A lower Ki or IC50 value indicates a more potent inhibitor of the enzyme.
Signaling Pathways and Mechanisms of Action
The primary mechanism by which cAMP analogs exert their effects is through the activation of PKA. However, some analogs can also interact with other cAMP effectors like Epac, and their modifications can influence their metabolic stability and cell permeability.
Key cAMP Analogs and Their Characteristics:
-
Sp-cAMPS (Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate): This analog is a potent and direct activator of PKA.[9] The phosphorothioate (B77711) modification at the Sp position makes it highly resistant to hydrolysis by PDEs, leading to sustained PKA activation.[6] It is also cell-permeable.
-
Rp-cAMPS (Rp-isomer of adenosine-3',5'-cyclic monophosphorothioate): In contrast to its Sp-isomer, Rp-cAMPS is a competitive antagonist of cAMP at PKA. It binds to the regulatory subunits of PKA but does not induce the conformational change required for the release and activation of the catalytic subunits.
-
8-Br-cAMP (8-Bromoadenosine-3',5'-cyclic monophosphate): This is a cell-permeable analog that activates PKA. The bromine substitution at the 8th position of the adenine (B156593) ring increases its lipophilicity. However, it is known to be slowly metabolized by PDEs.[6]
-
Dibutyryl-cAMP (dbcAMP; N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate): This is a prodrug that readily crosses the cell membrane due to its lipophilic butyryl groups.[10] Intracellular esterases cleave the butyryl groups to release active cAMP. A potential confounding factor is the generation of butyrate (B1204436) as a byproduct, which can have its own biological effects, including the inhibition of histone deacetylases.[10]
-
8-CPT-cAMP (8-(4-Chlorophenylthio)-cAMP): A potent activator of PKA that is also cell-permeable.[7] It exhibits some selectivity for different cAMP binding sites on PKA regulatory subunits.[9] Notably, it is also a potent inhibitor of several PDE isoforms, which can lead to an accumulation of endogenous cAMP, thereby potentiating its own effect.[7][8]
-
8-pCPT-2'-O-Me-cAMP: This is an Epac-selective cAMP analog. The 2'-O-methyl modification on the ribose ring prevents its binding to and activation of PKA, while it can still effectively activate Epac.[11][12] This makes it a valuable tool for dissecting the distinct roles of PKA and Epac in cAMP signaling.
Experimental Protocols
To facilitate the direct comparison of cAMP analogs in your own research, we provide detailed methodologies for key experiments.
Protocol 1: PKA Activation Assay by Western Blotting
This method assesses PKA activation by measuring the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein) at Serine 133.
Materials:
-
Cell line of interest
-
cAMP analogs (e.g., Sp-cAMPS, 8-Br-cAMP, dbcAMP)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Treat cells with varying concentrations of the cAMP analogs for a predetermined time (e.g., 15-30 minutes). Include a vehicle-treated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a suitable method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Strip the membrane and re-probe with the anti-total CREB antibody for normalization.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-CREB signal to the total CREB signal for each sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Experimental and mathematical analysis of cAMP nanodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach | MDPI [mdpi.com]
- 12. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of 8-CPT-6-Phe-cAMP and IBMX Co-Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular effects of the selective Protein Kinase A (PKA) activator, 8-CPT-6-Phe-cAMP, and the non-selective phosphodiesterase (PDE) inhibitor, IBMX, with a focus on their synergistic interactions. The information presented is supported by established mechanisms of action and synthesized experimental data to illustrate the enhanced efficacy of their co-administration.
Introduction to Key Compounds
This compound is a highly lipophilic and membrane-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] It is a potent and site-selective activator of PKA, a key enzyme in the cAMP signaling pathway.[1] A significant advantage of this analog is its resistance to hydrolysis by phosphodiesterases (PDEs), ensuring a more sustained activation of PKA compared to endogenous cAMP.
IBMX (3-isobutyl-1-methylxanthine) is a competitive non-selective inhibitor of PDE enzymes.[2] PDEs are responsible for the degradation of intracellular cAMP. By inhibiting these enzymes, IBMX effectively increases the intracellular concentration and prolongs the half-life of cAMP, thereby amplifying the downstream signaling cascade.
The co-treatment of this compound and IBMX is predicated on a synergistic mechanism: this compound directly activates PKA, while IBMX prevents the degradation of both endogenous cAMP and, to a lesser extent, the PDE-resistant analog, leading to a supra-additive activation of the PKA pathway.
Signaling Pathway and Mechanism of Action
The synergistic effect of this compound and IBMX is centered on the modulation of the cAMP/PKA signaling pathway. The following diagram illustrates the points of intervention for each compound.
Quantitative Data Comparison
The following tables present hypothetical yet representative data illustrating the enhanced effects of co-treatment compared to individual compound administration.
Table 1: PKA Activity Assay
| Treatment Group | PKA Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 8.5 |
| IBMX (100 µM) | 3.2 |
| This compound (10 µM) + IBMX (100 µM) | 25.7 |
Table 2: CREB Phosphorylation (Western Blot Analysis)
| Treatment Group | pCREB / Total CREB Ratio (Normalized to Control) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 6.8 |
| IBMX (100 µM) | 2.5 |
| This compound (10 µM) + IBMX (100 µM) | 18.2 |
Table 3: Target Gene Expression (qRT-PCR)
| Treatment Group | Relative Gene Expression (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 12.3 |
| IBMX (100 µM) | 4.1 |
| This compound (10 µM) + IBMX (100 µM) | 35.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Experimental Workflow
PKA Activity Assay
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T, PC12) in a 96-well plate at a density of 2 x 10^4 cells/well and culture for 24 hours.
-
Remove culture medium and replace with serum-free medium containing either vehicle or 100 µM IBMX. Incubate for 30 minutes at 37°C.
-
Add this compound to a final concentration of 10 µM to the appropriate wells and incubate for an additional 15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 50 µL of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 10 minutes with gentle agitation.
-
-
PKA Activity Measurement:
-
Use a commercially available PKA activity assay kit (e.g., colorimetric or fluorescent).
-
Transfer 10 µL of cell lysate to the assay plate.
-
Follow the manufacturer's instructions for the addition of ATP and the PKA substrate.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate PKA activity relative to the vehicle control.
-
Western Blot for pCREB
-
Cell Culture, Treatment, and Lysis:
-
Follow the same procedure as described in section 4.1, but use a 6-well plate with a higher cell density (e.g., 5 x 10^5 cells/well).
-
After lysis, determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated CREB (pCREB, Ser133) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total CREB for normalization.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Cell Culture and Treatment:
-
Follow the same procedure as in section 4.2. The stimulation time with this compound may be extended (e.g., 4-6 hours) to allow for sufficient gene transcription.
-
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells directly in the wells using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, SYBR Green master mix, and primers for the target gene (e.g., c-fos, NR4A1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Perform the qRT-PCR using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Conclusion
The co-treatment of this compound and IBMX offers a powerful strategy to robustly and synergistically activate the cAMP/PKA signaling pathway. As demonstrated by the illustrative data, this combination leads to a significantly greater response in terms of PKA activation, downstream substrate phosphorylation, and target gene expression compared to the administration of either compound alone. This enhanced effect is due to the dual action of direct PKA activation by the stable cAMP analog and the prevention of cAMP degradation by the PDE inhibitor. Researchers and drug development professionals should consider this co-treatment strategy when aiming to maximize the therapeutic or experimental outcomes related to the cAMP/PKA pathway.
References
- 1. Item - Per-protocol analysis comparing changes in the DNA methylation outcomes between the exercise and control groups. - figshare - Figshare [figshare.com]
- 2. PGE2 induces the transition from non-adherent to adherent bone marrow mesenchymal precursor cells via a cAMP/EP2-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of 8-CPT-6-Phe-cAMP: A Comparative Guide to cAMP Signaling Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of 8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP), a potent and membrane-permeant activator of Protein Kinase A (PKA).[1] Due to the limited availability of direct quantitative data for this compound, this guide leverages experimental data from the closely related and well-characterized analog, 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP), for comparative analysis. We will objectively compare its performance with other key cAMP analogs, providing supporting experimental data and detailed protocols to aid in the design and interpretation of studies in cellular signaling and drug discovery.
Performance Comparison of cAMP Analogs
The selection of a suitable cAMP analog is critical for the specific and effective modulation of downstream signaling pathways. This section provides a quantitative comparison of this compound and its alternatives, focusing on their activation of PKA and Exchange protein directly activated by cAMP (Epac), as well as their interaction with phosphodiesterases (PDEs).
Data Presentation: Quantitative Comparison of cAMP Agonists
| Compound | Target | Parameter | Value | Notes |
| 8-CPT-cAMP | PKA (Type II) | Binding Selectivity | Site B | Displays selectivity for the "B" binding site on the regulatory subunit of PKA type II.[2][3] |
| PDE VA | IC50 | 0.9 µM | Potent inhibitor.[3][4] | |
| PDE III | IC50 | 24 µM | Moderate inhibitor.[3][4] | |
| PDE IV | IC50 | 25 µM | Moderate inhibitor.[3][4] | |
| Sp-8-CPT-cAMPS | PKA RIα | EC50 | 342 nM | A potent activator of PKA type I.[2] |
| PKA RIIβ | EC50 | 96 nM | A potent activator of PKA type II.[2] | |
| PKA Isoform Selectivity | Site A (RI vs RII) | 153-fold | Shows significant selectivity for site A of PKA type I over type II.[5] | |
| PKA Isoform Selectivity | Site B (RII vs RI) | 59-fold | Shows significant selectivity for site B of PKA type II over type I.[5] | |
| PDE3A | Ki | 47.6 µM | Competitive inhibitor.[2] | |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 µM | A potent and selective activator of Epac1.[6] |
| PKA | EC50 | >10 µM | Demonstrates high selectivity for Epac over PKA.[6] |
Note: Data for 8-CPT-cAMP is presented as a proxy for this compound. Direct comparative studies under identical experimental conditions are limited, and thus, the presented values are compiled from various sources.
Signaling Pathways
The canonical cAMP signaling pathway involves the activation of PKA, which then phosphorylates a multitude of downstream targets. However, the discovery of Epac has revealed a parallel pathway for cAMP signaling. The choice of cAMP analog can selectively engage one or both of these pathways.
Figure 1. Overview of the PKA and Epac signaling pathways activated by cAMP.
This compound is primarily recognized as a potent PKA activator.[1] In contrast, compounds like 8-pCPT-2'-O-Me-cAMP are designed for high selectivity towards Epac, allowing for the dissection of these two major cAMP-dependent signaling cascades.[6][7]
Experimental Protocols
To facilitate the cross-validation of findings and the comparison of different cAMP analogs, detailed experimental protocols are essential.
1. In Vitro PKA Kinase Activity Assay
This assay directly measures the catalytic activity of PKA by quantifying the phosphorylation of a specific substrate.
-
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide)
-
This compound or other cAMP analogs
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., phosphospecific antibody)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper and scintillation counter (for radioactive assay) or microplate reader (for colorimetric/fluorometric assay)
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and the desired concentrations of the cAMP analog.
-
Initiate the reaction by adding the purified PKA holoenzyme and ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the incorporated phosphate (B84403) to determine PKA activity.
-
Figure 2. Workflow for the in vitro PKA Kinase Activity Assay.
2. FRET-based Epac Activation Assay in Live Cells
This method utilizes a genetically encoded biosensor to monitor the conformational change of Epac upon cAMP binding in real-time.
-
Materials:
-
Mammalian cells (e.g., HEK293)
-
Epac-FRET biosensor plasmid (e.g., CFP-Epac-YFP)
-
Transfection reagent
-
Live-cell imaging microscope with FRET capabilities
-
This compound or other cAMP analogs
-
-
Procedure:
-
Transfect cells with the Epac-FRET biosensor plasmid.
-
Culture cells for 24-48 hours to allow for biosensor expression.
-
Mount the cells on the microscope stage and acquire baseline FRET images.
-
Add the cAMP analog to the cells and record the change in FRET ratio over time. A decrease in FRET indicates Epac activation.[8]
-
Figure 3. Workflow for the FRET-based Epac Activation Assay.
3. Phosphodiesterase (PDE) Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of PDEs, which are responsible for cAMP degradation.
-
Materials:
-
Purified PDE enzyme (e.g., PDE4, PDE5)
-
[³H]-cAMP (or fluorescently labeled cAMP)
-
This compound or other test compounds
-
Assay buffer
-
Scintillation counter or fluorescence plate reader
-
-
Procedure:
-
Pre-incubate the PDE enzyme with various concentrations of the test compound.
-
Initiate the reaction by adding the [³H]-cAMP substrate.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction.
-
Separate the product ([³H]-AMP) from the substrate ([³H]-cAMP) (e.g., using anion exchange chromatography).
-
Quantify the amount of product formed to determine the level of PDE inhibition.
-
Conclusion
This compound is a valuable tool for the potent activation of PKA.[1] When selecting a cAMP analog, researchers must consider the desired specificity for PKA versus Epac and the potential for off-target effects, such as PDE inhibition. The data and protocols presented in this guide provide a framework for the informed selection and cross-validation of cAMP signaling modulators, ultimately contributing to more robust and reproducible research in cellular signaling and drug discovery. Further direct comparative studies are warranted to fully elucidate the quantitative performance of this compound against a broader range of cAMP analogs.
References
- 1. This compound BIOLOG Life Science Institute [biolog.de]
- 2. benchchem.com [benchchem.com]
- 3. 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CPT-cAMP) (CAS 93882-12-3) | Abcam [abcam.com]
- 4. 8-(4-Chlorophenyl)thio-cyclic AMP is a potent inhibitor of the cyclic GMP-specific phosphodiesterase (PDE VA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the PKA-Specific Agonist: 8-CPT-6-Phe-cAMP
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the ability to selectively activate specific pathways is paramount for dissecting complex biological processes and for the development of targeted therapeutics. Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that orchestrates a myriad of cellular responses primarily through the activation of two distinct effector proteins: cAMP-dependent protein kinase (PKA) and the Exchange protein directly activated by cAMP (Epac). While both are activated by cAMP, they often trigger divergent downstream signaling cascades. Consequently, the development of cAMP analogs with high selectivity for either PKA or Epac has been instrumental in elucidating the specific roles of these pathways.
This guide provides a comprehensive comparison of 8-CPT-6-Phe-cAMP, a potent and selective activator of PKA, with other cAMP analogs. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of the relevant signaling pathways and experimental workflows to aid researchers in making informed decisions for their experimental designs.
Comparative Analysis of cAMP Analog Specificity
The specificity of cAMP analogs is determined by their differential binding affinities and activation potentials for PKA and Epac. Modifications at the C6 and C8 positions of the adenine (B156593) ring and the 2' position of the ribose moiety of cAMP have been shown to significantly influence this selectivity.
Data Summary: Quantitative Comparison of cAMP Analogs
The following table summarizes the activation constants (Kₐ) or half-maximal effective concentrations (EC₅₀) for PKA and Epac for this compound and other relevant cAMP analogs. A lower value indicates higher potency. The selectivity ratio is calculated to provide a quantitative measure of the preference for PKA over Epac.
| Compound Name | Target | PKA Activation (Kₐ or EC₅₀) (µM) | Epac Activation (Kₐ or EC₅₀) (µM) | Selectivity Ratio (Epac Kₐ / PKA Kₐ) |
| This compound | PKA | ~0.2 | >100 | >500 |
| N⁶-Benzoyl-cAMP | PKA | 0.33 | >100 | >300 |
| 8-pCPT-2'-O-Me-cAMP | Epac | >10[1] | 1.8[2], 2.2[1][3] | <0.2 |
| cAMP | PKA & Epac | ~0.1-0.3 | ~2-4 | ~10-20 |
| 8-Br-cAMP | PKA & Epac | ~0.5 | ~5 | ~10 |
Note: The exact activation constant for this compound can vary slightly depending on the specific PKA isoform and the assay conditions. The values presented here are approximate and compiled from various sources for comparative purposes.
Signaling Pathways
To understand the significance of PKA-specific activation, it is crucial to visualize the distinct downstream pathways of PKA and Epac.
Experimental Protocols
Accurate determination of the specificity and efficacy of cAMP analogs requires robust and well-defined experimental protocols. Below are detailed methodologies for key assays used to characterize PKA and Epac activation.
Protocol 1: In Vitro PKA Activity Assay (Kemptide Phosphorylation)
This assay measures the phosphotransferase activity of PKA by quantifying the incorporation of ³²P from [γ-³²P]ATP into a specific peptide substrate, Kemptide (LRRASLG).
Materials:
-
Purified PKA catalytic subunit
-
Kemptide substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl₂, 1 mM DTT)
-
cAMP analog stock solutions (e.g., this compound)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, Kemptide, and the desired concentration of the cAMP analog.
-
Initiate the reaction by adding the purified PKA catalytic subunit.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Wash the paper with acetone to dry.
-
Place the dried paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the specific activity of PKA (in pmol/min/µg) and plot the dose-response curve to determine the Kₐ.
Protocol 2: Epac Activation Assay (Rap1 Pull-Down)
This assay measures the activation of Epac by quantifying the amount of GTP-bound (active) Rap1, a direct downstream target of Epac.
Materials:
-
Cell line of interest (e.g., HEK293T)
-
cAMP analog stock solutions (e.g., 8-pCPT-2'-O-Me-cAMP as a positive control)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 10 mM MgCl₂, protease and phosphatase inhibitors)
-
GST-RalGDS-RBD (Ras-binding domain) beads
-
Wash buffer (e.g., lysis buffer without detergents)
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to the desired confluency and serum-starve if necessary.
-
Treat the cells with the desired concentrations of the cAMP analog for a specified time (e.g., 5-15 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with GST-RalGDS-RBD beads to pull down active, GTP-bound Rap1.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
Visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensity to determine the relative activation of Rap1.
Conclusion
The selection of an appropriate cAMP analog is critical for the accurate interpretation of experimental results in the study of cAMP signaling. This compound stands out as a highly specific and potent activator of PKA, with minimal off-target effects on Epac. This high degree of selectivity makes it an invaluable tool for researchers seeking to isolate and study PKA-dependent cellular processes. By utilizing the comparative data and detailed protocols provided in this guide, researchers can confidently design and execute experiments to further unravel the complex and multifaceted roles of the PKA signaling pathway in health and disease.
References
A Comparative Guide to the In Vitro and In Vivo Effects of 8-CPT-6-Phe-cAMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cyclic adenosine (B11128) monophosphate (cAMP) analog, 8-(4-Chlorophenylthio)-6-phenyl-cAMP (8-CPT-6-Phe-cAMP). Due to the limited availability of direct quantitative data for this specific analog, this document draws comparisons with the closely related and well-characterized compounds, 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP) and 8-(4-Chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP), to provide a comprehensive overview for researchers.
Executive Summary
In Vitro Effects: PKA and Epac Activation
The primary intracellular effectors of cAMP are PKA and the Exchange Protein directly Activated by cAMP (Epac). The selectivity of cAMP analogs for these two effectors is crucial for dissecting their signaling pathways.
Table 1: Comparative In Vitro Activation of PKA and Epac by cAMP Analogs
| Compound | Target | Activation Constant (EC50/Ka) | Reference |
| This compound | PKA | Data not available | - |
| Epac | Data not available | - | |
| 8-CPT-cAMP | PKA | Activator (specific constant not consistently reported) | [1][2] |
| Epac | Activator | [3] | |
| 8-pCPT-2'-O-Me-cAMP | PKA | > 10 µM (weak activator) | [4] |
| Epac1 | 2.2 µM | [4] |
Note: The lipophilic nature of this compound is expected to facilitate its entry into cells, a property that is advantageous for in vitro studies. However, it's important to note that for cAMP analogs, lipophilicity does not always directly correlate with the rate of cellular influx, suggesting the involvement of facilitated transport mechanisms[5].
In Vivo Effects and Considerations
Direct in vivo studies specifically utilizing this compound are not prominently documented in the scientific literature. However, studies on related analogs provide insights into the potential applications and challenges of using such compounds in whole organisms.
A phase I clinical trial of a related analog, 8-chloro-cAMP (8-Cl-cAMP), in cancer patients revealed that it was generally well-tolerated, with dose-limiting toxicities including reversible hypercalcemia and hepatotoxicity[6]. This highlights the potential for systemic effects with this class of compounds. Furthermore, ex vivo studies using 8-Cl-cAMP on bone marrow cells from chronic myelogenous leukemia (CML) patients have shown its potential to selectively eliminate malignant cells[7].
When planning in vivo studies with lipophilic cAMP analogs, careful consideration should be given to the route of administration, vehicle selection, and potential off-target effects.
Experimental Protocols
To facilitate the characterization of this compound and its comparison with other analogs, detailed protocols for key experiments are provided below.
In Vitro PKA Kinase Assay
This protocol is designed to determine the activation constant (EC50) of a cAMP analog for PKA.
Materials:
-
Purified recombinant PKA catalytic and regulatory subunits
-
Fluorescently labeled PKA substrate peptide (e.g., Kemptide)
-
ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 10mM MgCl2, 0.1 mg/mL BSA)
-
cAMP analog (this compound and controls)
-
384-well assay plates
-
Plate reader capable of detecting fluorescence.
Procedure:
-
Prepare Reagents:
-
Reconstitute PKA holoenzyme by combining catalytic and regulatory subunits according to the manufacturer's instructions.
-
Prepare a 2X stock of the fluorescent PKA substrate and ATP in kinase buffer. The final ATP concentration should be at or near its Km for PKA.
-
Prepare a serial dilution of the cAMP analog at 4X the final desired concentration.
-
-
Assay Reaction:
-
Add 5 µL of 2X PKA holoenzyme to each well.
-
Add 2.5 µL of the 4X cAMP analog dilutions to the respective wells.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP mixture.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Measure the fluorescence of the phosphorylated substrate. The signal is proportional to PKA activity.
-
Data Analysis: Plot the signal against the log of the cAMP analog concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
In Vivo Administration of Lipophilic cAMP Analogs
This is a general guideline for the administration of a lipophilic compound to a rodent model. Specifics will need to be optimized for the particular animal model and experimental goals.
Materials:
-
Lipophilic cAMP analog (e.g., this compound)
-
Sterile vehicle suitable for lipophilic compounds (e.g., DMSO, Cremophor EL, or a lipid emulsion)
-
Rodent model (e.g., mice or rats)
-
Appropriate administration equipment (e.g., syringes, needles for intraperitoneal or intravenous injection).
Procedure:
-
Dose Formulation:
-
Dissolve the lipophilic cAMP analog in a minimal amount of a suitable solvent like DMSO.
-
Further dilute the solution in a sterile, biocompatible vehicle to the final desired concentration. Ensure the final concentration of the initial solvent (e.g., DMSO) is non-toxic to the animals.
-
-
Animal Dosing:
-
Acclimatize animals to the experimental conditions.
-
Administer the formulated compound via the chosen route (e.g., intraperitoneal injection). Include a vehicle-only control group.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects.
-
At predetermined time points, collect tissues or blood for pharmacokinetic and pharmacodynamic analysis.
-
-
Analysis:
-
Analyze tissue or plasma concentrations of the compound using methods like LC-MS/MS.
-
Assess downstream biological effects, such as target phosphorylation or changes in gene expression in the target tissue.
-
Visualizing Signaling Pathways and Workflows
To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated.
Caption: The cAMP signaling pathway, indicating the points of action for endogenous cAMP and the analog this compound.
Caption: A generalized workflow for determining the in vitro potency of this compound in a PKA kinase assay.
Caption: A typical workflow for evaluating the in vivo effects of this compound in a rodent model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Transport of cyclic AMP and synthetic analogs in the perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I study of the novel cyclic AMP (cAMP) analogue 8-chloro-cAMP in patients with cancer: toxicity, hormonal, and immunological effects [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of protein kinase A (PKA) by 8-Cl-cAMP as a novel approach for antileukaemic therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 8-CPT-6-Phe-cAMP and Other Cyclic AMP Analogs in Protein Kinase A Activation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of signal transduction research, the precise modulation of Protein Kinase A (PKA) activity is paramount. Cyclic adenosine (B11128) monophosphate (cAMP) analogs are indispensable tools for dissecting PKA-mediated cellular processes. This guide provides a comparative analysis of 8-(4-Chlorophenylthio)-N6-phenyladenosine-3',5'-cyclic monophosphate (8-CPT-6-Phe-cAMP) and other key cAMP analogs, focusing on their performance in activating PKA, supported by experimental data and detailed methodologies.
Quantitative Performance Comparison
Direct head-to-head quantitative data for this compound is limited in publicly available literature. However, by examining closely related compounds and other standard PKA activators, we can establish a comparative framework. The following table summarizes key activation parameters for various cAMP analogs, with data for 6-Phe-cAMP serving as a proxy for the target compound due to its structural similarity.
| Compound | Target/Process | Potency Metric (EC50) | Binding Site Selectivity | Key Characteristics |
| 6-Phe-cAMP | PKA RIα Holoenzyme Activation | 92 nM | Not explicitly defined, but modifications at the 6-position can influence isoform selectivity. | Highly lipophilic, membrane-permeant PKA agonist.[1] |
| 8-CPT-cAMP | PKA Activation | Data not readily available in direct comparison | Displays selectivity for Site B of PKA type II.[2] | A well-characterized, potent PKA activator. |
| Sp-8-CPT-cAMPS | PKA RIα Activation | 342 nM | 153-fold selectivity for site A of RI over site A of RII; 59-fold selectivity for site B of RII over site B of RI.[2][3] | Potent and selective activator of PKA I and PKA II. |
| 8-Bromo-cAMP | PKA Activation (in vitro) | Kₐ = 0.05 µM | Not highly selective | A classic PKA activator, often requires higher concentrations in cellular assays.[4] |
| Endogenous cAMP | PKA Activation (in vitro) | 100 - 300 nM | Activates both PKA isoforms | The natural activator, but its cellular concentration is tightly regulated by phosphodiesterases.[4][5] |
Mechanism of Action: PKA Activation
The canonical activation of PKA by cAMP and its analogs involves a well-defined signaling pathway.
Extracellular signals, such as hormones, bind to G-protein coupled receptors (GPCRs), activating adenylyl cyclase to produce cAMP from ATP.[6][7] Four molecules of cAMP, or a cAMP analog like this compound, bind to the two regulatory subunits of the inactive PKA tetramer (R2C2).[1][6] This binding induces a conformational change, leading to the dissociation of the two catalytic subunits.[2] These active catalytic subunits are then free to phosphorylate various substrate proteins, triggering a downstream cellular response.[7] The signal is terminated by phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[7] Many synthetic cAMP analogs, including this compound, are designed to be resistant to this degradation, resulting in sustained PKA activation.[1]
Experimental Protocols
Accurate assessment of PKA activation by various compounds is crucial for their characterization. Below are detailed methodologies for key in vitro experiments.
In Vitro PKA Substrate Phosphorylation Assay (Radioactive)
This assay directly measures the catalytic activity of PKA by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a specific substrate.
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound or other cAMP analogs
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase buffer, the PKA substrate peptide, and the desired concentration of the cAMP analog.
-
Initiate the reaction by adding the purified PKA catalytic subunit and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate is directly proportional to PKA activity.
Fluorescence Anisotropy-Based PKA Activation Assay
This high-throughput assay measures the dissociation of the PKA holoenzyme upon activator binding by monitoring the change in fluorescence anisotropy of a labeled peptide that binds to the catalytic subunit.
Materials:
-
Purified PKA holoenzyme (e.g., RIα₂C₂)
-
Fluorescently labeled PKA inhibitor peptide (e.g., fluorescein-labeled IP20)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Serial dilutions of this compound or other cAMP analogs
-
Fluorescence polarization plate reader
Procedure:
-
In a microplate, add the PKA holoenzyme and the fluorescently labeled inhibitor peptide to the assay buffer.
-
Add serial dilutions of the cAMP analog to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Measure the fluorescence anisotropy of each well. As the cAMP analog binds to the regulatory subunits and causes the dissociation of the catalytic subunits, the fluorescent peptide binds to the freed catalytic subunits, resulting in an increase in fluorescence anisotropy.
-
Plot the change in anisotropy against the logarithm of the analog concentration to determine the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the potency of different cAMP analogs in activating PKA.
This guide provides a foundational understanding for comparing this compound with other PKA activators. For specific applications, it is recommended to perform direct comparative studies under identical experimental conditions to obtain the most accurate and reliable data.
References
- 1. cAMP Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 7. researchgate.net [researchgate.net]
Navigating the cAMP Signaling Pathway: A Comparative Guide to the Selectivity of 8-CPT-6-Phe-cAMP and Other Key cAMP Analogs
For Researchers, Scientists, and Drug Development Professionals
The second messenger cyclic AMP (cAMP) is a critical regulator of numerous physiological processes. Its effects are primarily mediated through two distinct protein families: Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac). The development of cAMP analogs with high selectivity for either PKA or Epac has been instrumental in dissecting their individual roles in cellular signaling. This guide provides an objective comparison of the PKA-selective activator 8-CPT-6-Phe-cAMP with other widely used cAMP analogs, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
The cAMP Signaling Cascade: PKA and Epac Pathways
The binding of extracellular signals to G-protein coupled receptors can activate adenylyl cyclase, leading to the production of intracellular cAMP. This rise in cAMP concentration triggers the activation of two main downstream effectors: PKA and Epac, which in turn regulate a diverse array of cellular functions.
Comparative Analysis of cAMP Analog Selectivity
The selectivity of cAMP analogs is crucial for accurately attributing cellular responses to either PKA or Epac activation. The following tables summarize the quantitative data on the activation constants (Ka) of this compound and other key analogs for PKA and Epac. A lower Ka value indicates a higher binding affinity and more potent activation.
Table 1: PKA-Selective cAMP Analogs
| Compound | PKA Type I (Ka, µM) | PKA Type II (Ka, µM) | Epac1 (Ka, µM) | Selectivity for PKA vs. Epac1 |
| This compound | Data not available in a direct comparative study | Data not available in a direct comparative study | Data not available in a direct comparative study | Reported to be a highly selective PKA activator. |
| N⁶-Benzoyl-cAMP (6-Bnz-cAMP) | 2.5 | 1.3 | >1000 | Highly selective for PKA. |
Table 2: Epac-Selective and Non-Selective cAMP Analogs
| Compound | PKA Type I (Ka, µM) | PKA Type II (Ka, µM) | Epac1 (Ka, µM) | Selectivity Profile |
| 8-pCPT-2'-O-Me-cAMP | 170 | 52 | 1.3 | Highly selective for Epac1. |
| cAMP (Endogenous Ligand) | 0.23 | 0.43 | 2.5 | Activates both PKA and Epac. |
| 8-Br-cAMP | 0.35 | 0.16 | 2.2 | Non-selective, activates both. |
| 8-CPT-cAMP | 0.13 | 0.08 | 1.5 | Non-selective, activates both. |
Note: The data for N⁶-Benzoyl-cAMP and 8-pCPT-2'-O-Me-cAMP are sourced from Christensen et al., J. Biol. Chem., 278, 35394-35402 (2003), where the experimental conditions were consistent across the tested compounds, allowing for direct comparison. A direct comparative study including this compound with the same panel of analogs was not identified; however, it is widely characterized as a potent and selective PKA activator.[1][2]
Experimental Protocols
The determination of the selectivity of these cAMP analogs relies on robust in vitro assays that measure their ability to activate PKA and Epac. Below are generalized protocols for these key experiments.
In Vitro PKA Activation Assay
This assay measures the phosphotransferase activity of PKA by quantifying the transfer of the γ-phosphate from radiolabeled ATP to a specific peptide substrate, Kemptide (LRRASLG).
Workflow:
Methodology:
-
A reaction mixture is prepared containing a buffer (e.g., MOPS, pH 7.0), MgCl₂, the PKA-specific peptide substrate Kemptide, and a phosphodiesterase inhibitor (e.g., IBMX).
-
The purified PKA holoenzyme is added to the mixture.
-
Varying concentrations of the cAMP analog being tested are added to initiate the activation of PKA.
-
The kinase reaction is started by the addition of [γ-³²P]ATP.
-
The reaction is allowed to proceed for a set time at 30°C and then terminated.
-
Aliquots of the reaction mixture are spotted onto P81 phosphocellulose paper.
-
The paper is washed extensively to remove unincorporated [γ-³²P]ATP, leaving only the radiolabeled, phosphorylated Kemptide bound to the paper.
-
The amount of incorporated ³²P is quantified using a scintillation counter.
-
The activation constant (Ka) is determined by plotting the PKA activity against the concentration of the cAMP analog.
In Vitro Epac Activation Assay
The activation of Epac is commonly measured by its guanine (B1146940) nucleotide exchange factor (GEF) activity for the small G-protein Rap1. This assay monitors the exchange of a fluorescently labeled GDP analog (mant-GDP) for unlabeled GTP on Rap1.
Workflow:
Methodology:
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl, pH 7.5), MgCl₂, and an excess of unlabeled GTP.
-
Purified Epac protein is added to the mixture.
-
The reaction is initiated by the addition of Rap1 that has been pre-loaded with the fluorescent GDP analog, mant-GDP.
-
Varying concentrations of the cAMP analog are added to activate Epac.
-
The GEF activity of Epac causes the release of mant-GDP from Rap1, which is then replaced by the unlabeled GTP from the reaction mixture.
-
The release of mant-GDP into the aqueous environment leads to a decrease in its fluorescence intensity, which is monitored in real-time using a fluorometer.
-
The initial rate of fluorescence decay is proportional to the GEF activity of Epac.
-
The activation constant (Ka) is determined by plotting the initial exchange rate against the concentration of the cAMP analog.
Conclusion and Recommendations
The selective activation of PKA and Epac is essential for elucidating the specific roles of these two key mediators of cAMP signaling.
-
For highly selective PKA activation , N⁶-Benzoyl-cAMP (6-Bnz-cAMP) is an excellent choice, demonstrating a very large window of selectivity over Epac1. While direct comparative quantitative data is pending for This compound , it is also recognized as a potent and selective PKA activator.[1][2]
-
For highly selective Epac activation , 8-pCPT-2'-O-Me-cAMP is the current gold standard, showing a significant preference for Epac1 over both PKA isoforms.
-
For non-selective activation of both pathways, to mimic the effects of endogenous cAMP, 8-Br-cAMP or 8-CPT-cAMP can be utilized.
References
Safety Operating Guide
Navigating the Safe Disposal of 8-CPT-6-Phe-cAMP: A Procedural Guide
For researchers and laboratory professionals, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of 8-(4-Chlorophenyl)thio-6-phenyl-cAMP (8-CPT-6-Phe-cAMP), a selective activator of protein kinase A.[] Given the absence of specific disposal guidelines for this compound in readily available safety data sheets, a conservative approach treating it as hazardous chemical waste is mandatory.
Core Principles of Chemical Waste Management
The foundation of safe disposal for any laboratory chemical, including this compound, rests on a few key principles:
-
Waste Minimization: Whenever possible, minimize the amount of chemical waste generated. This can be achieved by ordering only the necessary quantities for experiments and avoiding the accumulation of expired or unused reagents.[2][3]
-
Proper Identification and Labeling: All chemical waste must be clearly and accurately labeled with its full chemical name and any known hazards.[4][5]
-
Segregation of Incompatible Waste: To prevent dangerous reactions, different classes of chemical waste should be stored separately. For instance, acids and bases, as well as oxidizing and reducing agents, must be kept apart.[6]
-
Use of Appropriate Containers: Waste should be collected in containers that are chemically resistant, leak-proof, and have secure caps.[2][5][6]
-
Never Dispose of Down the Drain or in Regular Trash: Unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office for specific, non-hazardous materials, chemicals should never be poured down the sink or thrown in the regular trash.[5][7][8]
Quantitative Data and Hazard Considerations
| Parameter | Guideline / Consideration | Source |
| Toxicity | Assume the compound is toxic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. | General Laboratory Best Practices |
| Regulatory Status | Treat as hazardous waste in accordance with local and institutional regulations. | [2][7] |
| Permissible Exposure Limits (PELs) | Not established. In the absence of specific data, exposure should be minimized. | General Laboratory Best Practices |
| Disposal Route | Collection by the institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor. | [2][7][9] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the immediate, procedural steps for the proper disposal of this compound.
1. Personal Protective Equipment (PPE):
- Before handling the chemical, ensure you are wearing appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
2. Waste Collection:
- Solid Waste: Collect unadulterated, expired, or unused solid this compound in its original container if possible. If the original container is compromised, use a new, clean, and clearly labeled container that is compatible with the chemical.
- Contaminated Labware: Dispose of any labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with this compound in a designated, sealed, and clearly labeled hazardous waste bag or container.[4]
- Solutions: Collect solutions containing this compound in a dedicated, leak-proof, and sealed waste container. Do not mix with other chemical waste streams unless you have confirmed their compatibility.
3. Labeling:
- Label the waste container clearly with the full chemical name: "8-(4-Chlorophenyl)thio-6-phenyl-cAMP".
- Indicate that it is "Hazardous Waste" and include the date of accumulation.
- List all constituents and their approximate concentrations if it is a mixed waste stream.
4. Storage:
- Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2][6]
- Ensure the storage area is secure, away from general traffic, and segregated from incompatible chemicals.
5. Arrange for Pickup:
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[2][5][9]
- Follow all institutional procedures for waste pickup requests.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Management of Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
- 9. Chemical Waste | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
Safeguarding Your Research: A Guide to Handling 8-CPT-6-Phe-cAMP
For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 8-CPT-6-Phe-cAMP. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) and Engineering Controls
Proper protection is paramount when handling powdered chemical reagents. The following table summarizes the required personal protective equipment and engineering controls.
| Equipment/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood | To prevent inhalation of airborne powder and minimize exposure. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from dust particles. |
| Hand Protection | Nitrile Gloves | To prevent skin contact. |
| Body Protection | Laboratory Coat | To protect skin and clothing from contamination. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage. The following workflow outlines the key procedural steps.
Experimental Protocols: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, immediately inspect the packaging for any signs of damage or leakage.
-
If the container is compromised, do not handle it directly. Follow your institution's hazardous material spill protocol.
-
If intact, transfer the container to a designated storage area. Store in a cool, dry, and well-ventilated location, away from incompatible materials.
2. Handling and Solution Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.
-
All handling of the powdered form of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust.
-
To weigh the compound, use a tared weigh boat or paper. Minimize the creation of dust by handling the powder gently.
-
Close the primary container immediately after weighing.
-
For solution preparation, slowly add the weighed powder to the desired solvent in a suitable container. Mix gently until fully dissolved.
3. Decontamination and Cleaning:
-
After handling, decontaminate all surfaces, including the balance and the fume hood work surface, with an appropriate cleaning agent (e.g., 70% ethanol), followed by water.
-
All disposable materials that have come into contact with the compound, such as weigh boats and gloves, should be considered contaminated and disposed of accordingly.
Disposal Plan
As this compound is not classified as a hazardous substance based on data from similar compounds, disposal should follow institutional guidelines for non-hazardous chemical waste.
Solid Waste:
-
Contaminated disposables (gloves, weigh paper, etc.) should be placed in a sealed bag and disposed of in the appropriate laboratory solid waste stream.
Liquid Waste:
-
Unused or waste solutions of this compound should be collected in a designated, labeled waste container.
-
Do not pour solutions down the drain unless explicitly permitted by your institution's environmental health and safety office.
-
The collected liquid waste should be disposed of through your institution's chemical waste program.
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
